Caprolactam
Description
Structure
3D Structure
Properties
IUPAC Name |
azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVHLHDHHXQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9012-16-2 | |
| Record name | 2H-Azepin-2-one, hexahydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9012-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4020240 | |
| Record name | Caprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.] | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2H-Azepin-2-one, hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,6-Hexalactam | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53% | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,6-Hexalactam | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01 | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91 | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
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Color/Form |
Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused | |
CAS No. |
105-60-2 | |
| Record name | CAPROLACTAM | |
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| Record name | CAPROLACTAM | |
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| Record name | Epsilon-caprolactam | |
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Melting Point |
156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F | |
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| Record name | CAPROLACTAM | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
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| Record name | CAPROLACTAM | |
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| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Foundational & Exploratory
Synthesis and Production of Caprolactam from Cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprolactam, an organic compound with the formula (CH₂)₅C(O)NH, is the precursor to Nylon 6, a widely used synthetic polymer. The primary industrial route for its synthesis commences with cyclohexanone. This technical guide provides a comprehensive overview of the synthesis and production of this compound from cyclohexanone, detailing the core chemical transformations, experimental protocols, and critical process parameters. The synthesis is predominantly a two-step process: the oximation of cyclohexanone to form cyclohexanone oxime, followed by the Beckmann rearrangement of the oxime to yield this compound.[1] This document will explore both laboratory-scale procedures and industrial production methodologies, presenting quantitative data in a structured format for clarity and comparative analysis.
Synthesis of Cyclohexanone Oxime from Cyclohexanone
The initial stage in the production of this compound from cyclohexanone is the conversion of the ketone to its corresponding oxime. This reaction involves the treatment of cyclohexanone with a hydroxylamine salt in the presence of a base.
Reaction Principle
The synthesis of cyclohexanone oxime is a condensation reaction between cyclohexanone and hydroxylamine.[2] The lone pair of electrons on the nitrogen atom of hydroxylamine nucleophilically attacks the electrophilic carbonyl carbon of cyclohexanone. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the carbon-nitrogen double bond characteristic of an oxime.[3]
Experimental Protocol (Laboratory Scale)
This protocol is adapted from established laboratory procedures.[2][4]
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Petroleum ether (for recrystallization)
Procedure:
-
In a conical flask, dissolve hydroxylamine hydrochloride and sodium acetate in distilled water.
-
Warm the solution gently to approximately 40°C.
-
In a separate beaker, dissolve cyclohexanone in ethanol.[2]
-
Add the cyclohexanone solution to the hydroxylamine hydrochloride and sodium acetate solution while stirring vigorously.
-
Continue heating and stirring; crystalline cyclohexanone oxime will begin to separate.[4]
-
Cool the reaction mixture in an ice bath to maximize crystallization.
-
Filter the solid product using gravity or vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
For further purification, recrystallize the crude product from a suitable solvent such as petroleum ether.[4]
-
Dry the purified crystals to obtain cyclohexanone oxime.
Industrial Process Considerations
In an industrial setting, the oximation of cyclohexanone is a critical step. Various processes are employed, including the Raschig process and ammoximation.[5] The ammoximation process, which involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst (like TS-1), is considered a "greener" alternative as it avoids the formation of ammonium sulfate byproduct.[6]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of cyclohexanone oxime.
| Parameter | Laboratory Scale | Industrial (Ammoximation) |
| Reactants | Cyclohexanone, Hydroxylamine hydrochloride, Sodium acetate | Cyclohexanone, Hydrogen peroxide, Ammonia |
| Catalyst | - | Titanosilicate (TS-1) |
| Solvent | Water, Ethanol | tert-Butyl alcohol |
| Temperature | ~40°C | 85°C |
| Pressure | Atmospheric | 0.25 MPa |
| Molar Ratio | - | Cyclohexanone/H₂O₂/NH₃ = 1/1.1/1.8 |
| Yield | ~80-90% | High conversion and selectivity |
Beckmann Rearrangement of Cyclohexanone Oxime to this compound
The second and most crucial step is the acid-catalyzed conversion of cyclohexanone oxime into its corresponding lactam, this compound. This classic organic reaction is known as the Beckmann rearrangement.
Reaction Principle and Mechanism
The Beckmann rearrangement involves the treatment of an oxime with an acidic reagent, such as concentrated sulfuric acid or oleum, to induce a molecular rearrangement.[1][7] The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. In the case of cyclohexanone oxime, this results in the expansion of the six-membered ring to a seven-membered ring containing a nitrogen atom, forming the cyclic amide, this compound.[8]
Experimental Protocol (Laboratory Scale)
Caution: This reaction involves the use of highly corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cyclohexanone oxime
-
Concentrated sulfuric acid or Oleum (fuming sulfuric acid)
-
Ammonia solution (for neutralization)
-
Organic solvent for extraction (e.g., benzene or toluene)
Procedure:
-
In a reaction vessel, carefully add cyclohexanone oxime to pre-cooled concentrated sulfuric acid or oleum with constant stirring. The reaction is exothermic and the temperature should be controlled.
-
The reaction mixture is typically maintained at a specific temperature for a set period to ensure complete rearrangement.
-
After the reaction is complete, the acidic mixture is carefully neutralized with an aqueous ammonia solution. This step is also highly exothermic.
-
The neutralization results in the formation of two phases: an upper layer of crude this compound and a lower aqueous layer of ammonium sulfate.[9]
-
Separate the crude this compound layer.
-
The crude product can be further purified by extraction with an organic solvent followed by distillation.[9]
Industrial Production Process
Industrially, the Beckmann rearrangement is a continuous process often carried out in a series of reactors.[10] Oleum is a common catalyst, and the reaction temperature is carefully controlled between 70°C and 130°C.[11] After the rearrangement, the reaction mixture is neutralized with ammonia. The resulting crude this compound is then subjected to a multi-step purification process.[9] Efforts to develop more environmentally friendly processes focus on using solid acid catalysts to minimize the production of ammonium sulfate.[12]
Quantitative Data Summary
The following table presents key quantitative parameters for the Beckmann rearrangement.
| Parameter | Typical Industrial Conditions |
| Catalyst | Oleum (24-35% SO₃) or Concentrated Sulfuric Acid |
| Temperature | 70 - 130°C (often 108 - 118°C)[11] |
| Oleum to Oxime Ratio | 1.1 to 1.8 kg oleum per kg cyclohexanone oxime[11] |
| Residence Time | 10 to 600 minutes in a delay zone[11] |
| Yield | The combined efficiency of converting cyclohexanone to this compound is approximately 98%. |
| Byproducts | Ammonium sulfate (from neutralization) |
Purification of this compound
The crude this compound obtained from the Beckmann rearrangement contains various impurities that must be removed to meet the stringent purity requirements for polymerization into Nylon 6.
Overview of Purification Techniques
Industrial purification of this compound is a multi-stage process that may include:
-
Extraction: Using organic solvents like benzene or toluene to separate this compound from the aqueous ammonium sulfate solution.[9]
-
Distillation: To remove water, low-boiling, and high-boiling impurities.[9]
-
Crystallization: To achieve high purity this compound.
-
Ion Exchange: To remove ionic impurities.
-
Hydrogenation: To decolorize and remove certain unsaturated impurities.
Typical Impurities
Impurities that can form during the Beckmann rearrangement include cyclohexanone, 2-cyclohexen-1-one, and octahydrophenazine.[13] The formation of these impurities is influenced by process parameters such as mixing efficiency, acid-to-oxime ratio, and SO₃ concentration.[13]
Process Workflow and Signaling Pathways
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound from cyclohexanone.
Beckmann Rearrangement Mechanism
Caption: Simplified mechanism of the Beckmann rearrangement.
Conclusion
The synthesis of this compound from cyclohexanone is a well-established and optimized industrial process. The core transformations, oximation and the Beckmann rearrangement, are fundamental reactions in organic chemistry. While the conventional process is highly efficient, ongoing research focuses on developing more sustainable and environmentally benign methodologies, particularly by minimizing the use of strong acids and the subsequent formation of inorganic byproducts. A thorough understanding of the reaction mechanisms, experimental parameters, and purification techniques is essential for researchers and professionals involved in the production and application of this vital industrial chemical.
References
- 1. valcogroup-valves.com [valcogroup-valves.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. prepchem.com [prepchem.com]
- 5. chemcess.com [chemcess.com]
- 6. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. US20140171638A1 - Process for preparing purified this compound from the beckmann rearrangement of cyclohexane oxime - Google Patents [patents.google.com]
- 10. US5264571A - Preparation of this compound by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 11. US4804754A - Preparation of this compound from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Chemical Formula and Molecular Structure of Caprolactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of ε-caprolactam (azepan-2-one), a crucial cyclic amide in industrial polymer synthesis and a structural motif of interest in medicinal chemistry. This document details its fundamental chemical properties, molecular structure, and the experimental protocols used for its characterization and synthesis.
Chemical Identity and Properties
Caprolactam is a white, hygroscopic crystalline solid at room temperature.[1] It is the lactam derived from 6-aminohexanoic acid, forming a seven-membered heterocyclic ring.[2]
Table 1: Chemical and Physical Properties of ε-Caprolactam
| Property | Value | Reference |
| Chemical Formula | C₆H₁₁NO | [3][4] |
| Molecular Weight | 113.16 g/mol | [2][3] |
| IUPAC Name | Azepan-2-one | [4][5] |
| CAS Registry Number | 105-60-2 | [2][3] |
| Appearance | White, hygroscopic crystalline solid or flakes | [1] |
| Melting Point | 69.2 °C (342.3 K) | [4] |
| Boiling Point | 270.8 °C (544.0 K) | [4] |
| Solubility in Water | 866.89 g/L (at 22 °C) | [4] |
Molecular Structure and Conformation
The molecular structure of this compound consists of a seven-membered ring containing five methylene groups (-CH₂-), one carbonyl group (C=O), and one secondary amine group (-NH-).[1][5] This cyclic amide linkage is the defining feature of its structure.
Solid-State Conformation
X-ray crystallography studies have determined the precise solid-state structure of this compound. The definitive structure was reported by Winkler and Dunitz in 1975 and is available in the Cambridge Structural Database under the reference code CAPLAC . In the crystalline state, the seven-membered ring of this compound is not planar but adopts a stable chair conformation . A key feature of this conformation is that the amide group (–C(O)–NH–) itself is nearly planar, a common characteristic of amides due to resonance stabilization.
In the crystal lattice, this compound molecules form hydrogen-bonded dimers. This occurs via intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.
Quantitative Structural Data
The following tables summarize key quantitative data derived from spectroscopic and crystallographic analyses of this compound.
Table 2: Crystallographic Data for ε-Caprolactam
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | C 1 2/c 1 | [6] |
| Unit Cell Dimensions | a = 19.28 Å | [6] |
| b = 7.78 Å | [6] | |
| c = 9.57 Å | [6] | |
| β = 112.39° | [6] | |
| COD Number | 5000169 | [6] |
Table 3: Spectroscopic Data for ε-Caprolactam
| Data Type | Position / Chemical Shift (δ) | Assignment / Description |
| ¹H NMR (in D₂O) | δ 3.24 ppm (triplet) | -CH₂- adjacent to NH |
| δ 2.46 ppm (triplet) | -CH₂- adjacent to C=O | |
| δ 1.76 ppm (multiplet) | -CH₂- | |
| δ 1.61 ppm (multiplet) | -CH₂-CH₂-CH₂- | |
| ¹³C NMR (in CDCl₃) | δ 179.6 ppm | C=O (Carbonyl) |
| δ 42.4 ppm | C-6 (adjacent to NH) | |
| δ 36.6 ppm | C-2 (adjacent to C=O) | |
| δ 30.6 ppm | C-4 | |
| δ 29.7 ppm | C-5 | |
| δ 23.3 ppm | C-3 | |
| IR Spectroscopy (cm⁻¹) | ~3290 cm⁻¹ | N-H stretching (hydrogen-bonded) |
| ~2930, 2860 cm⁻¹ | C-H stretching | |
| ~1650 cm⁻¹ | C=O stretching (Amide I band) | |
| ~1550 cm⁻¹ | N-H bending (Amide II band) |
Note: NMR chemical shifts can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis: Beckmann Rearrangement of Cyclohexanone Oxime
The primary industrial and laboratory synthesis of this compound is achieved through the Beckmann rearrangement of cyclohexanone oxime, typically catalyzed by a strong acid like sulfuric acid or oleum.[7][8]
Objective: To synthesize ε-caprolactam from cyclohexanone oxime.
Materials:
-
Cyclohexanone oxime
-
Concentrated sulfuric acid (e.g., 85%)[9]
-
50% Sodium hydroxide solution
-
Chloroform (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Decolorizing carbon
Protocol:
-
Rearrangement: In a fume hood, place 10 g of cyclohexanone oxime into a 1-liter beaker. Add 20 mL of 85% sulfuric acid.[9]
-
Initiation (Caution): Gently heat the beaker with a low flame while swirling the contents. The reaction is highly exothermic. Once bubbling begins, immediately remove the beaker from the heat and allow the vigorous reaction, which lasts only a few seconds, to subside.[9] The mixture will likely turn brown.
-
Hydrolysis (Optional, for purification via intermediate): For purification, the acidic solution containing this compound can be diluted with water and boiled to hydrolyze the lactam to 6-aminocaproic acid. This guide proceeds with direct extraction.
-
Neutralization: Carefully and slowly add the cooled reaction mixture to a flask containing a stirred, ice-cold 25% aqueous solution of ammonia or sodium hydroxide until the solution is neutralized (test with pH paper).[8] This step generates significant heat and should be performed with cooling.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with three portions (e.g., 3x50 mL) of chloroform. Combine the organic extracts.
-
Drying: Dry the combined chloroform extracts over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent. Remove the chloroform using a rotary evaporator to yield crude this compound as an oil or solid.
-
Purification: The crude product can be further purified by vacuum distillation or by recrystallization from a suitable solvent like petroleum ether or an ether.[9]
Structural Characterization: Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the molecular structure of this compound using X-ray crystallography.
Objective: To grow single crystals of this compound and determine its molecular structure.
Materials:
-
Purified ε-caprolactam
-
Solvent for crystallization (e.g., ethyl acetate, diethyl ether, or n-heptane)
-
Small vials or test tubes
-
Microscope
Protocol:
-
Crystal Growth:
-
Slow Evaporation Method: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate) at room temperature in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several hours to days.
-
Cooling Method: Prepare a saturated solution at a slightly elevated temperature. Filter the solution to remove any particulate matter and then allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.
-
Seeding: If spontaneous crystallization is difficult, introduce a tiny seed crystal into a slightly supersaturated solution to initiate crystal growth.
-
-
Crystal Selection: Using a microscope, identify well-formed, single crystals with sharp edges and no visible defects. Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.
-
Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An automated routine is used to determine the unit cell parameters and crystal orientation. A full sphere of diffraction data is then collected by rotating the crystal and exposing it to a monochromatic X-ray beam, recording the intensities and positions of the diffracted X-rays on a detector.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors. The final refined structure provides precise bond lengths, bond angles, and torsion angles.
-
Logical Workflow Visualization
The following diagram illustrates the primary synthesis pathway for ε-caprolactam.
Caption: Synthesis of ε-Caprolactam via Beckmann Rearrangement.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. The non-planar amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
The Core Mechanisms of ε-Caprolactam Ring-Opening Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Polyamide 6, commonly known as Nylon 6, from its monomer precursor ε-caprolactam is a cornerstone of industrial polymer chemistry. The primary route to this transformation is ring-opening polymerization (ROP), a process that can be initiated through various mechanisms, each offering distinct advantages in controlling the final polymer properties. This technical guide provides an in-depth exploration of the core mechanisms of ε-caprolactam ROP—anionic, cationic, and hydrolytic—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is the most prevalent and rapid method for producing high molecular weight Polyamide 6.[1] This chain-growth polymerization is characterized by its sensitivity to impurities like water and requires a strong base as a catalyst and an N-acyl lactam as an activator or co-initiator.[1][2]
Mechanism of Anionic ROP
The AROP of ε-caprolactam is a multi-step process involving initiation, propagation, and potential side reactions.
Initiation: The process begins with the deprotonation of ε-caprolactam by a strong base (catalyst), such as sodium hydride (NaH) or a Grignard reagent, to form a lactam anion.[3] This anion then reacts with an activator, typically an N-acyllactam like N-acetyl-ε-caprolactam, which acts as the growth center for the polymer chain.[4]
Propagation: The propagation step involves the nucleophilic attack of a lactam anion on the carbonyl group of the N-acyllactam growth center.[1] This opens the ring of the growth center and forms a new imide linkage. A subsequent rapid proton exchange occurs between the newly formed terminal imide and another monomer molecule, regenerating the lactam anion and elongating the polymer chain by one monomer unit.[5] This sequence of events repeats, leading to the rapid growth of the polyamide chain.
Side Reactions: Several side reactions can occur during AROP, especially at elevated temperatures. These can include transacylation and condensation reactions, which can lead to branching, a broader molecular weight distribution, and the formation of cyclic oligomers.[6]
Quantitative Data for Anionic ROP
The reaction kinetics and final polymer properties are highly dependent on the concentrations of the catalyst and activator, as well as the polymerization temperature.
| Parameter | Catalyst System | Activator System | Temperature (°C) | Time | Conversion (%) | Molar Mass (Mn) | Reference |
| Run 1 | DL (1.5 mol%) | ACL (1.5 mol%) | 140 | ~10 min | >95 | ~20,000 g/mol | [6] |
| Run 2 | DL (3.0 mol%) | ACL (3.0 mol%) | 140 | <5 min | >95 | ~10,000 g/mol | [6] |
| Run 3 | NaH (0.4 wt%) | None | 230 | 120 min | 98.6 | 103,400 g/mol | [7] |
| Run 4 | NaH (0.4 wt%) | None | 245 | 30 min | 97.7 | 124,100 g/mol | [7] |
| Run 5 | C10/C20P (3.2/3.2 wt%) | - | 170 | 2 min (no quench) | 85.5 | - | [5][8] |
| Run 6 | C10/C20P (3.2/3.2 wt%) | - | 170 | 2 min (quenched) | 74.6 | - | [5][8] |
DL: Sodium dicaprolactamato-bis-(2-methoxyethoxo)-aluminate; ACL: N-acetylcaprolactam. C10/C20P are industrial catalyst/activator systems.
Experimental Protocol: Anionic ROP
This protocol is a synthesized example based on common laboratory procedures.[6][7][9]
Materials:
-
ε-caprolactam (recrystallized and dried)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N-acetylthis compound (activator)
-
Anhydrous toluene or Dimethyl sulfoxide (DMSO)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer Preparation: Dry ε-caprolactam under vacuum at 60°C for 24 hours to a moisture content below 0.013 mol%.[6][10]
-
Initiation Mixture: In a double-necked flask under a nitrogen atmosphere, melt the dried ε-caprolactam at 100-110°C.
-
Catalyst Addition: Carefully add the required amount of NaH catalyst to the molten monomer. The mixture is heated to the desired polymerization temperature (e.g., 130-180°C).
-
Polymerization: Inject the activator (e.g., N-acetylthis compound) into the mixture to initiate polymerization. The viscosity of the mixture will increase significantly as the polymer forms.[6]
-
Termination and Isolation: The polymerization is typically rapid. After the desired time, the reaction can be terminated by cooling. The resulting polymer is then purified, often by extraction with water to remove unreacted monomer and oligomers, followed by drying under vacuum.[9]
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of ε-caprolactam is an alternative method that proceeds via cationic intermediates. This mechanism is often initiated by protonic acids or Lewis acids.[11][12]
Mechanism of Cationic ROP
Initiation: The polymerization is initiated by the protonation of the carbonyl oxygen of the ε-caprolactam monomer by a strong acid, which activates the monomer for nucleophilic attack.[13]
Propagation: A neutral monomer molecule then acts as a nucleophile, attacking the activated carbonyl carbon of the protonated monomer. This results in the opening of the ring and the formation of a new, larger species with a terminal cationic center. This process repeats, with the growing polymer chain adding monomer units.[13] The propagation proceeds through an SN1 or SN2 mechanism, depending on the stability of the cationic species.[11]
Termination: The polymerization can be terminated by the addition of a nucleophile or a base, which neutralizes the cationic active center.[13]
Quantitative Data for Cationic ROP
Studies using acid-activated montmorillonite clay (Maghnite-H+) as a catalyst provide insight into the kinetics of CROP.[12]
| Catalyst Amount (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Molar Mass (Mv) |
| 5 | 160 | 15 | 60 | 13,000 g/mol |
| 5 | 180 | 15 | 75 | 14,500 g/mol |
| 5 | 200 | 15 | 88 | 16,000 g/mol |
| 10 | 180 | 15 | 85 | 15,500 g/mol |
Data sourced from a study on CROP catalyzed by Maghnite-H+.[12]
Experimental Protocol: Cationic ROP
This protocol is based on the use of an organic acid catalyst in bulk.[14]
Materials:
-
ε-caprolactam
-
Organic acid catalyst (e.g., 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate)
-
Vial with a magnetic stirrer
-
Liquid nitrogen
Procedure:
-
Mixing: Inside a glove box, mix 3 g of ε-caprolactam with the desired amount of the organic acid catalyst (e.g., 5 mol%) in a vial.
-
Polymerization: Seal the reaction vessel and place it in a pre-heated oil bath at the desired temperature (e.g., 180°C).
-
Reaction Time: Allow the reaction to proceed for the specified time (e.g., 24-72 hours).
-
Termination: Stop the reaction by rapid cooling with liquid nitrogen.
-
Purification: Purify the resulting polymer by Soxhlet extraction for 24 hours in a suitable solvent like THF to remove unreacted monomer and catalyst. Dry the extracted polymer under vacuum at 40°C for 24 hours.
Hydrolytic Ring-Opening Polymerization
Hydrolytic polymerization is the original industrial method for Nylon 6 synthesis. It involves high temperatures and the presence of water, which acts as the initiator.[15]
Mechanism of Hydrolytic ROP
The hydrolytic process is a step-growth polymerization and is generally slower than AROP.
Initiation (Ring Opening): The process starts with the hydrolysis of ε-caprolactam by water at high temperatures (240-280°C), which opens the lactam ring to form 6-aminocaproic acid.[3][16]
Propagation (Polycondensation): The propagation then proceeds in two ways:
-
Polycondensation: The 6-aminocaproic acid molecules react with each other through step-growth polycondensation, eliminating water and forming amide bonds.
-
Monomer Addition: The amine end of a growing polymer chain can also attack another ε-caprolactam monomer, leading to its ring opening and addition to the chain.[17]
A series of equilibria involving ring-opening, polycondensation, and polyaddition reactions ultimately leads to the formation of high molecular weight Polyamide 6.
Quantitative Data for Hydrolytic ROP
The hydrolytic polymerization of ε-caprolactam with α-Amino-ε-caprolactam (ACL) as a comonomer demonstrates the formation of branched polyamide 6.[17][18]
| Comonomer (ACL) | Temperature (°C) | Time (h) | Result |
| Yes | Not specified | Not specified | Branched Polyamide 6 with enhanced rheological properties |
Detailed kinetic data for standard hydrolytic polymerization is extensive and depends heavily on reactor design and water content.
Experimental Protocol: Hydrolytic ROP
This protocol describes a general laboratory-scale hydrolytic polymerization.
Materials:
-
ε-caprolactam
-
Deionized water
-
High-pressure autoclave or reactor
Procedure:
-
Charging the Reactor: Charge the autoclave with ε-caprolactam and a specific amount of water (typically 5-10% by weight).
-
Heating and Pressurization: Seal the reactor and heat it to 250-270°C. The pressure will rise due to the presence of water vapor.
-
Polymerization: Hold the reaction at this temperature for a period of time (e.g., 4-8 hours) to allow the ring-opening and initial polycondensation to occur.
-
Pressure Release: Gradually release the pressure to remove water vapor and shift the equilibrium towards polymer formation.
-
Finishing Stage: Maintain the molten polymer under vacuum or an inert gas stream to further increase the molecular weight by removing the remaining water.
-
Extrusion and Cooling: Extrude the molten polymer from the reactor, cool it (e.g., in a water bath), and pelletize it for further processing.
Polymer Characterization
The resulting Polyamide 6 can be characterized by a variety of techniques to determine its properties.
| Technique | Purpose | Typical Results | Reference |
| Differential Scanning Calorimetry (DSC) | Determine melting (Tm) and crystallization (Tc) temperatures, and crystallinity. | Tm ≈ 220°C for Polyamide 6. | [7] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and degradation temperature. | Degradation typically starts above 350°C. | [6][19] |
| X-ray Diffraction (XRD) | Identify crystalline structures (α and γ forms). | Calculation of the degree of crystallinity. | [6] |
| Viscometry | Determine the viscosity-average molecular weight (Mv). | Using the Mark-Houwink equation in a suitable solvent (e.g., H₂SO₄ or formic acid). | [6][14] |
| Nuclear Magnetic Resonance (NMR) | Confirm the polymer structure and analyze end-groups. | 1H and 13C NMR are used to verify the polyamide structure. | [20][21] |
| Rheology | Monitor viscosity changes during polymerization and characterize the melt flow properties of the final polymer. | Complex viscosity increases dramatically with conversion. | [6] |
This guide provides a foundational understanding of the primary mechanisms governing the ring-opening polymerization of ε-caprolactam. By controlling the choice of initiator, catalyst, and reaction conditions, researchers can tailor the synthesis of Polyamide 6 to achieve desired molecular weights, architectures, and material properties for a wide range of applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Anionic Polymerization of e-Caprolactam under the Influence of Water: 2. Kinetic Model [publica.fraunhofer.de]
- 3. youtube.com [youtube.com]
- 4. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique [mdpi.com]
- 6. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. addi.ehu.es [addi.ehu.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. The Development and Characterization of Polycaprolactone and Titanium Dioxide Hybrids [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical properties of caprolactam solid"
An In-depth Technical Guide on the Physical and Chemical Properties of Solid Caprolactam
Introduction
This compound, with the chemical formula (CH₂)₅C(O)NH, is a cyclic amide (lactam) of caproic acid that exists as a white, hygroscopic crystalline solid at ambient temperatures.[1][2][3][4] It is a crucial organic compound of significant industrial importance, primarily serving as the monomer for the production of Nylon 6, a widely used synthetic polymer.[1][5] The global demand for this compound underscores its role in manufacturing fibers, plastics, films, and coatings.[2][6][7] This technical guide provides a comprehensive overview of the core physical and chemical properties of solid this compound, detailed experimental protocols for their characterization, and visual representations of key processes and relationships to support researchers, scientists, and professionals in drug development and materials science.
Physical Properties of Solid this compound
Solid this compound typically appears as white flakes or crystals with a characteristic, mildly disagreeable odor.[2][4][8] One of its notable characteristics is its hygroscopic nature, meaning it readily absorbs moisture from the air.[2][8][9]
Tabulated Physical Data
The quantitative physical properties of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General and Thermal Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molar Mass | 113.160 g·mol⁻¹ | [1] |
| Appearance | White, hygroscopic, crystalline solid/flakes | [1][2][8] |
| Melting Point | 69.2 °C (342.3 K) | [1] |
| 68-71 °C | [2] | |
| Solidification Point | min. 69 °C | [10] |
| Boiling Point | 270.8 °C (544.0 K) at 1013.25 hPa | [1] |
| Flash Point | 125 °C (398 K) | [1] |
| Vapor Pressure | <0.001 mmHg at 20 °C | [11] |
| 8.1 x 10⁻⁸ mmHg at 20°C | [1] |
Table 2: Density and Solubility
| Property | Value | Reference |
| Density (solid) | 1.01 g/cm³ | [1] |
| 1.08 g/cm³ at 20 °C | [12] | |
| Bulk Density (flakes) | 500-550 kg/m ³ | [2] |
| Solubility in Water | 866.89 g/L at 22 °C | [1] |
| ~525 g / 100g H₂O at 25 °C | [11] | |
| Solubility in Organic Solvents | Soluble in chlorinated solvents, petroleum hydrocarbons, benzene, methanol, ethanol.[2][13] Limited solubility in non-polar solvents like high molecular weight aliphatic hydrocarbons.[4][9] |
Crystal Structure
The crystal structure of ε-caprolactam has been determined using X-ray crystallography.[14] The most commonly referenced structure is monoclinic.[15] Under high pressure, this compound can exhibit polymorphism, transitioning to new solid forms, which has been investigated using single-crystal X-ray and neutron powder diffraction data.[16] The molecular structure features a seven-membered ring containing a polar amide group, which is crucial for its physical and chemical behavior.[5]
Chemical Properties of Solid this compound
The chemical reactivity of this compound is dominated by its cyclic amide structure, which is susceptible to ring-opening reactions.
Polymerization to Nylon 6
The most significant chemical property of this compound is its ability to undergo ring-opening polymerization to form Polyamide 6 (Nylon 6).[2][5][7] This process can be initiated through different mechanisms.
-
Hydrolytic Polymerization : This is the primary industrial method. It begins with the ring-opening of this compound by water at high temperatures (260-270 °C) to form ε-aminocaproic acid.[2][17] This linear molecule then initiates a series of polycondensation and polyaddition reactions with other this compound molecules, leading to the formation of long-chain polyamide.[2][18] The reaction reaches an equilibrium with about 90% conversion to the polymer.[2]
-
Anionic Polymerization : This method operates at lower temperatures and requires a strong base (catalyst) like sodium hydride (NaH) and an activator (e.g., an N-acyl this compound).[19][20] The base deprotonates a this compound molecule, forming a reactive anion that rapidly attacks other monomer units, leading to fast polymerization.[19][20]
Hydrolysis
In the presence of aqueous acids or alkalis, this compound undergoes quantitative hydrolysis to yield ε-aminocaproic acid.[1][4] This reaction is the reverse of the lactam formation and is the initial step in hydrolytic polymerization.[17] The kinetics of hydrolysis follow a predominantly third-order mechanism, where the generation of carboxyl groups reduces the reaction's activation energy.[21]
Thermal Stability
This compound exhibits good thermal stability in the absence of oxygen.[4] However, at elevated temperatures, especially during a fire, it can decompose to produce hazardous products such as hydrogen cyanide and nitrogen oxides (NOx).[22]
Other Reactions
-
N-alkylation : this compound can be N-alkylated, for example, by reacting with gaseous methanol in the presence of a dehydrating catalyst to produce N-methyl-ε-caprolactam, a useful solvent.[4]
-
Reactions with Phosgene and Nitric Acid : It can react with phosgene to yield chloroformic acid ε-caprolactam ester and with nitric acid to form nitrothis compound.[4]
Experimental Protocols
The following sections detail standardized methodologies for determining key properties of solid this compound.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
-
Principle : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.
-
Apparatus : A calibrated Differential Scanning Calorimeter.
-
Procedure :
-
Accurately weigh 2-5 mg of solid this compound into a standard aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as the reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow versus temperature.
-
-
Data Analysis : The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The purity can also be estimated from the shape of the melting peak.
Purity Analysis via Gas Chromatography (GC)
-
Principle : GC separates volatile compounds in a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert gas). The time taken for a compound to elute (retention time) is characteristic, and the peak area is proportional to its concentration.
-
Apparatus : Gas chromatograph equipped with a Flame Ionization Detector (FID), a suitable capillary column (e.g., a polar column like one with a polyethylene glycol stationary phase), an autosampler, and data acquisition software.
-
Procedure :
-
Standard Preparation : Prepare standard solutions of high-purity this compound in a suitable solvent (e.g., methanol) at known concentrations.
-
Sample Preparation : Accurately weigh a sample of this compound and dissolve it in the same solvent to a known volume.
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet.
-
Separation : The oven temperature is programmed to ramp up, allowing for the separation of this compound from any volatile impurities.
-
Detection : The FID detects the organic compounds as they elute from the column.
-
-
Data Analysis : The purity of this compound is calculated by comparing the area of the main this compound peak to the total area of all peaks detected in the chromatogram (area percent method).
Determination of Solubility via Static Gravimetric Method
-
Principle : A saturated solution of the solute (this compound) in a specific solvent is prepared at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.
-
Apparatus : Temperature-controlled water bath/shaker, analytical balance, glass vials with screw caps, drying oven.
-
Procedure :
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial.
-
Place the vial in a temperature-controlled shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully extract a known mass of the clear supernatant (the saturated solution).
-
Place the extracted solution in a pre-weighed container and evaporate the solvent in a drying oven until a constant weight of the solute is achieved.
-
-
Calculation : The solubility is calculated as the mass of the dried this compound divided by the mass of the solvent used (or converted to g/100 mL or g/L). This procedure is repeated at different temperatures to determine the temperature dependence of solubility.[23][24]
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 105-60-2 [m.chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. chemcess.com [chemcess.com]
- 5. This compound: The Hidden Ingredient in Nylon 6 Production [eureka.patsnap.com]
- 6. This compound [herunchemical.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
- 8. This compound | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | DOMO Chemicals [domochemicals.com]
- 11. advansix.com [advansix.com]
- 12. studyguides.com [studyguides.com]
- 13. acs.org [acs.org]
- 14. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. kuazot.ru [kuazot.ru]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Thermodynamic Equilibrium in Caprolactam Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic equilibrium of caprolactam polymerization, a cornerstone in the synthesis of Polyamide 6 (Nylon 6). Understanding and controlling this equilibrium is paramount for optimizing polymer properties, reaction efficiency, and process scalability. This document delves into the core principles of both hydrolytic and anionic polymerization of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Introduction to this compound Polymerization Equilibrium
The ring-opening polymerization of ε-caprolactam is a reversible process, leading to an equilibrium between the monomer, the growing polymer chains, water (in hydrolytic polymerization), and cyclic oligomers.[1][2] The position of this equilibrium is dictated by thermodynamic parameters and is critically influenced by reaction conditions such as temperature, pressure, and the initial concentrations of reactants, particularly water.[2][3] Achieving a high degree of polymerization necessitates shifting the equilibrium towards the polymer by carefully controlling these factors. At equilibrium, the polymerizate is a mixture containing linear polymer, residual monomer, and a series of cyclic oligomers.[1] The conversion rate at polymerization equilibrium for this compound typically reaches around 90%.[1]
Quantitative Data on Polymerization Equilibrium
The equilibrium composition of the this compound polymerization mixture is a function of temperature and the initial water content. The following tables summarize key quantitative data extracted from various studies.
Table 1: Effect of Temperature on Equilibrium Monomer and Oligomer Content in Hydrolytic Polymerization
| Temperature (°C) | Equilibrium Monomer (%) | Equilibrium Cyclic Oligomers (%) | Reference |
| 222 | Varies with water content | Varies with water content | [2] |
| 254 | Varies with water content | Varies with water content | [2] |
| 260-295 | ~8% (pre-polymer) | ~1% (dimer, pre-polymer) | [4] |
Note: The exact equilibrium concentrations are highly dependent on the initial water content.
Table 2: Influence of Initial Water Content on Equilibrium in Hydrolytic Polymerization
| Initial Water (wt %) | Temperature (°C) | Degree of Polymerization | Reference |
| 3 | 170-200 | Varies with temperature | [3] |
| 5-10 | 260-290 | - | [5] |
| 0.4-0.7 | 260-300 | - | [6] |
Note: A higher initial water content generally leads to a lower equilibrium degree of polymerization.
Table 3: Monomer Conversion in Anionic Polymerization
| Temperature (°C) | Catalyst/Activator System | Monomer Conversion (%) | Reference |
| 140-170 | Various | 92-97 | [7] |
| 230 | AcCL/NaH | 97.7-98.6 | [8] |
Signaling Pathways and Reaction Mechanisms
The polymerization of this compound can proceed through different mechanisms, primarily hydrolytic and anionic polymerization.
Hydrolytic Polymerization
In hydrolytic polymerization, water acts as the initiator. The process begins with the hydrolysis of this compound to form ε-aminocaproic acid. This is followed by polycondensation and polyaddition reactions between the monomer and the growing polymer chains.
Anionic Polymerization
Anionic polymerization is a much faster process initiated by a strong base (catalyst) and an activator. The catalyst deprotonates a this compound molecule to form a lactam anion. The activator, typically an N-acyllactam, provides a more reactive site for the lactam anion to attack, initiating the polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20040214982A1 - Process for reducing this compound and its oligomers in nylon-6 pre-polymer - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US4204049A - Hydrolytic polymerization of epsilon-caprolactam - Google Patents [patents.google.com]
- 7. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Early Research and Discovery of ε-Caprolactam's Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the foundational research that uncovered the synthesis and properties of ε-caprolactam, the crucial monomer for Nylon-6. It details the seminal synthetic routes, including the pivotal Beckmann rearrangement, and chronicles the groundbreaking discovery of its polymerizability by Paul Schlack. The document presents key quantitative data in tabular format, outlines detailed experimental protocols from the era, and uses visualizations to illustrate the logical and experimental pathways that defined the early history of this industrially significant compound.
Introduction
ε-Caprolactam, a cyclic amide with the formula (CH₂)₅C(O)NH, is a cornerstone of the modern polymer industry, serving as the exclusive monomer for the production of Nylon-6. Its journey from a laboratory curiosity to a globally produced commodity is a story of chemical ingenuity and perseverance. The initial discovery of caprolactam occurred in the late 19th century, but its most critical property—the ability to undergo ring-opening polymerization to form a high-strength polyamide fiber—was not realized until decades later. This guide focuses on the early period of discovery, highlighting the key experiments and scientific reasoning that established the fundamental chemistry of this compound and its transformation into a revolutionary synthetic material.
Early Synthesis and Discovery
The first synthesis of ε-caprolactam was reported in 1899 by S. Gabriel and T. A. Maas, who produced it through the cyclization of ε-aminocaproic acid.[1][2] Shortly thereafter, Otto Wallach demonstrated its formation via a novel pathway: the acid-catalyzed rearrangement of cyclohexanone oxime.[1] This reaction, named the Beckmann rearrangement after its discoverer Ernst Otto Beckmann, would become the dominant industrial route for this compound production.[3][4]
For several decades, this compound remained a compound of academic interest. The field of polymer science was in its infancy, with Wallace Carothers at DuPont leading pioneering work that resulted in the invention of Nylon-6,6 in 1937.[5] Carothers had reportedly investigated this compound but dismissed it as unsuitable for producing a stable, high-quality synthetic fiber.[5][6]
The pivotal breakthrough came in 1938 from the laboratory of Paul Schlack at I.G. Farben in Berlin.[7] Undeterred by the prevailing view, Schlack investigated the polymerization of this compound. On January 29, 1938, he conducted a landmark experiment by heating this compound with a small amount of water as a catalyst in a sealed tube.[6][8] The result was a tough, horn-like mass from which long, continuous filaments could be drawn.[5] This new polymer, Polythis compound (Polyamide 6), was given the trade name Perlon.[5][7] Schlack's discovery demonstrated a new, economically viable route to a polyamide fiber, distinct from DuPont's Nylon-6,6, thereby circumventing existing patents and establishing a competitive technology.[7]
Quantitative Data
The following tables summarize the key physical properties of ε-caprolactam as determined by early research and the typical conditions for its synthesis and polymerization.
Table 1: Physical Properties of ε-Caprolactam
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molar Mass | 113.16 g·mol⁻¹ |
| Appearance | White, hygroscopic crystalline solid[9] |
| Melting Point | 69.2 °C (156.6 °F)[10] |
| Boiling Point | 270.8 °C (519.4 °F)[10] |
| Density | 1.01 g/cm³ |
| Solubility in Water | 866.89 g/L at 22 °C[10] |
Table 2: Summary of Early Experimental Conditions
| Experiment | Key Reagents | Catalyst | Temperature | Outcome |
| Beckmann Rearrangement | Cyclohexanone Oxime | Concentrated Sulfuric Acid or Oleum[3][11] | Variable, often exothermic | ε-Caprolactam |
| Hydrolytic Polymerization | ε-Caprolactam, Water (5-10%) | Water | ~240-250 °C[6][12] | Polythis compound (Nylon-6) |
Key Experimental Protocols
The following sections provide detailed methodologies for the foundational experiments in this compound research, reconstructed based on historical accounts.
Protocol 1: Synthesis of ε-Caprolactam via Beckmann Rearrangement
This protocol describes the classic laboratory-scale synthesis of ε-caprolactam from cyclohexanone oxime using an acid catalyst. The reaction is a molecular rearrangement where the oxime is converted into a lactam.[13]
Materials:
-
Cyclohexanone oxime
-
Concentrated sulfuric acid (or fuming sulfuric acid/oleum)
-
Ammonia solution (for neutralization)
-
Ice bath
-
Reaction flask with stirrer
-
Separatory funnel
Methodology:
-
A reaction flask containing cyclohexanone oxime is placed in an ice bath to manage the exothermic nature of the reaction.
-
Concentrated sulfuric acid is added slowly and carefully to the cooled cyclohexanone oxime with continuous stirring. The acid acts as the catalyst, protonating the oxime's hydroxyl group.[13]
-
The protonated hydroxyl group is eliminated as water, triggering a concerted migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate.
-
The reaction mixture is allowed to warm to room temperature to ensure the rearrangement proceeds to completion.
-
Water is then added to the mixture, which attacks the nitrilium ion.
-
The resulting intermediate tautomerizes to form the protonated ε-caprolactam (as its bisulfate salt).[4]
-
The acidic solution is carefully neutralized with an ammonia solution to deprotonate the this compound and precipitate ammonium sulfate.
-
The free ε-caprolactam can then be isolated from the aqueous solution via solvent extraction.
Protocol 2: Ring-Opening Polymerization of ε-Caprolactam
This protocol details the hydrolytic polymerization method pioneered by Paul Schlack to synthesize Nylon-6.[6]
Materials:
-
High-purity ε-caprolactam
-
Distilled water (approx. 5-10% by weight of this compound)
-
Heavy-walled glass tube (or "bomb tube")
-
High-temperature oven or furnace (a "Bombenofen")
-
Means for sealing the tube under vacuum or inert atmosphere
Methodology:
-
A precisely weighed amount of high-purity ε-caprolactam and 5-10% distilled water are placed into a heavy-walled glass tube.
-
The tube is cooled, evacuated, and flame-sealed to prevent oxidation and pressure buildup from affecting the reaction equilibrium.
-
The sealed tube is placed in a high-temperature oven and heated to approximately 240-250 °C.[6][12]
-
At this temperature, the water initiates the reaction by hydrolyzing a small fraction of the this compound, opening the ring to form ε-aminocaproic acid.[12][14]
-
The ε-aminocaproic acid then acts as the true initiator. Its amine group attacks another this compound monomer, and its carboxylic acid group activates another monomer for attack, initiating a step-growth polyaddition and polycondensation process.
-
The reaction is held at temperature for several hours until a thermodynamic equilibrium is reached between the monomer, the polymer chains, and a small fraction of cyclic oligomers.
-
After heating, the tube is carefully cooled, allowing the molten polymer to solidify.
-
The tube is then opened (caution: potential residual pressure) to retrieve the solid polymer, which appears as a tough, opaque mass. This raw Nylon-6 can then be processed into fibers or plastics.
Visualizations of Pathways and Workflows
The following diagrams, rendered using DOT language, illustrate the key logical and experimental flows in the discovery and synthesis of this compound and its polymer.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. valcogroup-valves.com [valcogroup-valves.com]
- 5. heureka-stories.de [heureka-stories.de]
- 6. heureka-stories.de [heureka-stories.de]
- 7. museum-lichtenberg.de [museum-lichtenberg.de]
- 8. 75 years of Perlon: from ladies' hosiery to tough hawsers for ships [k-online.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pslc.ws [pslc.ws]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Caprolactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of ε-caprolactam, a crucial molecule in the synthesis of Nylon-6 and a subject of interest in cocrystal engineering. This document details the known polymorphic forms, the analytical techniques used for their characterization, and the underlying structural transformations.
Introduction to Caprolactam Polymorphism
This compound ((CH₂)₅C(O)NH) is a colorless, crystalline solid at ambient conditions.[1] The ability of this compound to form different crystal structures, a phenomenon known as polymorphism, is of significant scientific and industrial interest. These different solid-state forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. Understanding and controlling the polymorphic landscape of this compound is essential for its application in polymer chemistry and in the development of new materials, such as cocrystals in the pharmaceutical industry.[2]
At ambient pressure, this compound exists as Form I. However, high-pressure studies have revealed the existence of at least two other polymorphic forms, Form II and Form III.[3][4] The transitions between these forms are driven by changes in pressure and are characterized by significant rearrangements of the molecular packing and hydrogen bonding networks.[3]
Crystal Structures of this compound Polymorphs
The known polymorphs of this compound have been primarily characterized using single-crystal X-ray diffraction and neutron powder diffraction. The crystallographic data for the ambient pressure form (Form I) and the high-pressure forms (Form II and Form III) are summarized below.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for the known polymorphs of this compound.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Pressure | Reference |
| Form I | Monoclinic | C2/c | 19.28 | 7.78 | 9.57 | 90 | 112.39 | 90 | 1325.4 | Ambient | [5] |
| Form II | Monoclinic | P2₁/c | 6.453(3) | 7.643(4) | 12.684(6) | 90 | 102.01(4) | 90 | 611.5(5) | 0.7 GPa | [3][6] |
| Form III | Monoclinic | P2₁/c | 6.273(3) | 7.600(4) | 12.339(6) | 90 | 100.91(4) | 90 | 578.4(5) | 1.2 GPa | [3] |
Hydrogen Bonding Networks
A critical differentiator between the polymorphs of this compound is the hydrogen bonding motif.
-
Form I: At ambient pressure, this compound molecules form centrosymmetric dimers through N-H···O hydrogen bonds.[3][7] This R²₂(8) graph set descriptor is a dominant feature of the packing arrangement.[7]
-
Forms II and III: Under high pressure, the hydrogen bonding pattern shifts from a dimeric interaction to a catemeric (chain) motif.[3] In these forms, each molecule is hydrogen-bonded to two neighboring molecules, forming infinite chains. While both high-pressure forms exhibit this chain motif, the orientation of the molecules within the chains differs.[3]
Polymorphism in Poly(ε-caprolactam) (Nylon-6)
It is important to distinguish the polymorphism of the ε-caprolactam monomer from that of its resulting polymer, poly(ε-caprolactam) or Nylon-6. The polymer exhibits its own set of polymorphic forms, which are crucial to its material properties. The most common polymorphs of Nylon-6 are the α, β, and γ forms.[3]
-
α-Form: This is the most thermodynamically stable form and features a monoclinic unit cell with anti-parallel alignment of the polymer chains.[3]
-
γ-Form: This form is often kinetically favored and has a pseudohexagonal structure with parallel chain alignment.[8]
-
β-Form: The β-form is considered an intermediate or buffer structure in the γ to α transition.
The transition between these polymeric forms is often thermally induced. For instance, heating the γ-form can lead to its conversion to the more stable α-form, a process in which the β-form may appear as a transient intermediate.
Experimental Protocols for Polymorphism Studies
The characterization of this compound polymorphs relies on a suite of analytical techniques. Detailed experimental protocols are crucial for reproducible and accurate results.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and identify the polymorphic form.
Methodology:
-
Sample Preparation:
-
For powder XRD (PXRD), a small amount of the this compound sample is gently ground to a fine powder to ensure random orientation of the crystallites.
-
For single-crystal XRD (SCXRD), a suitable single crystal is selected and mounted on a goniometer head. Crystals can be grown by slow evaporation from solvents like ethyl acetate or 1-butanol.[4]
-
-
Instrumentation:
-
A powder or single-crystal X-ray diffractometer equipped with a Cu Kα or Mo Kα radiation source.
-
For high-pressure studies, a diamond anvil cell (DAC) is used to apply pressure to the sample.[4]
-
-
Data Collection:
-
Data is collected over a range of 2θ angles.
-
For high-pressure experiments, diffraction patterns are collected at various pressure points.
-
-
Data Analysis:
-
The resulting diffraction pattern is analyzed to determine the unit cell parameters and space group.
-
Comparison of the diffraction pattern with known patterns from a database (e.g., Cambridge Structural Database) allows for polymorph identification.
-
Software like GSAS-II or FullProf can be used for Rietveld refinement of powder diffraction data.
-
Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal properties and phase transitions between polymorphs.
Methodology:
-
Sample Preparation:
-
A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed to prevent sublimation or evaporation.
-
-
Instrumentation:
-
A calibrated differential scanning calorimeter.
-
-
Data Collection:
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature.
-
-
Data Analysis:
-
Endothermic peaks in the DSC thermogram correspond to melting events, while exothermic peaks can indicate crystallization or solid-solid phase transitions.
-
The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion. Different polymorphs will exhibit different melting points and heats of fusion.[9]
-
Vibrational Spectroscopy (FTIR and Raman)
Objective: To probe the molecular vibrations and identify polymorphic forms based on their unique spectral fingerprints.
Methodology (FTIR):
-
Sample Preparation:
-
Samples can be prepared as KBr pellets, where a small amount of this compound is mixed with dry KBr powder and pressed into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Collection:
-
Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Analysis:
Methodology (Raman):
-
Sample Preparation:
-
A small amount of the crystalline sample is placed on a microscope slide.
-
-
Instrumentation:
-
A Raman spectrometer, often coupled with a microscope, using a laser excitation source (e.g., 532 nm or 785 nm).[12]
-
-
Data Collection:
-
The laser is focused on the sample, and the scattered light is collected and analyzed.
-
-
Data Analysis:
-
The Raman spectra of different polymorphs will show distinct differences, especially in the low-frequency lattice vibration region, which is highly sensitive to crystal packing.[6]
-
Conclusion
The polymorphic behavior of ε-caprolactam is a complex phenomenon characterized by distinct crystal structures and hydrogen bonding networks. The ambient pressure Form I, with its dimeric hydrogen bonds, transforms into the catemeric Forms II and III under high pressure. A thorough understanding of these forms and the transitions between them is essential for controlling the solid-state properties of this compound. The application of a combination of analytical techniques, including X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy, following rigorous experimental protocols, is crucial for the complete characterization of the polymorphic landscape of this important industrial chemical. Furthermore, a clear distinction must be made between the polymorphism of the monomer and that of its corresponding polymer, Nylon-6, as both have significant implications for material science and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pressure-Induced Polymorphism of this compound: A Neutron Diffraction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 8. Copolymerization-Regulated Hydrogen Bonds: A New Routine for High-Strength Copolyamide 6/66 Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. rjwave.org [rjwave.org]
- 12. cedar.wwu.edu [cedar.wwu.edu]
"solubility of caprolactam in various organic solvents"
An In-depth Technical Guide on the Solubility of Caprolactam in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in a diverse range of organic solvents. The data presented herein is crucial for professionals in chemical engineering, materials science, and pharmaceuticals for processes such as crystallization, purification, and formulation development.
Core Principles of this compound Solubility
This compound (C₆H₁₁NO) is a cyclic amide that serves as the monomer for Nylon-6. Its solubility is a critical parameter in its production, purification, and various applications.[1] As a polar molecule, this compound is highly soluble in water and most common organic solvents.[1] However, it exhibits sparing solubility in high molecular weight aliphatic hydrocarbons.[1] The solubility of this compound in organic solvents is influenced by several factors, including temperature, the polarity of the solvent, and the potential for hydrogen bonding between the solute and solvent molecules. Generally, the solubility of this compound increases with rising temperature.[2][3][4]
Quantitative Solubility Data
The following tables summarize the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures (T/K). This data has been compiled from peer-reviewed scientific literature.
Alcohols
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 278.15 | 0.4988 |
| 283.15 | 0.5342 | |
| 288.15 | 0.5701 | |
| 293.15 | 0.6064 | |
| 298.15 | 0.6431 | |
| 303.15 | 0.6802 | |
| 308.15 | 0.7176 | |
| 313.15 | 0.7553 | |
| Ethanol | 278.15 | 0.4355 |
| 283.15 | 0.4701 | |
| 288.15 | 0.5052 | |
| 293.15 | 0.5407 | |
| 298.15 | 0.5765 | |
| 303.15 | 0.6126 | |
| 308.15 | 0.6489 | |
| 313.15 | 0.6854 | |
| 1-Propanol | 278.15 | 0.3851 |
| 283.15 | 0.4203 | |
| 288.15 | 0.4561 | |
| 293.15 | 0.4924 | |
| 298.15 | 0.5291 | |
| 303.15 | 0.5661 | |
| 308.15 | 0.6034 | |
| 313.15 | 0.6410 | |
| 2-Propanol | 278.15 | 0.3553 |
| 283.15 | 0.3908 | |
| 288.15 | 0.4271 | |
| 293.15 | 0.4639 | |
| 298.15 | 0.5011 | |
| 303.15 | 0.5387 | |
| 308.15 | 0.5766 | |
| 313.15 | 0.6147 | |
| 1-Butanol | 278.15 | 0.3512 |
| 283.15 | 0.3879 | |
| 288.15 | 0.4253 | |
| 293.15 | 0.4631 | |
| 298.15 | 0.5012 | |
| 303.15 | 0.5396 | |
| 308.15 | 0.5782 | |
| 313.15 | 0.6170 |
Ethers
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methyl tert-butyl ether | 278.15 | 0.0588 |
| 283.15 | 0.0712 | |
| 288.15 | 0.0853 | |
| 293.15 | 0.1013 | |
| 298.15 | 0.1194 | |
| 303.15 | 0.1400 | |
| 308.15 | 0.1633 | |
| 313.15 | 0.1896 | |
| Isopropyl ether | 278.15 | 0.0301 |
| 283.15 | 0.0372 | |
| 288.15 | 0.0456 | |
| 293.15 | 0.0554 | |
| 298.15 | 0.0668 | |
| 303.15 | 0.0801 | |
| 308.15 | 0.0955 | |
| 313.15 | 0.1133 |
Other Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| 2-Methoxyethanol | 278.15 | 0.5311 |
| 283.15 | 0.5658 | |
| 288.15 | 0.6009 | |
| 293.15 | 0.6362 | |
| 298.15 | 0.6717 | |
| 303.15 | 0.7073 | |
| 308.15 | 0.7430 | |
| 313.15 | 0.7788 | |
| n-Heptane | 278.15 | 0.0011 |
| 283.15 | 0.0014 | |
| 288.15 | 0.0018 | |
| 293.15 | 0.0023 | |
| 298.15 | 0.0029 | |
| 303.15 | 0.0037 | |
| 308.15 | 0.0047 | |
| 313.15 | 0.0059 |
Experimental Protocols
The solubility data presented in this guide was primarily determined using the static gravimetric method.[2][4] This reliable and widely used technique involves the following key steps:
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is continuously agitated in a thermostatically controlled water bath to maintain a constant temperature. The system is allowed to equilibrate for a sufficient period to ensure that the solution is saturated.
-
Phase Separation: After equilibration, the agitation is stopped, and the solution is left undisturbed to allow for the complete separation of the solid and liquid phases.
-
Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that might alter the solubility. The withdrawn sample is then weighed.
-
Solvent Evaporation: The solvent in the sample is evaporated under vacuum at a controlled temperature.
-
Mass Determination: The remaining mass, which corresponds to the dissolved this compound, is accurately weighed.
-
Solubility Calculation: The mole fraction solubility is then calculated from the mass of the dissolved this compound and the mass of the solvent in the sample.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the solubility of this compound using the static gravimetric method.
Caption: Workflow for the static gravimetric determination of this compound solubility.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins many of its industrial and research applications. This guide provides essential quantitative data and a detailed experimental protocol to aid researchers and professionals in their work. The provided data tables and experimental workflow offer a practical resource for the design and optimization of processes involving this compound.
References
A Technical Guide to the Biochemical Degradation Pathways of Caprolactam
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biochemical pathways involved in the degradation of caprolactam, a key industrial chemical. The following sections detail the microbial breakdown of this compound, the enzymes catalyzing these reactions, and the subsequent metabolic fate of its intermediates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of environmental microbiology, biotechnology, and pharmacology.
Introduction to this compound and its Environmental Significance
This compound is the primary monomer used in the production of Nylon 6, a widely used synthetic polymer.[1] Its extensive use in industrial processes leads to its presence in wastewater, and its potential environmental accumulation is a concern due to its toxicity to various organisms.[1][2] Microbial degradation presents a promising and environmentally sound approach for the remediation of this compound-contaminated sites. Several bacterial species have been identified that can utilize this compound as a sole source of carbon and nitrogen, breaking it down into central metabolic intermediates.[1][2] Understanding the intricate biochemical pathways governing this degradation is crucial for optimizing bioremediation strategies and for the potential development of novel biocatalysts.
The Core Degradation Pathway of this compound
The microbial degradation of this compound proceeds through a conserved pathway initiated by the hydrolytic cleavage of the cyclic amide bond. This is followed by a series of enzymatic reactions that convert the resulting linear intermediate into a metabolite that can enter the central carbon metabolism. The primary pathway can be summarized in three key steps:
-
Hydrolysis of this compound: The initial and rate-limiting step is the opening of the seven-membered lactam ring of this compound to form 6-aminocaproic acid (6-ACA).[1][3] This reaction is catalyzed by a specific enzyme known as caprolactamase.[3][4]
-
Deamination of 6-Aminocaproic Acid: The linear amino acid, 6-ACA, is then deaminated to produce 6-oxohexanoate.[1][3] This conversion is typically carried out by an ω-aminotransferase.[1][3]
-
Oxidation to Adipate: The resulting 6-oxohexanoate is subsequently oxidized to adipate.[1][2] Adipate can then be funneled into the β-oxidation pathway for fatty acid metabolism, ultimately yielding acetyl-CoA, which enters the citric acid cycle.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the core biochemical degradation pathway of this compound.
Key Enzymes in this compound Degradation
The efficient breakdown of this compound is orchestrated by a set of specialized enzymes. The primary enzymes identified and characterized are the caprolactamase and the ω-aminotransferase.
Caprolactamase
The enzyme responsible for the initial ring cleavage of this compound is a caprolactamase. In some bacteria, such as Pseudomonas jessenii, this enzyme has been found to be ATP-dependent and consists of two subunits.[3][4] Its activity is crucial as it commits this compound to the degradation pathway.
ω-Aminotransferase
Following the formation of 6-aminocaproic acid, an ω-aminotransferase catalyzes the removal of the amino group. This enzyme typically utilizes a keto acid, such as pyruvate or α-ketoglutarate, as the amino group acceptor.[1][3] The product of this reaction is 6-oxohexanoate.
Microbial Diversity in this compound Degradation
A variety of microorganisms have been isolated and identified for their ability to degrade this compound. These bacteria are found in diverse environments, particularly in industrial wastewater and contaminated soils. Some of the well-studied this compound-degrading bacteria include:
-
Pseudomonas species: Pseudomonas jessenii and Pseudomonas putida are frequently cited for their robust this compound degradation capabilities.[1][2]
-
Alcaligenes and Acinetobacter species: These genera also contain strains that can effectively utilize this compound.[1]
-
Brevibacterium epidermidis: This bacterium has been shown to tolerate and degrade high concentrations of this compound.
Quantitative Data on this compound Degradation
The efficiency of this compound degradation by different microbial strains has been quantified in various studies. The following tables summarize key quantitative data from the literature.
| Microorganism | Substrate | Concentration (g/L) | Degradation Time (h) | Degradation Rate (g/L/h) | Reference |
| Brevibacterium epidermidis BS3 | This compound | 1.0 | 160 | ~0.006 | [1] |
| Pseudomonas jessenii GO3 | This compound | 0.05% (0.5 g/L) | - | μmax = 0.37 h⁻¹ | [2] |
| Pseudomonas putida Ch2 | This compound | 1.0 | - | Growth observed |
Note: Degradation rates can vary significantly based on experimental conditions such as pH, temperature, and nutrient availability.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound degradation.
Culturing of this compound-Degrading Microorganisms
Objective: To cultivate bacterial strains capable of utilizing this compound as a sole carbon and nitrogen source.
Example Protocol for Pseudomonas jessenii:
-
Medium Preparation: Prepare a nitrogen-free minimal medium (MM).[2]
-
Carbon/Nitrogen Source: Supplement the MM with this compound at a concentration of 4 mM.[2] For solid media, add 2% agar.[2]
-
Inoculation: Inoculate the medium with a pure culture of Pseudomonas jessenii.
-
Incubation: Incubate the culture at 30°C with shaking for liquid cultures.[2]
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.
Enzyme Activity Assays
Objective: To determine the activity of key enzymes in the this compound degradation pathway.
6.2.1 Caprolactamase Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM ammonium bicarbonate (pH 8.5), 2 mM this compound, 5 mM ATP, and 10 mM MgCl₂.[1]
-
Enzyme Addition: Add cell-free extract or purified caprolactamase to initiate the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 28°C).
-
Quenching: Stop the reaction at different time points by adding 2% formic acid.[1]
-
Analysis: Analyze the formation of 6-aminocaproic acid using UPLC-MS.[1]
6.2.2 ω-Aminotransferase Activity Assay:
-
Reaction Mixture: Prepare a standard reaction mixture containing 50 mM potassium phosphate buffer (pH 8), 2 mM pyruvate (amino acceptor), 5 mM 6-aminocaproic acid, and 0.3 mM pyridoxal 5'-phosphate (PLP).[1]
-
Enzyme Addition: Add cell-free extract or purified ω-aminotransferase.
-
Incubation: Incubate the reaction at 28°C.[1]
-
Sampling and Quenching: Take samples at various time intervals and quench the reaction by adding an equal volume of 2 M HCl.[1]
-
Analysis: Analyze the consumption of 6-aminocaproic acid and the formation of the product by HPLC.[1]
Analytical Methods
Objective: To quantify this compound and its metabolites in experimental samples.
6.3.1 High-Performance Liquid Chromatography (HPLC):
-
Application: Separation and quantification of this compound and 6-aminocaproic acid.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a suitable wavelength (e.g., around 210 nm).
6.3.2 Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: Identification and quantification of volatile and semi-volatile degradation products.
-
Sample Preparation: Derivatization may be required for non-volatile compounds like 6-aminocaproic acid to increase their volatility.
-
Analysis: The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data for identification.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying this compound degradation and the logical relationship of the metabolic pathway with central metabolism.
Conclusion
The biochemical degradation of this compound is a well-defined pathway in several microorganisms, offering a sustainable solution for the bioremediation of industrial wastewater. This guide has outlined the core enzymatic steps, provided quantitative data on degradation rates, and detailed experimental protocols for further research. A thorough understanding of these pathways and the enzymes involved is paramount for the development of enhanced bioremediation technologies and for harnessing these biocatalytic systems for other biotechnological applications. Further research into the genetic regulation of these pathways and the engineering of more efficient enzymes will undoubtedly accelerate progress in this field.
References
- 1. Epsilon-Caprolactam- and Nylon Oligomer-Degrading Bacterium Brevibacterium epidermidis BS3: Characterization and Potential Use in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the this compound degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
Theoretical Quantum Mechanical Modeling of Caprolactam Hydrolysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical quantum mechanical modeling of caprolactam hydrolysis, a fundamental reaction in polymer chemistry and a relevant process in understanding the degradation of polyamide materials. This document summarizes key findings from computational studies, presents detailed experimental protocols for kinetic analysis, and offers visualizations of the reaction pathways and experimental workflows.
Introduction
This compound, the cyclic amide of 6-aminohexanoic acid, is the monomer precursor to Nylon-6, a widely used thermoplastic polymer. The hydrolytic ring-opening of this compound is the initial and rate-limiting step in the hydrolytic polymerization process to produce Nylon-6. Understanding the mechanism and energetics of this reaction is crucial for optimizing polymerization conditions, controlling polymer properties, and predicting the environmental fate and degradation of polyamide-based materials.
Quantum mechanical (QM) modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of chemical reaction mechanisms that are often difficult to probe experimentally. This guide delves into the theoretical framework for modeling this compound hydrolysis, providing insights into the reaction pathways, transition states, and associated energy barriers.
Theoretical Modeling of this compound Hydrolysis
Computational Methodology
The primary theoretical approach for studying the hydrolysis of this compound is Density Functional Theory (DFT). A commonly employed method involves the M06-2X functional with the 6-31+G(d,p) basis set, which has been shown to provide accurate descriptions of reaction energies and barrier heights for organic reactions.[1][2] Calculations are typically performed in the gas phase or with implicit solvent models to simulate the aqueous environment.
The general workflow for the theoretical modeling of the reaction involves:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) on the potential energy surface.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to verify that a transition state connects the correct reactant and product states.
-
Energy Profile Calculation: Single-point energy calculations are performed on the optimized geometries to determine the relative energies of all species and construct the reaction energy profile.
Reaction Mechanism: A Four-Stage Process
DFT studies have revealed that the hydrolytic ring-opening of this compound is a multi-stage process.[1][2] The widely accepted mechanism involves four key stages, with the first three stages each comprising two steps: a nucleophilic addition followed by a proton transfer.[2]
-
Stage 1: Formation of a Tetrahedral Intermediate. The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the this compound ring. This leads to the formation of a tetrahedral intermediate. A subsequent proton transfer from the attacking water molecule to the nitrogen atom of the lactam ring stabilizes this intermediate.
-
Stage 2: Ring Opening. The C-N bond of the this compound ring cleaves, leading to the formation of 6-aminocaproic acid. This step is also facilitated by a proton transfer.
-
Stage 3: Dimerization (in the context of polymerization). In the context of hydrolytic polymerization, the newly formed 6-aminocaproic acid can then react with another this compound molecule, initiating the formation of a dimer. This stage also proceeds via nucleophilic addition and proton transfer steps.
-
Stage 4: Backbiting and Formation of Cyclic Dimer. A rate-determining step in the formation of oligomers is the "backbiting" of the amino end group of a linear dimer, which leads to the formation of a cyclic this compound dimer.[1][2]
Quantitative Data from Theoretical and Experimental Studies
The following tables summarize the quantitative data obtained from theoretical calculations and experimental investigations of this compound hydrolysis and its subsequent polymerization.
Calculated Free Energy Barriers for Hydrolytic Ring-Opening Polymerization
The free energy barriers for the multi-stage hydrolytic ring-opening polymerization of this compound have been calculated using DFT at the M06-2X/6-31+G(d,p) level of theory.[1][2] The rate-determining step is the formation of the cyclic dimer in Stage 3, which has the highest free energy barrier.[1]
| Reaction Stage | Step | Description | Calculated Free Energy Barrier (kcal/mol) |
| Stage 1 | 1 | Nucleophilic addition of water to this compound | Value not explicitly reported in abstract |
| 2 | Proton transfer | Value not explicitly reported in abstract | |
| Stage 2 | 1 | Nucleophilic addition of 6-aminocaproic acid to this compound | Value not explicitly reported in abstract |
| 2 | Proton transfer | Value not explicitly reported in abstract | |
| Stage 3 | 1 | Nucleophilic addition to form linear dimer | Value not explicitly reported in abstract |
| 2 | Proton transfer | Value not explicitly reported in abstract | |
| Stage 4 | - | Backbiting of amino end group to form cyclic dimer | Highest Free Energy Barrier (Rate-Determining Step) [1] |
Note: Specific numerical values for each step were not available in the abstracts of the primary sources. The key finding is the identification of the rate-determining step.
Experimental Kinetic Data for this compound Hydrolysis and Polymerization
Experimental studies have determined the kinetic parameters for the overall hydrolytic polymerization of this compound under various conditions.
| Kinetic Parameter | Value | Experimental Conditions | Reference |
| Activation Energy (Ea) | 70.3 - 73.2 kJ/mol | Anionic polymerization | [3] |
| 74 - 79 kJ/mol | Catalyzed with sodium-caprolactamate and activated with hexamethylene-1,6-diisocyanate (HDI) | [3] | |
| 67 - 71 kJ/mol | Catalyzed with sodium-caprolactamate and activated with HDI | [3] | |
| Reaction Order | Second-order overall | High and low water concentrations | [4] |
| Third-order overall | Low water concentrations (carboxyl-catalyzed) | [4] |
Experimental Protocols for Kinetic Analysis of this compound Hydrolysis
The following is a generalized protocol for studying the kinetics of this compound hydrolysis, synthesized from various experimental descriptions in the literature.[4][5]
Materials and Equipment
-
High-purity ε-caprolactam
-
Deionized water
-
High-pressure stainless steel reactor equipped with a stirrer, temperature controller, and sampling port
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Analytical balance
-
Standard laboratory glassware
Procedure
-
Reactor Setup: A known mass of ε-caprolactam and a specific volume of deionized water are charged into the high-pressure reactor.
-
Reaction Initiation: The reactor is sealed and heated to the desired reaction temperature (e.g., 250-280 °C) while stirring. This marks the start of the reaction (t=0).
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals through the sampling port. The samples are immediately quenched in an ice bath to stop the reaction.
-
Sample Preparation: The collected samples are diluted with a suitable solvent (e.g., methanol or water) to a known concentration for analysis.
-
Analytical Measurement: The concentration of unreacted this compound and the formed 6-aminocaproic acid in each sample are quantified using a pre-calibrated HPLC or GC system.[6] Alternatively, the concentration of end groups can be determined by titration.[4]
-
Data Analysis: The concentration of this compound is plotted against time to obtain the reaction rate. The rate constants and activation energy can be determined by performing the experiment at different temperatures and applying the appropriate rate laws (e.g., pseudo-first-order or second-order kinetics) and the Arrhenius equation.
Visualizations
Reaction Pathway for this compound Hydrolysis
The following diagram illustrates the four-stage mechanism of the hydrolytic ring-opening polymerization of this compound as determined by DFT studies.
Caption: A simplified representation of the four-stage mechanism of this compound hydrolysis and early polymerization.
Experimental Workflow for Kinetic Analysis
The diagram below outlines the key steps in the experimental workflow for determining the kinetics of this compound hydrolysis.
Caption: A flowchart of the experimental procedure for the kinetic analysis of this compound hydrolysis.
Conclusion
The theoretical quantum mechanical modeling of this compound hydrolysis provides invaluable insights into the fundamental mechanisms governing this industrially significant reaction. DFT calculations have successfully elucidated a multi-stage reaction pathway, identifying the key intermediates and transition states, and highlighting the rate-determining step in the initial stages of polymerization. This theoretical framework, when combined with robust experimental kinetic data, offers a powerful approach for the rational design and optimization of polyamide synthesis and for understanding the long-term stability and degradation of these materials. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.
References
- 1. Item - Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of this compound and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Anionic Polymerization of ε-Caprolactam for Nylon 6 Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nylon 6 (polyamide 6, PA6) via the anionic ring-opening polymerization (AROP) of ε-caprolactam. This method is notable for its high reaction rates and yields.[1]
Introduction
Anionic ring-opening polymerization of ε-caprolactam is a widely utilized method for producing high molecular weight nylon 6.[1][2] The process is initiated by a strong base (catalyst) that deprotonates ε-caprolactam, forming a lactam anion. An activator, typically an N-acyllactam, is used to accelerate the polymerization.[3] The propagation proceeds through the nucleophilic attack of the lactam anion on the activated monomer.[4] This method is significantly faster than hydrolytic polymerization and can be carried out at lower temperatures.[5] However, the reaction is highly sensitive to moisture, which can deactivate the catalyst and activator.[6][7]
Reaction Mechanism and Workflow
The anionic polymerization of ε-caprolactam proceeds via an activated monomer mechanism. The key steps are initiation, propagation, and potential side reactions.
Signaling Pathway Diagram
Caption: Mechanism of anionic ring-opening polymerization of ε-caprolactam.
Experimental Workflow Diagram
Caption: General experimental workflow for nylon 6 synthesis.
Quantitative Data
The following tables summarize the effect of catalyst and activator concentrations on the polymerization of ε-caprolactam.
Table 1: Effect of Activator and Catalyst Concentration on Reaction Time
| Formulation | Activator (wt%) | Catalyst (wt%) | Polymerization Temperature (°C) | Average Reaction Time (s) |
| F2 | - | - | 150 | 65 |
| F3 (0% H₂O) | 2.0 | 6.5 | 150 | 42 |
| F3 (0.02% H₂O) | 2.0 | 6.5 | 150 | 70.6 |
Data adapted from a study by Wittmer et al.[6]
Table 2: Effect of N-acetyl this compound (AcCL) Concentration on Molecular Weight and Polydispersity Index (PDI)
| AcCL Concentration (wt%) | Number Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) |
| 0.2 | 45,000 | 2.1 |
| 0.3 | 35,000 | 2.0 |
| 0.4 | 28,000 | 1.9 |
| 0.5 | 23,000 | 1.8 |
Polymerization conducted at 235 °C with 0.4 wt% NaH catalyst.[8]
Table 3: Effect of AcCL Concentration on Reaction Time and Monomer Conversion
| AcCL Concentration (wt%) | Reaction Time (s) | Monomer Conversion (%) |
| 0.2 | 180 | 98.5 |
| 0.3 | 120 | 98.2 |
| 0.4 | 90 | 97.8 |
| 0.5 | 60 | 97.5 |
Polymerization conducted at 235 °C with 0.4 wt% NaH catalyst.[8]
Experimental Protocols
Materials
-
ε-Caprolactam (CL)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) - Catalyst[8]
-
N-acetyl this compound (AcCL) - Activator[8]
-
Methylene diphenyl diisocyanate (MDI) - Activator[8]
-
Anhydrous methanol
-
Hexafluoroisopropanol (HFIP)
-
Nitrogen gas (high purity)
Protocol for Anionic Polymerization of ε-Caprolactam
-
Monomer Preparation: Dry ε-caprolactam in a vacuum oven at 100 °C for at least 6 hours to remove any moisture.[8]
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. Purge the entire system with dry nitrogen gas.
-
Monomer Charging and Melting: Introduce the dried ε-caprolactam into the reaction flask. Heat the flask in an oil bath to 130 °C under a nitrogen atmosphere with stirring until the monomer is completely melted. Maintain this temperature for 30 minutes.[8]
-
Initiation: Increase the temperature to the desired polymerization temperature (e.g., 150 °C or 235 °C).[6][8] Add the specified amount of catalyst (e.g., NaH) and activator (e.g., AcCL or MDI) to the molten this compound.[8]
-
Polymerization: Continue stirring under nitrogen. The viscosity of the mixture will increase significantly as polymerization proceeds. When the magnetic stirrer can no longer stir the reaction mixture, maintain the temperature for an additional 10 minutes.[8]
-
Cooling and Product Isolation: Allow the reaction to cool down to room temperature under a nitrogen atmosphere. The resulting solid nylon 6 can be quenched in liquid nitrogen and then pulverized into a powder.[8]
-
Purification:
-
Weigh the crude polymer powder (W1).[8]
-
Wrap the powder in quantitative filter paper and place it in a Soxhlet extractor.[8]
-
Extract with anhydrous methanol for 12 hours to remove unreacted monomer and oligomers.[8]
-
Dry the purified polymer in a vacuum oven at 80 °C for 12 hours.[8]
-
Weigh the dried, purified polymer (W2).[8]
-
-
Calculation of Monomer Conversion:
-
The monomer conversion (X) can be calculated using the following formula: X (%) = (W2 / W1) × 100[8]
-
Characterization
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI) of the synthesized nylon 6. A suitable solvent is hexafluoroisopropanol (HFIP).[8]
-
Differential Scanning Calorimetry (DSC): Analyze the melting and crystallization behavior of the polymer to determine the melting temperature (Tₘ) and crystallinity.[8]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS): Identify the presence of linear and cyclic oligomers in the polymer.[8]
Troubleshooting
-
Low Molecular Weight/Conversion: This is often due to the presence of water in the reaction system, which deactivates the catalyst and activator.[6][7] Ensure all reagents and glassware are scrupulously dried.
-
Gel Formation: The use of bifunctional activators like MDI at high temperatures (e.g., 220 °C) can lead to cross-linking and the formation of an insoluble, non-melting polymer.[8] Using a monofunctional activator like AcCL can prevent this.[8]
-
Uncontrolled High Molecular Weight: Polymerization without an activator can lead to uncontrollably high molecular weights.[8] The activator concentration is crucial for controlling the molecular weight of the final polymer.[8]
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model | Semantic Scholar [semanticscholar.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model | MDPI [mdpi.com]
- 7. Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
The Role of Caprolactam in Pharmaceutical Synthesis: Applications and Protocols
Caprolactam, a cyclic amide and the precursor to Nylon-6, has emerged as a versatile scaffold in medicinal chemistry, providing a foundational structure for the synthesis of a variety of pharmaceutical drugs. Its unique seven-membered ring and the reactivity of its amide group allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on anticonvulsant and anticancer agents.
Application Notes
This compound and its derivatives have been successfully utilized in the synthesis of several commercially available drugs, including the analeptic drug pentylenetetrazol, the opioid analgesic meptazinol, and the penetration enhancer laurocapram.[1] Beyond these, the this compound framework is a subject of ongoing research for the development of new chemical entities with a range of biological activities.
The primary strategies for modifying the this compound molecule involve substitutions at the nitrogen atom (N-substitution) or on the carbon backbone (C-substitution).[2] These modifications allow for the introduction of various functional groups, which can modulate the pharmacological properties of the resulting compounds.
Key Therapeutic Areas:
-
Anticonvulsants: this compound derivatives have shown significant promise as anticonvulsant agents. For instance, α-hydroxy-α-phenylthis compound has demonstrated potent antiepileptic activity.[3] Further development of this and other substituted caprolactams is an active area of research.[3]
-
Anticancer Agents: The this compound structure has been incorporated into the design of novel anticancer drugs. This compound-modified bengamide analogues, for example, have been synthesized and evaluated for their potential in treating breast cancer.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic protocols involving this compound derivatives.
| Parameter | Value | Reference Compound(s) | Source |
| Yield | 62.2% | ε-Caprolactam (from 6-hydroxycaproamide) | [5] |
| Conversion Rate | 99.0% | 6-hydroxycaproamide | [5] |
| Purity (Mass Error) | < ±2 ppm | Wittig-Claisen derived this compound | [6] |
| Reaction Time | 12-16 hours | Wittig reaction with this compound-derived aldehyde | [6] |
| Temperature | 250°C | Dehydration and Cyclization of 6-Hydroxycaproamide | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-allyl-ε-caprolactam
This protocol describes the N-alkylation of ε-caprolactam to produce N-allyl-ε-caprolactam, a versatile intermediate for further functionalization.
Materials:
-
ε-caprolactam
-
Sodium hydride (NaH)
-
Allyl bromide
-
Anhydrous toluene
-
Standard laboratory glassware for synthesis under an inert atmosphere
Procedure:
-
Prepare a solution of ε-caprolactam in anhydrous toluene within a flask under a nitrogen or argon atmosphere.[7]
-
Add sodium hydride to the solution. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ε-caprolactam.[7]
-
Add a molar equivalent of allyl bromide dropwise to the reaction mixture.[7]
-
Heat the reaction to reflux and monitor its progress using thin-layer chromatography or gas chromatography.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the sodium bromide salt by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude N-allyl-ε-caprolactam by vacuum distillation.[7]
Protocol 2: Synthesis of this compound Derivatives via the Wittig-Claisen Protocol
This protocol outlines a tandem Wittig-Claisen reaction to create functionalized this compound compounds.[6]
Materials:
-
This compound
-
Triphenylphosphine
-
Alkyl halides (e.g., benzyl bromide, allyl bromide)
-
n-Butyllithium
-
Dry tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
Part A: Ylide Generation
-
Dissolve the appropriate phosphonium salt (1.0 equivalent), prepared from triphenylphosphine and an alkyl halide, in dry THF under an inert atmosphere and cool to 0°C.[6]
-
Add a solution of n-butyllithium (1.1 equivalents) dropwise with stirring.[6]
-
Stir the mixture for 1 hour at 0°C to generate the corresponding Wittig reagent (ylide).[6]
Part B: Wittig Reaction
-
Add a solution of a this compound-derived aldehyde (1.0 mmol) in dry THF dropwise to the ylide solution at 0°C under a nitrogen atmosphere.[6]
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.[6]
-
Monitor the reaction by thin-layer chromatography.[6]
-
Upon completion, quench the reaction with a saturated NH₄Cl solution and extract with DCM.[6]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the olefin intermediate.[6]
Part C: Claisen Rearrangement
The olefin intermediate undergoes Claisen rearrangement to yield the final functionalized this compound. The specific conditions for this step will depend on the nature of the olefin intermediate.
Visualizations
Caption: Synthetic pathways from this compound to pharmaceuticals.
Caption: Workflow for N-allyl-ε-caprolactam synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and development of novel this compound anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of this compound-modified bengamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjwave.org [rjwave.org]
- 7. benchchem.com [benchchem.com]
"in situ polymerization of ε-caprolactam in composite materials"
An extensive review of the in situ polymerization of ε-caprolactam to form polyamide 6 (PA6) within composite materials reveals a robust and efficient method for manufacturing high-performance thermoplastic composites. This approach is particularly advantageous for techniques like vacuum-assisted resin transfer molding (VARTM) and compression molding, primarily due to the monomer's extremely low viscosity, which facilitates excellent impregnation of dense fiber reinforcements.
The process relies on the anionic ring-opening polymerization (AROP) of ε-caprolactam, a rapid reaction initiated by a catalyst and an activator system at temperatures typically ranging from 140°C to 180°C.[1][2] The selection of processing temperature is critical, as it simultaneously influences the rates of polymerization and crystallization, thereby affecting the final material's molecular weight, crystallinity, and mechanical properties.[1] Studies indicate that optimal mechanical performance for carbon fiber reinforced PA6 composites is often achieved at a molding temperature of 140°C, where a high degree of polymerization is coupled with favorable crystallization.[2][3][4]
Chemical Background: Anionic Ring-Opening Polymerization (AROP)
The synthesis of PA6 from its monomer is achieved through anionic ring-opening polymerization. This chain-growth process involves an activated monomer mechanism. The reaction is initiated by a strong base (catalyst/initiator) that deprotonates an ε-caprolactam monomer to form a caprolactam anion. An activator, typically an N-acyllactam, is introduced to create growth centers. The chain propagates through the nucleophilic attack of this compound anions on these growth centers. This process is significantly faster than traditional hydrolytic polymerization.[1][5]
Application Note 1: VARTM for Fiber-Reinforced PA6 Composites
Vacuum-Assisted Resin Transfer Molding (VARTM) is a highly suitable process for manufacturing large and complex composite parts using in situ polymerization. The low viscosity of the ε-caprolactam melt (approximately 5 mPa·s) allows it to easily infuse densely packed fiber preforms before the rapid polymerization reaction begins.[1] This results in composites with high fiber volume fractions (ca. 45% is readily achievable) and low void content (<2.5%).[2][6]
The process involves drying the monomer and fiber reinforcement, mixing the molten monomer with a catalyst and activator, and infusing this reactive mixture into a sealed mold containing the fiber preform under vacuum. Polymerization and crystallization then occur directly within the mold.[2][4]
Experimental Protocols
Protocol 1: In Situ Polymerization of Carbon Fiber-Reinforced PA6 via VARTM
This protocol is based on methodologies reported for fabricating carbon fiber-reinforced PA6 composites.[2][4]
Materials & Equipment:
-
ε-caprolactam monomer flakes
-
Catalyst: Sodium metal
-
Activator: (e.g., Hexamethylene-1,6-dicarbamoylthis compound)
-
Carbon fiber fabric (e.g., plain weave)
-
Vacuum oven
-
Oil bath
-
VARTM apparatus (mold, vacuum pump, resin trap, tubing)
-
Nitrogen gas supply (optional, for inert atmosphere)
Procedure:
-
Monomer Preparation: Dry the ε-caprolactam monomer in a vacuum oven at 40°C for 24 hours to remove moisture.[2]
-
Fiber Preparation: Dry the required layers of carbon fabric (e.g., 13 layers for ~45% fiber volume) at 120°C for at least 2 hours.[1]
-
Mold Preparation: Place the dried carbon fiber layers into the mold. Seal the mold assembly with a vacuum bag and check for leaks.
-
Catalyst & Monomer Melting: In a separate reaction vessel under vacuum or inert atmosphere, melt the catalyst (sodium metal) at 110°C for 1 hour in an oil bath. Add the dried ε-caprolactam monomer and maintain the temperature until a homogenous mixture is formed.[2]
-
Infusion: Preheat the mold to the desired polymerization temperature (e.g., 140°C, 160°C, 180°C, or 200°C).[2] Add the activator to the monomer-catalyst mixture. Immediately begin infusion of the reactive mixture into the mold under vacuum.
-
Polymerization: Once infusion is complete, clamp the inlet and outlet ports. Allow the polymerization to proceed in the heated mold for a set time (e.g., 5-20 minutes).[2]
-
Demolding: After the polymerization time has elapsed, release the composite part from the mold. No specific cooling step is required before demolding.[2]
-
Analysis: Characterize the resulting composite for mechanical properties (tensile, bending, impact strength), thermal properties (DSC, TGA), and degree of polymerization.
Quantitative Data
The processing temperature significantly affects the final properties of the composite. Data from various studies have been compiled to illustrate these effects.
Table 1: Effect of Molding Temperature on Mechanical Properties of Carbon Fiber-Reinforced PA6 Composites
| Molding Temp. (°C) | Bending Strength (MPa)[2] | Bending Modulus (GPa)[2] | Impact Strength (kJ/m²)[4] | Unreacted Monomer (%)[4] |
|---|---|---|---|---|
| 120 | - | - | ~210 | ~5.8 |
| 140 | 501 | 37.6 | ~300 | ~2.1 |
| 160 | 455 | 31.9 | ~260 | ~3.0 |
| 180 | 398 | 29.5 | ~225 | ~4.2 |
| 200 | 387 | 28.9 | - | - |
Note: Data is aggregated from cited sources for illustrative purposes. Absolute values can vary based on specific catalyst/activator systems and fiber types.
Table 2: Process Parameters and Properties from Various Studies
| Reinforcement | Process | Polymerization Temp. (°C) | Key Findings | Reference |
| Carbon Fiber | VARTM | 140-200 | Optimal bending and tensile properties were observed at 140°C. | [2][4] |
| Glass Fiber | Vacuum Infusion | 130-180 | Monomer conversion rates of 93-97% were achieved. | [6] |
| PA6 Fiber | RTM | 140-200 | Peak tensile and flexural strength achieved at a molding temperature of 160°C. | [6][7] |
| Fumed Silica | Reactive Melt Blending | 170 | Addition of 3 wt% fumed silica improved barrier and mechanical properties. | [8] |
| Graphene Oxide | In situ Polycondensation | - | 0.1 wt% graphene loading increased Young's modulus by 2.4-fold and tensile strength by 2.1-fold. | [9] |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tac.polymer.zju.edu.cn [tac.polymer.zju.edu.cn]
Application Notes and Protocols for Determining Caprolactam Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of caprolactam purity. The protocols are based on established international standards and common industry practices, focusing on accuracy and reproducibility.
Introduction
This compound is the monomeric precursor to Nylon 6, a widely used polyamide. The purity of this compound is critical as even trace amounts of impurities can adversely affect the polymerization process and the final properties of the polymer, such as its strength, color, and stability.[1] Therefore, robust and reliable analytical methods are essential for quality control in the production and use of this compound.
This document outlines four key analytical methods for assessing this compound purity:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For the determination of organic impurities and overall purity.
-
Permanganate Absorption Number (PAN): A spectrophotometric method to measure oxidizable impurities.[2][3]
-
Determination of Volatile Bases: A titrimetric method to quantify alkaline impurities.
-
UV-Extinction at 290 nm: A spectrophotometric measurement indicating the presence of aromatic and unsaturated compounds.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the analytical methods described in these notes, allowing for an easy comparison of their applications and limitations.
| Parameter | Gas Chromatography (GC-FID) | Permanganate Absorption Number (PAN) | Determination of Volatile Bases | UV-Extinction at 290 nm |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection by flame ionization. | Spectrophotometric measurement of the reduction of potassium permanganate by oxidizable impurities in a buffered neutral aqueous solution.[2] | Distillation of volatile bases from an alkaline medium and subsequent acid-base titration. | Spectrophotometric measurement of the absorbance of a this compound solution at a wavelength of 290 nm. |
| Typical Application | Quantification of individual organic impurities and determination of overall purity. | General index of oxidizable impurities.[2] | Quantification of ammonia and other volatile alkaline compounds. | Indication of aromatic and unsaturated impurities. |
| Linearity (r²) | >0.999[4] | Not applicable (index value) | Not applicable (titration endpoint) | Not applicable (absorbance value) |
| Detection Limit | Low ng levels for individual impurities.[4] | Dependent on the specific oxidizable impurity. | Typically in the range of 0.1 meq/kg. | Dependent on the molar absorptivity of the impurity. |
| Precision (%RSD) | < 5%[4] | Typically < 5% | Typically < 5% | Typically < 2% |
| Common Impurities Detected | Cyclohexanone, cyclohexanone oxime, octahydrophenazine, and other organic synthesis by-products.[1][5] | Aldehydes, ketones, and other compounds susceptible to oxidation. | Ammonia, amines, and other volatile alkaline substances.[5] | Aromatic compounds, unsaturated ketones, and other chromophoric impurities.[1] |
| Reference Method | ASTM D7027 (related standard for purity by GC)[6][7][8] | ISO 8660[2] | ISO 8661[9] | ISO 7059 |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is used for the quantitative determination of organic impurities and the overall purity of this compound.
Experimental Workflow:
Caption: Workflow for this compound Purity Analysis by GC-FID.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards of known impurities in the same solvent.
-
-
Instrumentation (Typical Conditions): [10]
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: InertCap 1 (or equivalent), 30 m x 0.32 mm I.D., 5.00 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 1:10.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 10 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Analysis:
-
Inject the prepared sample and standard solutions into the gas chromatograph.
-
Record the resulting chromatograms.
-
-
Calculation:
-
Identify the peaks of the impurities by comparing their retention times with those of the standards.
-
Calculate the concentration of each impurity using the calibration curves.
-
The purity of this compound is determined by subtracting the sum of the concentrations of all impurities from 100%.
-
Permanganate Absorption Number (PAN)
This spectrophotometric method provides an index of the concentration of oxidizable impurities in this compound.[11]
Experimental Workflow:
Caption: Workflow for Determining the Permanganate Absorption Number.
Methodology (based on ISO 8660): [2][11]
-
Reagent Preparation:
-
Buffer Solution: Prepare a phosphate buffer solution.
-
Potassium Permanganate Solution: Prepare a standardized 0.01 N potassium permanganate solution.
-
-
Sample Preparation:
-
Prepare a test solution by dissolving a specified amount of this compound in distilled water.
-
Prepare a blank solution using only distilled water.
-
Add the buffer solution to both the test solution and the blank.
-
-
Procedure:
-
Add an equal volume of the potassium permanganate solution to both the test solution and the blank.
-
Allow the solutions to stand for a specified time (e.g., 600 seconds) at a controlled temperature.
-
Measure the absorbance of the test solution and the blank at a wavelength of 420 nm using a spectrophotometer with a 5 cm cell.
-
-
Calculation:
-
The Permanganate Absorption Number (PAN) is calculated using the following formula: PAN = (Absorbance of Blank - Absorbance of Sample) x 100
-
Determination of Volatile Bases
This titrimetric method is used to determine the content of volatile alkaline impurities, primarily ammonia.
Experimental Workflow:
Caption: Workflow for the Determination of Volatile Bases.
Methodology (based on ISO 8661): [9]
-
Apparatus:
-
Distillation apparatus with a condenser.
-
Burette for titration.
-
-
Reagent Preparation:
-
Sodium Hydroxide Solution: Prepare a solution to make the sample alkaline.
-
Standard Hydrochloric Acid Solution (0.01 N): For collecting the distillate.
-
Standard Sodium Hydroxide Solution (0.01 N): For titration.
-
Indicator: Methyl red or a suitable equivalent.
-
-
Procedure:
-
Weigh a specified amount of this compound into the distillation flask.
-
Add distilled water and the sodium hydroxide solution.
-
Place a known volume of standard hydrochloric acid solution and a few drops of indicator into the receiving flask.
-
Distill the volatile bases from the sample into the acid solution.
-
Titrate the excess hydrochloric acid in the receiving flask with the standard sodium hydroxide solution until the endpoint is reached (color change of the indicator).
-
-
Calculation:
-
The content of volatile bases, expressed in milliequivalents per kilogram (meq/kg), is calculated based on the volumes and concentrations of the acid and base used in the titration.
-
UV-Extinction at 290 nm
This method is a rapid test to assess the level of certain impurities, such as aromatic compounds and unsaturated carbonyls, that absorb ultraviolet light at 290 nm.
Experimental Workflow:
Caption: Workflow for Measuring UV-Extinction at 290 nm.
Methodology (based on ISO 7059):
-
Sample Preparation:
-
Prepare a 50% (mass/mass) aqueous solution of the this compound sample.
-
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
1 cm quartz cuvettes.
-
-
Procedure:
-
Set the spectrophotometer to a wavelength of 290 nm.
-
Use distilled water as the reference (blank).
-
Fill a cuvette with the prepared this compound solution and measure the absorbance.
-
-
Result:
-
The absorbance value is reported as the UV-extinction at 290 nm. A lower value indicates a higher purity with respect to UV-absorbing impurities.
-
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the quality control of this compound. The choice of method will depend on the specific impurities of interest and the required level of detail. For a complete purity profile, a combination of these techniques is often employed. It is crucial that all procedures are performed by trained personnel in a controlled laboratory environment to ensure accurate and reliable results.
References
- 1. [Determination of the key impurity in this compound produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skybearstandards.com [skybearstandards.com]
- 3. Standard - Plastics - Determination of permanganate absorption number of this compound - Spectrometric method ISO 8660 - Swedish Institute for Standards, SIS [sis.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. randb.co.kr [randb.co.kr]
- 7. matestlabs.com [matestlabs.com]
- 8. infinitalab.com [infinitalab.com]
- 9. intertekinform.com [intertekinform.com]
- 10. glsciences.com [glsciences.com]
- 11. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols for the Analysis of Caprolactam and its Oligomers by Gel Permeation Chromatography (GPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing polymers and oligomers based on their size in solution.[1] This document provides detailed application notes and protocols for the quantitative analysis of residual caprolactam monomer and its oligomers in polymer samples using GPC. The methods described are essential for quality control and characterization of polyamides, such as Nylon 6, where residual monomers and oligomers can significantly impact the polymer's properties and performance.
GPC separates molecules based on their hydrodynamic volume, with larger molecules eluting from the chromatography column faster than smaller molecules.[2][3] This technique is widely used to determine the molecular weight distribution of polymers.[1][4] For the analysis of this compound, GPC offers an elegant means of separating the monomer and low molecular weight species from the main polymer.
Part 1: Analysis of Residual this compound Monomer
This section details the protocol for the determination of residual ε-caprolactam in a polymer matrix. The methodology is adapted from a validated method for analyzing residual monomers in polymeric materials.
Experimental Protocol
1. Sample Preparation:
-
Weigh 25 mg of the polymer sample (e.g., Soluplus) into a vial.
-
Add 1 mL of the sample diluent (50% methanol in water) to the vial.
-
Vortex the sample until the polymer is completely dissolved.
2. Standard Preparation:
-
Prepare a stock solution of ε-caprolactam in the sample diluent.
-
Create a series of standard solutions by diluting the stock solution to final working concentrations ranging from 2.5 µg/mL to 25 µg/mL.
3. GPC System and Conditions:
-
The analysis is performed using a standard HPLC system equipped with a GPC column, a UV detector, and a data acquisition system.
| Parameter | Condition |
| HPLC System | Agilent 1100 HPLC system or equivalent |
| Column | OHpak SB-804 HQ (300 mm x 8.0 mm i.d., 10 µm particles) |
| Mobile Phase | 50% Methanol in Water (premixed and degassed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 50 µL |
| Detector | UV Detector |
| Detection Wavelength | 205 nm |
| Run Time | 20 minutes |
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the this compound standards against their concentration.
-
The concentration of this compound in the sample is determined from the calibration curve using the peak area from the sample chromatogram.
Quantitative Data Summary
| Analyte | Quantitation Limit (µg/mL) | Linearity Range (µg/mL) | R² Value |
| ε-Caprolactam | 2.5 | 2.5 - 25 | >0.99 |
Experimental Workflow Diagram
Caption: Workflow for the GPC analysis of residual this compound monomer.
Part 2: Analysis of this compound Oligomers
The analysis of this compound oligomers, particularly cyclic oligomers, is crucial as they can also be present in polyamide 6. While GPC is a suitable technique, high-performance liquid chromatography (HPLC) with reversed-phase columns is also commonly employed for the separation of these smaller molecules. The following protocol is a recommended starting point for GPC analysis of this compound oligomers, based on established chromatographic principles for oligomer separation.
Experimental Protocol
1. Sample Preparation:
-
Extract the oligomers from the polymer sample. A typical extraction involves adding 10 mL of pure water to 0.5 g of nylon 6 pellets, sealing the container, and heating at 100°C for 2 hours.
-
After cooling to room temperature, the extract is filtered through a 0.5 µm filter to remove any particulate matter.
2. Standard Preparation:
-
If available, prepare standard solutions of individual cyclic oligomers (dimer, trimer, etc.) in the mobile phase.
-
In the absence of commercial standards, a well-characterized oligomer mixture can be used for qualitative or semi-quantitative analysis.
3. GPC System and Conditions:
-
A GPC system with a column suitable for low molecular weight resolution is required. A refractive index (RI) detector is often used for oligomer analysis due to its universal response, though a UV detector can also be employed.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or GPC system |
| Column | GPC column with small pore size suitable for oligomer resolution (e.g., PLgel 5µm, 50Å or 100Å) |
| Mobile Phase | Tetrahydrofuran (THF) or Dichloromethane (DCM) for organic-soluble samples. For aqueous extracts, a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water may be more suitable. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 20 - 50 µL |
| Detector | Refractive Index (RI) or UV Detector (205 nm) |
| Run Time | 30 - 60 minutes (to allow for elution of all oligomers) |
4. Data Analysis:
-
Identify the peaks corresponding to the monomer and different oligomers based on their retention times.
-
If standards are available, perform quantitative analysis using a calibration curve for each oligomer.
-
For semi-quantitative analysis, the relative peak areas can be used to estimate the proportion of each oligomer.
Logical Relationship of GPC System Components
Caption: Logical flow of components in a typical GPC system.
Discussion and Considerations
-
Column Selection: The choice of GPC column is critical. For residual monomer analysis, a column with a broad molecular weight range is suitable. For oligomer analysis, a column with smaller pores is necessary to achieve adequate resolution of the low molecular weight species.
-
Mobile Phase: The mobile phase must be a good solvent for the polymer and the analytes of interest. For polyamides, which can have limited solubility, specialized solvents may be required. However, for the analysis of extractables, simpler mobile phases like methanol/water or acetonitrile/water are often effective.
-
Detector Selection: A UV detector is suitable for this compound due to its chromophore. For oligomers that may lack a strong chromophore, a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is recommended for quantitative analysis.
-
Method Validation: For routine quality control, the analytical method should be validated for linearity, accuracy, precision, and limits of detection and quantitation, following relevant guidelines.
By implementing these protocols, researchers and scientists can accurately quantify residual this compound and its oligomers, ensuring the quality and performance of polyamide-based materials.
References
Application of Caprolactam-Based Materials in Drug Delivery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of caprolactam-based materials, primarily poly(ε-caprolactone) (PCL), in the field of drug delivery. PCL is a biodegradable and biocompatible polyester that has garnered significant attention for its use in developing a variety of drug delivery systems.[1][2] Its slow degradation rate makes it particularly suitable for long-term, controlled drug release applications.[1][3] This document outlines the synthesis and characterization of PCL-based drug carriers, presents quantitative data on their performance, and provides detailed experimental protocols for their preparation. Additionally, it explores the use of another this compound-derived polymer, poly(N-vinyl this compound) (PVCL), in stimuli-responsive drug delivery systems.
Overview of this compound-Based Materials in Drug Delivery
Poly(ε-caprolactone) (PCL) is a semi-crystalline, aliphatic polyester synthesized from the ring-opening polymerization of ε-caprolactone.[1][4] Its favorable properties, including biocompatibility, biodegradability, and high permeability to many drugs, make it an excellent candidate for controlled drug delivery.[1][5] PCL has been approved by the US Food and Drug Administration (FDA) for various biomedical applications.[1] PCL-based drug delivery systems can be formulated into various forms, such as nanoparticles, microspheres, films, fibers, and hydrogels, to achieve desired drug release profiles.[2][6]
Poly(N-vinyl this compound) (PVCL) is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) close to physiological temperature, making it a smart material for targeted and controlled drug delivery.[7][8][9] PVCL-based hydrogels and nanogels can undergo a reversible volume phase transition in response to temperature changes, enabling the controlled release of encapsulated drugs.[4][7]
Data Presentation: Performance of PCL-Based Drug Delivery Systems
The following tables summarize quantitative data from various studies on the performance of PCL-based drug delivery systems, focusing on particle size, drug loading capacity, and encapsulation efficiency.
Table 1: Physicochemical Properties of Drug-Loaded PCL Nanoparticles
| Drug | Preparation Method | Polymer | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | Solvent Evaporation | PCL-PEG-PCL | ~159 | ~18 | Not Reported | [10] |
| Curcumin | Solvent Evaporation | PCL-PEG-PCL | 110 - 112 | 17 ± 1.23 | 83 ± 1.29 | [11] |
| Noscapine | Double Emulsion Solvent Evaporation | PCL | 150 - 818 | Not Reported | 38 - 79 | [12] |
| 4-Nerolidylcatechol | Nanoprecipitation | PCL | 143.5 ± 1.36 | Not Reported | 100 | [13] |
| Capecitabine | Not Specified | PLGA (comparison) | 144.5 ± 2.5 | 16.98 ± 0.7 | 88.4 ± 0.17 | [14] |
| Paclitaxel & Lapatinib | Not Specified | Not Specified | Not Specified | Not Reported | PTX: 67.0 ± 2.2, LAP: 25.0 ± 1.5 | [15] |
Table 2: Drug Release Kinetics from PCL-Based Matrices
| Drug | Formulation | Release Duration | Release Mechanism | Key Findings | Reference |
| Meloxicam | Hot-Melt Extruded Matrix | 14 days | Diffusion | Release increased with porogen content. | [16][17] |
| Methylene Blue | Hot-Melt Extruded Matrix | 72 hours | Diffusion and Dissolution | Two-stage release: fast initial release followed by slower release. | [18] |
| Curcumin | PCL-PEG-PCL Nanoparticles | 120 hours | Diffusion and Degradation | Sustained release with 51% released after 120 hours. | [11] |
| Doxorubicin | Multi-arm PCL Micelles | 10 - 68 hours | Not Specified | Initial rapid release followed by sustained release. | [10] |
| Etoposide | PCL Microspheres | 6 weeks | Not Specified | Sustained release of up to 87.66%. | [19] |
Experimental Protocols
This section provides detailed methodologies for the preparation of various this compound-based drug delivery systems.
Protocol for Preparation of PCL Nanoparticles via Nanoprecipitation
This protocol is based on the solvent displacement/nanoprecipitation method.[20][21][22]
Materials:
-
Poly(ε-caprolactone) (PCL)
-
Acetone (or other suitable organic solvent like tetrahydrofuran)[23]
-
Deionized water
-
Surfactant (e.g., Poloxamer 188, Pluronic F108, or PVA)[20]
-
Drug to be encapsulated
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PCL and the hydrophobic drug in an organic solvent (e.g., 10 mg PCL and 1 mg drug in 10 mL acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188 in 20 mL deionized water).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring at room temperature.
-
Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Recovery: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried.
Protocol for Fabrication of Drug-Loaded PCL Microspheres via Solvent Evaporation
This protocol describes the oil-in-water (o/w) single emulsion-solvent evaporation technique.[19][24][25][26]
Materials:
-
Poly(ε-caprolactone) (PCL)
-
Dichloromethane (DCM) or Chloroform (organic solvent)
-
Poly(vinyl alcohol) (PVA)
-
Drug to be encapsulated
-
Deionized water
-
Homogenizer or high-speed stirrer
-
Magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve PCL and the drug in a volatile organic solvent like DCM (e.g., 200 mg PCL and 20 mg drug in 5 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v in 100 mL deionized water).
-
Emulsification: Add the oil phase to the aqueous phase and emulsify using a high-speed homogenizer for a few minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a constant, slower speed for several hours (e.g., 4-6 hours) at room temperature to allow the organic solvent to evaporate. This leads to the formation of solid microspheres.
-
Microsphere Collection and Washing: Collect the microspheres by filtration or centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Dry the microspheres in a desiccator or by lyophilization.
Protocol for Electrospraying of Drug-Loaded PCL Microparticles
Electrospraying is a one-step method to produce micro- and nanoparticles.[5][27][28][29][30]
Materials and Equipment:
-
Poly(ε-caprolactone) (PCL)
-
Dichloromethane (DCM) or a suitable solvent system
-
Drug to be encapsulated
-
Syringe pump
-
High-voltage power supply
-
Syringe with a needle (e.g., 20G)
-
Grounded collector (e.g., aluminum foil)
Procedure:
-
Solution Preparation: Dissolve PCL and the drug in the chosen solvent to achieve the desired concentration (e.g., 4.5% w/v PCL in DCM with a 15-20% drug loading w/w relative to the polymer).[5][30]
-
Electrospraying Setup: Load the polymer solution into a syringe and mount it on a syringe pump. Position the needle a specific distance (e.g., 15-25 cm) from the grounded collector.[5]
-
Process Initiation: Apply a high voltage (e.g., 18 kV) to the needle tip and set a constant flow rate for the syringe pump (e.g., 1.2-1.8 mL/h).[5]
-
Particle Collection: As the solution is ejected from the needle, the solvent evaporates, and solid microparticles are deposited on the collector.
-
Post-Processing: The collected particles are typically dried under vacuum to remove any residual solvent.
Protocol for Synthesis of PVCL-Based Nanogels via Free Radical Polymerization
This protocol outlines the synthesis of thermo- and pH-responsive nanogels.[31][32]
Materials:
-
N-vinylthis compound (VCL)
-
Acrylic acid (AA) (for pH sensitivity)
-
Triethylene glycol dimethacrylate (TEGDMA) (cross-linker)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel with a condenser and nitrogen inlet
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve VCL, AA, and TEGDMA in deionized water.
-
Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: Heat the reaction mixture to a specific temperature (e.g., 70°C) and then add an aqueous solution of the initiator (KPS).
-
Polymerization: Continue the reaction under a nitrogen atmosphere with constant stirring for several hours (e.g., 6-8 hours).
-
Purification: Purify the resulting nanogel suspension by dialysis against deionized water for several days to remove unreacted monomers, initiator, and other impurities.
-
Lyophilization: The purified nanogel suspension can be freeze-dried for storage and characterization.
Visualization of Mechanisms and Workflows
Experimental Workflow Diagrams
Caption: Experimental workflows for PCL nanoparticle and microsphere preparation.
Signaling Pathway Diagrams
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[33] It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[33]
References
- 1. [PDF] Stimuli Responsive Poly(Vinyl this compound) Gels for Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Stimuli Responsive Poly(Vinyl this compound) Gels for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Stimuli Responsive Poly(Vinyl this compound) Gels for Biomedical Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. revistabionatura.com [revistabionatura.com]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. Preparation of Polycaprolactone Nanoparticles Using Nanoprecipitation Technique [scholar.ppu.edu]
- 13. Poly-ε-caprolactone Nanoparticles Loaded with 4-Nerolidylcatechol (4-NC) for Growth Inhibition of Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 17. Control of drug release kinetics from hot-melt extruded drug-loaded polycaprolactone matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. mdpi.com [mdpi.com]
- 22. Continuous Nanoprecipitation of Polycaprolactone in Additively Manufactured Micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. kinampark.com [kinampark.com]
- 25. expresspolymlett.com [expresspolymlett.com]
- 26. Preparation of microspheres by the solvent evaporation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scitepress.org [scitepress.org]
- 28. mdpi.com [mdpi.com]
- 29. easychair.org [easychair.org]
- 30. semanticscholar.org [semanticscholar.org]
- 31. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 32. researchgate.net [researchgate.net]
- 33. ClinPGx [clinpgx.org]
Application Notes and Protocols: Anionic Ring-Opening Polymerization of ε-Caprolactam
Audience: Researchers, scientists, and drug development professionals.
Introduction
The anionic ring-opening polymerization (AROP) of ε-caprolactam is a cornerstone technique for the synthesis of polyamide 6 (PA6), commonly known as Nylon 6. This method is distinguished by its rapid reaction rates, high monomer conversion, and the ability to be performed under various conditions, including solvent-free (bulk) polymerization.[1][2][3] The process is a chain-growth polymerization initiated by a strong base (initiator or catalyst) and an N-acyllactam species (activator), which allows for the production of high molecular weight polymers in a significantly shorter time frame compared to hydrolytic methods.[4] This document provides detailed protocols and quantitative data for researchers interested in utilizing this versatile polymerization technique.
Reaction Mechanism
The AROP of ε-caprolactam proceeds via a multi-step mechanism involving the formation of a lactam anion and its subsequent reaction with an activated monomer.
-
Anion Formation: The initiator (a strong base, B⁻) deprotonates an ε-caprolactam monomer to form a reactive lactam anion.
-
Initiation: The lactam anion performs a nucleophilic attack on the carbonyl group of an activator molecule (e.g., N-acetyl-ε-caprolactam). This is the rate-determining step in activated polymerization and is significantly faster than the anion attacking another monomer.[5] This reaction creates a potent acylated lactam, which serves as the actual growth center.
-
Propagation: The propagation proceeds through the repeated nucleophilic attack of lactam anions on the endocyclic carbonyl group of the growing polymer chain's N-acyllactam end group.[3][5] This regenerates the N-acyllactam active center, allowing the chain to grow.
Caption: Mechanism of Anionic Ring-Opening Polymerization of ε-Caprolactam.
Key Components and Reagents
The success of the polymerization is highly dependent on the purity of the monomer and the appropriate selection of the initiator and activator system. The reaction is sensitive to water, which can terminate growing chains and reduce the final molecular weight; therefore, all reagents and equipment must be thoroughly dried.[6][7]
Table 1: Common Initiator and Activator Systems
| Component | Type | Examples | Reference |
| Initiator (Catalyst) | Alkali Metal Salts | Sodium caprolactamate (NaCL), Sodium hydride (NaH) | [4][5][8] |
| Grignard Reagents | ε-Caprolactam magnesium bromide (CLMgBr) | [5][9][10] | |
| Aluminates | Sodium dicaprolactamato-bis(2-methoxyethoxo)aluminate | [5][11] | |
| Activator | Monofunctional | N-acetyl-ε-caprolactam (AcCL), N-benzoyl-ε-caprolactam | [5][8][9] |
| Bifunctional | Methylene diphenyl diisocyanate (MDI), N,N′-isophtaloyl-bis-caprolactam | [8][9] | |
| Polyfunctional | Hexamethylene-1,6-dicarbamoylcaprolactam, Polycarbodiimides | [5] |
Experimental Protocols
Protocol 1: Bulk Polymerization below the Melting Point of Polyamide 6 (150-180°C)
This protocol is suitable for monomer casting (MC) applications where polymerization and shaping occur simultaneously.
Materials and Reagents:
-
ε-Caprolactam (CL), dried under vacuum at 35-50°C to <0.02% moisture.[2][10]
-
Initiator: Sodium hydride (NaH) or ε-Caprolactam magnesium bromide (CLMgBr).
-
Activator: N-acetyl-ε-caprolactam (AcCL) or a bifunctional activator like N,N′-isophtaloyl-bis-caprolactam.[9]
-
Nitrogen gas for inert atmosphere.
-
Methanol for quenching and washing.
Equipment:
-
Glass reactor or stainless steel mold.
-
Heating system (oil bath or heating mantle) with precise temperature control.
-
Mechanical stirrer.
-
Vacuum line and nitrogen inlet.
Procedure:
-
Monomer Preparation: Add the dried ε-caprolactam to the reactor. Heat the vessel to ~100°C under a nitrogen atmosphere to melt the monomer completely.
-
Initiator Addition: Add the initiator (e.g., 0.2-0.8 wt% NaH) to the molten this compound and stir until fully dissolved.[8] This forms the active lactam anions.
-
Activator Addition & Polymerization: Set the polymerization temperature (e.g., 160°C).[9][11][12] Rapidly add the activator (e.g., 1 wt% AcCL) to the mixture with vigorous stirring.[8] An increase in viscosity will be observed as polymerization proceeds.
-
Reaction Time: Allow the polymerization to proceed for the desired time (typically 15-30 minutes).[12]
-
Cooling and Product Isolation: Cool the reactor to room temperature. The solid polyamide 6 can be removed from the mold.
-
Purification (Optional): To remove unreacted monomer, the polymer can be ground into smaller pieces and washed extensively with hot water or methanol, followed by drying in a vacuum oven.[13]
Caption: General Experimental Workflow for Bulk Anionic Polymerization.
Protocol 2: High-Temperature Polymerization above the Melting Point of Polyamide 6 (>220°C)
This protocol is adapted for continuous production processes where the polymer must remain in a molten state.[8] Using monofunctional activators is crucial to prevent cross-linking at these temperatures.[8]
Materials and Reagents:
-
ε-Caprolactam (CL), dried.
-
Initiator: Sodium hydride (NaH).
-
Activator: N-acetyl-ε-caprolactam (AcCL).
-
Nitrogen gas.
Equipment:
-
High-temperature reactor or heated extruder.
-
High-temperature oil bath.
-
Mechanical stirrer.
Procedure:
-
Premixing: In a separate vessel at room temperature, thoroughly mix the ε-caprolactam monomer and the initiator (e.g., CL/NaH mass ratio of 100:0.4).[8]
-
Heating and Melting: Heat the mixture to 130°C to ensure complete melting and dissolution of the initiator.
-
Activator Addition: Add the monofunctional activator (e.g., 1 wt% AcCL) to the molten mixture.[8]
-
High-Temperature Polymerization: Transfer the complete reaction mixture to a high-temperature oil bath preheated to the target polymerization temperature (e.g., 230-245°C).[8]
-
Reaction and Extrusion: Polymerization will occur rapidly at this temperature. In a continuous setup, the molten polymer can be directly processed or extruded.
-
Quenching: For lab-scale batch reactions, stop the polymerization by rapidly cooling the vessel in an ice bath.
Quantitative Data Summary
The properties of the final polyamide 6 are highly tunable by adjusting reaction parameters.
Table 2: Effect of Reaction Conditions on Polymerization Outcome
| Polymerization Temp. (°C) | Initiator (wt%) | Activator (wt%) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI | Reference |
| 230 | 0.4% NaH | None | 20 | 95.8 | 134,700 | 2.5 | [8] |
| 235 | 0.4% NaH | 0.5% AcCL | 15 | 98.1 | 51,961 | 2.1 | [8] |
| 235 | 0.4% NaH | 1.0% AcCL | 15 | 98.2 | 37,825 | 2.3 | [8] |
| 235 | 0.4% NaH | 2.0% AcCL | 15 | 98.1 | 24,185 | 1.8 | [8] |
| 235 | 0.2% NaH | 1.0% AcCL | 20 | 98.2 | 36,011 | 1.9 | [8] |
| 235 | 0.8% NaH | 1.0% AcCL | 10 | 98.1 | 30,557 | 2.2 | [8] |
| 150 | 0.1 mol% EtMgBr | 0.03 mol% AcCL | - | - | Mw=7.0x10⁵ | - | [7] |
| 150 | 0.1 mol% EtMgBr | 0.015 mol% (Bifunctional) | - | - | Mw=9.5x10⁵ | - | [7] |
Note: Mₙ = Number-average molecular weight, Mₙ = Weight-average molecular weight, PDI = Polydispersity Index.
Key Observations from Data:
-
Activator Concentration: Increasing the concentration of a monofunctional activator leads to a higher number of active sites, resulting in a lower average molecular weight.[8]
-
Temperature: Higher reaction temperatures significantly reduce the required polymerization time.[8]
-
Initiator Concentration: Increasing the initiator (catalyst) concentration accelerates the reaction rate but has a limited impact on the final molecular weight.[8]
-
Water Content: Minimizing water content is critical for achieving high molecular weights, as water acts as a chain terminator.[7]
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments | MDPI [mdpi.com]
- 7. [PDF] Synthesis of High Molecular Weight Nylon 6 by Anionic Polymerization of ε-Caprolactam | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Monitoring Caprolactam Polymerization Kinetics with Differential Scanning Calorimetry (DSC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The anionic polymerization of ε-caprolactam to form Polyamide 6 (Nylon 6) is a critical industrial process. Understanding and controlling the reaction kinetics are paramount for optimizing manufacturing processes and ensuring desired material properties. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for monitoring the kinetics of this exothermic polymerization.[1][2][3] By measuring the heat flow associated with the reaction as a function of time and temperature, DSC allows for the determination of key kinetic parameters, such as the rate of reaction, conversion, reaction enthalpy, and activation energy.[1][4] This application note provides a detailed protocol for using both isothermal and non-isothermal DSC methods to study the polymerization kinetics of caprolactam.
The anionic polymerization of this compound is often accompanied by simultaneous crystallization, both of which are exothermic events.[2][3] DSC is a particularly suitable technique as it can help to distinguish between these two processes under certain conditions, providing a more complete picture of the material's thermal behavior.[2]
Experimental Principles
Isothermal DSC
In isothermal DSC, the sample is rapidly heated to a specific temperature and held there while the heat flow is monitored over time. The resulting exothermic peak is directly proportional to the polymerization rate at that temperature. By conducting experiments at several different temperatures, the temperature dependence of the reaction rate can be determined, allowing for the calculation of activation energy.
Non-isothermal DSC
In non-isothermal DSC, the sample is heated at a constant rate over a range of temperatures. The exothermic event of polymerization is observed as a peak in the heat flow curve. By performing experiments at multiple heating rates, kinetic parameters can be determined using model-free isoconversional methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) methods.[1]
Experimental Protocols
Materials and Equipment
-
Materials:
-
ε-caprolactam monomer
-
Initiator (e.g., sodium this compound)
-
Activator (e.g., hexamethylene diisocyanate)
-
Nitrogen gas (high purity) for purging the DSC cell
-
-
Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Microbalance
-
Aluminum DSC pans and lids (hermetically sealed recommended for volatile samples)[5]
-
Crucible sealing press
-
Sample Preparation
Proper sample preparation is crucial for obtaining reproducible and accurate DSC results.[6]
-
Premixing: In a glovebox under an inert atmosphere (to prevent moisture contamination), prepare the reactive mixture by melting the ε-caprolactam and then adding the initiator and activator at the desired concentrations.[2] Ensure thorough mixing.
-
Sample Encapsulation:
-
Tare an aluminum DSC pan and lid.
-
Using a micropipette, transfer a small amount of the molten reactive mixture (typically 5-10 mg) into the DSC pan.[5]
-
Record the exact mass of the sample.
-
Hermetically seal the pan using a crucible press. This prevents the evaporation of the monomer and any other volatile components during the experiment.[5]
-
Prepare an empty, sealed aluminum pan as a reference.[5]
-
Isothermal DSC Protocol
-
Instrument Setup:
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Purge the cell with a constant flow of nitrogen gas (e.g., 50 mL/min).
-
-
Temperature Program:
-
Equilibrate the cell at a starting temperature well below the polymerization temperature (e.g., 80°C).
-
Heat the sample to the desired isothermal temperature (e.g., 140°C, 150°C, 160°C) at a high heating rate (e.g., 100°C/min) to minimize reaction during the heating phase.
-
Hold the sample at the isothermal temperature for a sufficient time for the polymerization reaction to go to completion (indicated by the heat flow signal returning to the baseline).
-
Cool the sample to room temperature.
-
Repeat the experiment at a minimum of three different isothermal temperatures to obtain kinetic data as a function of temperature.
-
Non-isothermal DSC Protocol
-
Instrument Setup:
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Purge the cell with a constant flow of nitrogen gas (e.g., 50 mL/min).
-
-
Temperature Program:
-
Equilibrate the cell at a starting temperature where the reaction has not yet begun (e.g., 50°C).
-
Heat the sample at a constant heating rate (e.g., 5, 10, 15, 20°C/min) to a final temperature where the polymerization is complete (e.g., 250°C).[7]
-
Cool the sample to room temperature.
-
Repeat the experiment using at least three different heating rates.
-
Data Analysis
Isothermal Data Analysis
-
Degree of Conversion (α): The degree of conversion at any time t is calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction.
-
α = ΔHt / ΔHtotal where ΔHt is the cumulative heat of reaction at time t, and ΔHtotal is the total area of the exothermic peak.
-
-
Reaction Rate (dα/dt): The reaction rate is proportional to the heat flow (dH/dt).
-
dα/dt = (dH/dt) / ΔHtotal
-
-
Kinetic Modeling: The data can be fitted to various kinetic models, such as the Kamal-Sourour autocatalytic model, to determine the reaction rate constants.
Non-isothermal Data Analysis
-
Peak Temperature (Tp): Determine the peak temperature of the exotherm for each heating rate (β).
-
Kissinger Method: This method relates the peak temperature to the heating rate to determine the activation energy (Ea). The Kissinger equation is:
-
ln(β / Tp2) = ln(AR / Ea) - Ea / (R * Tp) A plot of ln(β / Tp2) versus 1/Tp yields a straight line with a slope of -Ea/R, where R is the gas constant.
-
-
Ozawa-Flynn-Wall (OFW) Method: This is an isoconversional method that allows for the determination of the activation energy as a function of conversion. The OFW equation is:
-
ln(β) = ln(AEa / R * g(α)) - 5.331 - 1.052 * (Ea / R * Tα) For a given conversion (α), a plot of ln(β) versus 1/Tα (the temperature at that conversion) for different heating rates gives a straight line with a slope of -1.052 * Ea / R.
-
Data Presentation
Quantitative Kinetic Data for this compound Polymerization
| Method | Initiator/Activator System | Parameter | Value | Reference |
| Non-isothermal | nBu3SnOnBu (1.0 mol%) | Ea (Kissinger) | 78.3 kJ/mol | [1] |
| Non-isothermal | nBu3SnOnBu (1.0 mol%) | Ea (Ozawa) | 82.8 kJ/mol | [1] |
| Isothermal | nBu3SnOnBu (1.0 mol%) | Ea | 74.2 kJ/mol | [1] |
| Isothermal | nBu3SnOnBu (1.0 mol%) | ΔH≠ | 70.5 kJ/mol | [1] |
| Isothermal | nBu3SnOnBu (1.0 mol%) | ΔS≠ | -100.3 J/(mol·K) | [1] |
Visualizations
Caption: Experimental workflow for monitoring this compound polymerization kinetics using DSC.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. sid.ir [sid.ir]
Troubleshooting & Optimization
"inhibiting side reactions during caprolactam polymerization"
Technical Support Center: Caprolactam Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of this compound, with a focus on inhibiting side reactions to ensure the synthesis of high-quality Polyamide 6 (PA6).
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound polymerization, and which is more prone to side reactions?
There are two primary methods for polymerizing ε-caprolactam: hydrolytic polymerization and anionic ring-opening polymerization (AROP).
-
Hydrolytic Polymerization: This method uses water as an initiator and is typically carried out at high temperatures (250-290°C) and pressures.[1][2] The reaction mechanism involves the hydrolysis of this compound, followed by polycondensation and polyaddition.[3][4]
-
Anionic Ring-Opening Polymerization (AROP): AROP is much faster and occurs at lower temperatures (around 150°C) in the presence of a catalyst (a strong base) and an activator (or initiator).[1][5] This method is highly sensitive to impurities and reaction conditions, making it more susceptible to side reactions that can affect the polymer chain regularity and final properties.[1][6]
Q2: How does water content affect the anionic polymerization of ε-caprolactam?
Water is a critical impurity in the anionic polymerization of ε-caprolactam as it can deactivate both the activator and the catalyst.[2][7] The highly reactive isocyanate groups of the activator can react with water to form an unstable carbamic acid, which then decomposes into a primary diamine and carbon dioxide.[2] Similarly, the catalyst (e.g., sodium caprolactamate) can be deactivated by water through a series of reactions that ultimately consume the active species.[2] This leads to a slower reaction rate and can inhibit polymerization altogether if the water content is too high.
Q3: What causes discoloration (yellowing/browning) in the final Polyamide 6 product?
Discoloration in PA6 can be caused by several factors, particularly at elevated temperatures. Side reactions, such as Claisen-type condensations, can lead to irregularities in the polymer chain which may contribute to color formation.[1] High polymerization temperatures can also promote thermal degradation and oxidative side reactions, especially if oxygen is not rigorously excluded from the system. The choice and concentration of activators and catalysts can also play a role.
Q4: What are Claisen-type condensations and how do they affect PA6 properties?
Claisen-type condensation reactions are side reactions that can occur during the anionic polymerization of ε-caprolactam.[1] These reactions introduce irregularities and branching into the polymer chain.[5][6] This can negatively impact the properties of the resulting PA6, including its mechanical strength, thermal stability, and crystallinity.[1] These side reactions are particularly favored by poor heat exchange in bulk polymerization.[1]
Q5: Do I need to remove inhibitors before polymerization?
In many cases, it is not necessary to remove a storage inhibitor. The concentration is typically low (ppm range), and its effect can be overcome by the initiator used for the polymerization.[8] However, for highly sensitive catalytic processes, the inhibitor may need to be removed. This can be achieved by passing the monomer through a column of a specialized inhibitor-removal resin or activated alumina immediately before use.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound polymerization experiments.
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Polymer Molecular Weight or Low Conversion | Presence of Water: Water deactivates the catalyst and activator.[2][7] | - Ensure all reactants and glassware are thoroughly dried. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8] - Compensate for residual water by carefully increasing the activator and catalyst concentrations.[2] |
| Incorrect Activator/Catalyst Concentration: Too much activator can lower the molecular weight.[5] Insufficient catalyst can lead to low conversion.[5] | - Optimize the activator-to-catalyst ratio for your specific conditions. - Ensure precise and consistent dosing of both components.[9] | |
| High Polymerization Temperature: Elevated temperatures can favor side reactions and shift the reaction equilibrium toward the monomer state.[6][10] | - Optimize the reaction temperature. For AROP, temperatures are typically around 150-180°C.[5] | |
| Gel Formation or Insoluble Polymer | Use of Bifunctional Activators at High Temperatures: Activators like methylene diphenyl diisocyanate (MDI) can cause cross-linking reactions at temperatures above 220°C.[5] | - Switch to a monofunctional activator, such as N-acetyl this compound (AcCL), which eliminates cross-linking at high temperatures.[5] - If using a bifunctional activator, maintain the reaction temperature below the threshold for cross-linking. |
| Presence of Difunctional Impurities: Impurities with two reactive groups can act as cross-linkers.[9] | - Use high-purity this compound monomer. | |
| Inconsistent Polymer Properties Between Batches | Variations in Reaction Conditions: Fluctuations in temperature, time, or mixing can affect polymerization kinetics.[9] | - Maintain strict control over reaction temperature and duration. - Ensure consistent and efficient mixing throughout the process. |
| Premature Polymerization During Storage: Monomer can polymerize if stored improperly, especially if it lacks an inhibitor.[8] | - Store this compound in a cool, dark place under an inert atmosphere.[8] - If storing for an extended period, consider adding a suitable inhibitor.[8] |
Data Summaries
Table 1: Effect of Catalyst (NaH) Concentration on PA6 Properties
This table summarizes the effect of varying sodium hydride (NaH) catalyst concentration on the anionic polymerization of ε-caprolactam conducted at 240°C without an activator. As catalyst concentration increases, the reaction time shortens, while the molecular weight (Mn) initially increases and then plateaus.
| NaH Concentration (wt %) | Reaction Time (s) | Conversion (%) | Mn ( g/mol ) | PDI |
| 0.2 | 744 | 98.5 | 60,100 | 1.8 |
| 0.4 | 492 | 97.7 | 82,900 | 1.8 |
| 0.6 | 432 | 98.6 | 86,100 | 1.7 |
| 0.8 | 410 | 98.3 | 84,600 | 1.9 |
| Data sourced from a study on anionic polymerization above the crystallization temperature of PA6.[5] |
Table 2: General Guidelines for Polymerization Inhibitors
While specific data for ε-caprolactam is limited, this table provides general guidelines for common inhibitors used for other monomers that undergo free-radical polymerization during storage. Users must experimentally determine the optimal inhibitor and concentration for their specific application.[8]
| Inhibitor Class | Example | Typical Concentration (ppm) | Mechanism | Notes |
| Phenolic Compounds | Hydroquinone (HQ) | 50 - 500 | Radical Scavenger (requires oxygen) | May need to be removed for some applications.[8] |
| MEHQ | 50 - 200 | Radical Scavenger (requires oxygen) | Less volatile than HQ.[8] | |
| Aromatic Amines | Phenothiazine (PTZ) | 100 - 1000 | Radical Scavenger | Can impart color to the monomer.[8] |
| Stable Free Radicals | TEMPO | 50 - 200 | Highly effective radical scavenger | Effective with or without oxygen. |
Experimental Protocols
Protocol 1: Determination of Polymer Conversion via Gravimetric Analysis
This protocol outlines a method to determine the monomer-to-polymer conversion percentage.
Objective: To quantify the amount of unreacted monomer in the final polymer product.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the synthesized polymer (approx. 2-3 g).
-
Extraction: Place the polymer sample in a Soxhlet extraction apparatus.
-
Solvent Selection: Use a solvent that dissolves the this compound monomer but not the Polyamide 6. Water or methanol are commonly used.
-
Extraction Process: Perform the extraction for a sufficient duration (e.g., 24 hours) to ensure all unreacted monomer and oligomers are removed.
-
Drying: Carefully remove the polymer from the extractor and dry it in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved. This removes any residual solvent and water.
-
Calculation: The conversion is calculated using the following formula: Conversion (%) = (Final Dry Weight of Polymer / Initial Weight of Polymer) x 100
Protocol 2: Analysis of Side Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for identifying side products and residual monomers.
Objective: To qualitatively and quantitatively analyze the composition of the polymerization product, including residual monomer, oligomers, and potential side products.
Methodology:
-
Hydrolysis (for side product analysis within the chain): For a detailed analysis of the polymer structure, complete acid-catalyzed hydrolysis can be used to break the polymer down into its constituent monomers and any modified units resulting from side reactions.[11]
-
Dissolve a known amount of the polymer in a suitable acid (e.g., HCl).
-
Heat the mixture in a microwave reactor to accelerate depolymerization.[11]
-
-
Sample Preparation for Analysis:
-
For analyzing residual monomer, dissolve a known amount of the crude polymer product in a suitable solvent (e.g., formic acid), then precipitate the polymer by adding a non-solvent (e.g., water) and analyze the liquid phase.
-
For hydrolyzed samples, neutralize the solution and dilute it with the mobile phase to a known concentration (e.g., 0.5 mg/mL).[12]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is often suitable for separating this compound and related oligomers.[12][13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[12]
-
Detector: A UV detector or a mass spectrometer (MS) can be used for detection and identification of the separated components.[12][13][14]
-
-
Data Analysis: Compare the chromatograms of the samples to those of known standards for this compound and potential side products to identify and quantify the components.
Visualizations: Workflows and Reaction Pathways
Troubleshooting Workflow for Low Molecular Weight PA6
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Differentiation of Polyamide 6, 6.6, and 12 Contaminations in Polyolefin-Recyclates Using HPLC Coupled to Drift-Tube Ion-Mobility Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
"optimizing temperature and catalyst for caprolactam polymerization"
Technical Support Center: Optimizing Caprolactam Polymerization
Welcome to the technical support center for this compound polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of polyamide 6 (Nylon 6).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound polymerization?
A1: The two primary methods for the polymerization of ε-caprolactam are hydrolytic polymerization and anionic ring-opening polymerization (AROP). Hydrolytic polymerization involves heating this compound with water to high temperatures (260–290 °C) for an extended period (10–20 hours)[1]. Anionic polymerization is a much faster process that occurs at lower temperatures and is initiated by a strong base (catalyst) and an N-acyl this compound derivative (activator)[2][3][4].
Q2: What is the typical temperature range for anionic this compound polymerization?
A2: The optimal temperature for anionic this compound polymerization typically ranges from 140°C to 170°C[3][5]. Increasing the polymerization temperature generally leads to a faster reaction rate[2][3]. However, very high temperatures can negatively impact crystallinity as the thermal motion of the polymer chains becomes too high to allow for effective crystallization[2]. Industrial monomer casting (MC) processes often maintain a mold temperature of 150–180 °C[4][6].
Q3: What are common catalysts and activators used in anionic polymerization of this compound?
A3: Common catalysts include alkali metals, strong bases, and their derivatives, such as sodium hydride (NaH) and sodium dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL)[2][3][4]. Activators (also known as initiators) are crucial for the reaction, with N-acetylthis compound (AcCL or ACL) being a common monofunctional activator[2][3][4]. Bifunctional activators like N,N'-dicyclohexylcarbodiimide (DCCI) and methylene diphenyl diisocyanate (MDI) can also be used[3][4].
Q4: How do catalyst and activator concentrations affect the polymerization process?
A4: Both catalyst and activator concentrations have a significant impact on the polymerization rate. Increasing the catalyst concentration leads to a higher concentration of this compound anions, which accelerates the polymerization rate[2][4]. Similarly, increasing the activator concentration creates more initiation points for polymer chain growth, thus increasing the reaction rate[2][3]. However, excessively high activator concentrations can lead to an increase in low molecular weight oligomers and may promote side reactions[2][3].
Q5: What is the role of moisture in anionic this compound polymerization?
A5: Anionic polymerization of this compound is highly sensitive to moisture[1][7]. Water acts as an inhibitor and can deactivate the anionic species, thereby hindering or completely stopping the polymerization process[1]. It is crucial to carry out the reaction in a dry, oxygen-free environment, for instance, under an inert nitrogen atmosphere, and to ensure all reagents and equipment are thoroughly dried[1][2][3].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Polymer Yield or No Polymerization | 1. Moisture Contamination: Water deactivates the catalyst and growing polymer chains.[1] 2. Insufficient Catalyst/Activator: Incorrect concentrations will result in a slow or incomplete reaction. 3. Low Temperature: The reaction temperature is below the optimal range for initiation and propagation. | 1. Ensure Anhydrous Conditions: Dry this compound monomer at 60°C for 24 hours before use.[3] Use dry equipment and perform the reaction under a dry, inert atmosphere (e.g., nitrogen).[2][3] 2. Verify Concentrations: Accurately weigh the catalyst and activator. Refer to optimized concentrations in the data tables below. Increasing catalyst and activator concentrations can increase the reaction rate.[8] 3. Increase Temperature: Gradually increase the polymerization temperature to the optimal range of 140-170°C.[3] |
| Low Molecular Weight of Polyamide 6 | 1. High Activator Concentration: An excess of activator leads to the formation of a higher number of shorter polymer chains.[3] 2. High Polymerization Temperature: Higher temperatures can sometimes lead to side reactions that limit chain growth.[3] 3. Premature Crystallization: At lower temperatures, the polymer may crystallize before high molecular weights are achieved, inhibiting further monomer conversion.[8] | 1. Optimize Activator Concentration: Reduce the amount of activator relative to the catalyst. The molecular weight can be controlled by adjusting the activator concentration.[4] 2. Adjust Temperature: Experiment with temperatures in the lower end of the optimal range (e.g., 140-150°C) to balance reaction rate and molecular weight. 3. Control Temperature Profile: Maintain the reaction temperature above the crystallization temperature of the polymer for a sufficient duration to allow for chain growth. |
| Discoloration of the Final Polymer | 1. Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade.[9] 2. Oxidation: Presence of oxygen during polymerization at high temperatures can lead to oxidative degradation and discoloration.[10] 3. Impurities in Monomer: Impurities in the this compound monomer can cause discoloration. | 1. Minimize Reaction Time at High Temperatures: Once polymerization is complete, cool the polymer promptly. 2. Maintain Inert Atmosphere: Ensure a continuous purge of dry, inert gas (e.g., nitrogen) throughout the polymerization process to exclude oxygen.[2] 3. Use High-Purity Monomer: Utilize high-purity (≥99%) this compound for the polymerization.[2] |
| Inconsistent Crystallinity | 1. Polymerization Temperature: Higher polymerization temperatures can lead to lower crystallinity due to increased polymer chain mobility.[2][8] 2. Catalyst/Activator Concentration: Higher concentrations of catalyst and activator can lead to lower crystallinity.[1] 3. Cooling Rate: Rapid cooling after polymerization can result in lower crystallinity. | 1. Optimize Polymerization Temperature: Lowering the polymerization temperature can promote higher crystallinity, but may slow the reaction rate.[8] 2. Adjust Catalyst/Activator Levels: Lowering the concentrations of the catalyst and activator can lead to a slower reaction, allowing more time for the formation of crystalline structures.[1] 3. Control Cooling Process: Employ a controlled cooling protocol (annealing) after polymerization to allow for optimal crystal formation. |
Data Presentation: Optimization Parameters
Table 1: Effect of Temperature and Catalyst/Activator Concentration on Polymerization Time
| Polymerization Temperature (°C) | Catalyst (DL) / Activator (ACL) Concentration (mol%) | Time to Reach Maximum Viscosity (minutes) | Reference |
| 140 | 1.5 / 1.5 | ~10 | [3] |
| 170 | 1.5 / 1.5 | ~3 | [3] |
| 140 | 3 / 3 | ~3 | [3] |
| 170 | 3 / 3 | ~0.75 | [3] |
Table 2: Influence of Polymerization Temperature on Polyamide 6 Properties (Catalyst: NaH)
| Polymerization Temperature (°C) | Reaction Time (minutes) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Reference |
| 230 | 120 | 95.8 | 101,200 | [4] |
| 235 | 90 | 96.5 | 98,500 | [4] |
| 240 | 60 | 97.2 | 105,300 | [4] |
| 245 | 45 | 97.9 | 99,600 | [4] |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of ε-Caprolactam
Materials:
-
ε-Caprolactam (purity: 99%)
-
Catalyst: Sodium Hydride (NaH, dry, 95% purity) or Dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL)
-
Activator: N-acetylthis compound (ACL, 99% purity)
-
Dry, inert gas (e.g., Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer or magnetic stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Inlet for inert gas
-
Syringe for injection of catalyst and activator
Procedure:
-
Preparation: Dry the ε-caprolactam monomer under vacuum at 60°C for at least 24 hours.[3] Assemble the reaction apparatus and dry all glassware in an oven. Purge the entire system with dry nitrogen gas to create an inert atmosphere.
-
Melting: Add the dried ε-caprolactam to the reaction flask. Heat the flask to 100-110°C to melt the monomer completely.[3]
-
Catalyst Addition: Under a nitrogen atmosphere, add the required amount of catalyst (e.g., DL) to the molten this compound.[3]
-
Temperature Adjustment: Increase the temperature of the mixture to the desired polymerization temperature (e.g., 140°C, 160°C, or 170°C).[3]
-
Initiation: Once the desired temperature is reached and stable, inject the activator (e.g., ACL) into the mixture to initiate the polymerization.[3]
-
Polymerization: The polymerization reaction will begin, and the viscosity of the mixture will increase rapidly. Continue stirring for the required duration until the polymerization is complete, which may be indicated by the solidification of the mixture.[3]
-
Cooling and Isolation: After the reaction is complete, turn off the heating and allow the polymer to cool to room temperature under the inert atmosphere. Once cooled, the solid polyamide 6 can be removed from the flask.
Visualizations
Caption: Experimental workflow for anionic this compound polymerization.
Caption: Troubleshooting workflow for common polymerization issues.
References
- 1. Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments [mdpi.com]
- 2. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 3. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Anionic Ring-Opening Polymerization of 뵉this compound above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst - American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Problems of nylon production and its solutions by polymer additives [kaysapolymer.com]
- 10. longchangchemical.com [longchangchemical.com]
Technical Support Center: Caprolactam Crystallinity Troubleshooting
Welcome to the technical support center for caprolactam and nylon-6 polymerization experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the loss of crystallinity in their experimental work.
Troubleshooting Guides (Question & Answer Format)
Issue 1: Reduced or No Crystallinity in the Final Polymer
Q1: My final nylon-6 product is amorphous or has very low crystallinity. What are the potential causes?
A1: Loss of crystallinity in nylon-6 is often linked to several critical factors during polymerization and cooling. The most common culprits are excessive moisture, improper temperature control, and incorrect concentrations of catalysts and activators. High polymerization temperatures can lead to rapid polymerization but may not allow sufficient time for the polymer chains to organize into crystalline structures.[1] Similarly, a very rapid cooling rate can "freeze" the polymer in a disordered, amorphous state.
Q2: How does moisture content affect the crystallinity of my this compound and the resulting nylon-6?
A2: this compound is highly hygroscopic, and its water content is a critical parameter to control.[2] Excess moisture can interfere with the anionic polymerization process by deactivating the catalyst and activator.[3][4] This can lead to incomplete polymerization, lower molecular weight, and consequently, a less crystalline product. It's crucial to dry the this compound monomer thoroughly before use and to conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen).[1][5]
Q3: Could the polymerization temperature be the reason for my amorphous product?
A3: Yes, the polymerization temperature plays a significant role. While higher temperatures can increase the rate of polymerization, they can also hinder crystallization.[1] There is an optimal temperature window for this compound polymerization, typically between 140°C and 160°C, which allows for both efficient polymerization and subsequent crystallization.[6] Temperatures above this range can lead to a polymer melt with high chain mobility, which, if cooled too quickly, will not have time to form ordered crystalline structures.
Q4: I'm using a catalyst and an activator. Can their concentrations impact the final crystallinity?
A4: Absolutely. The concentrations of both the catalyst (e.g., sodium caprolactamate) and the activator (e.g., N-acetylthis compound) are crucial. Higher concentrations of catalyst and activator will accelerate the polymerization rate.[5] However, an excessively fast reaction may not allow sufficient time for the polymer chains to arrange into a crystalline lattice, resulting in a more amorphous material. Conversely, concentrations that are too low can lead to incomplete polymerization. It is also reported that when the activator concentration exceeds that of the catalyst, the polymerization rate can decrease due to side reactions.[7]
Issue 2: Inconsistent Crystallinity Between Batches
Q5: I'm observing significant variations in crystallinity from one experiment to another, even though I'm trying to follow the same protocol. What could be the cause?
A5: Inconsistent crystallinity is often a sign of subtle variations in experimental conditions. Key factors to investigate include:
-
Moisture Content: Even small differences in the moisture content of the this compound monomer can lead to variability. Ensure your drying procedure is consistent and effective.
-
Temperature Fluctuations: Small deviations in the polymerization or cooling temperatures can have a large impact on the final crystalline structure. Calibrate your temperature controllers regularly.
-
Inert Atmosphere: Ensure a consistent and dry inert atmosphere is maintained throughout the polymerization to prevent side reactions.
-
Mixing: Inconsistent mixing can lead to localized differences in catalyst and activator concentrations, resulting in a non-uniform polymer.
Issue 3: Formation of the "Wrong" Crystal Polymorph
Q6: My nylon-6 is crystalline, but I'm not getting the desired crystal form (α vs. γ). How can I control the polymorphism?
A6: Nylon-6 can exist in two primary crystalline forms: the more stable monoclinic α-form and the less stable hexagonal γ-form.[8] The formation of each is highly dependent on the processing conditions:
-
Crystallization Temperature: The α-form is typically favored at higher crystallization temperatures (Tc > 150°C), while the γ-form is more likely to form at lower crystallization temperatures (Tc < 150°C).[9][10]
-
Cooling Rate: Rapid cooling (quenching) from the melt tends to favor the formation of the γ-form.[11] Slower cooling allows for the formation of the more thermodynamically stable α-form.
-
Annealing: Annealing as-spun fibers (which are often in the γ-form) at temperatures above 150°C can induce a transition to the α-form.[8]
Frequently Asked Questions (FAQs)
Q: What is the maximum recommended moisture content for this compound before polymerization?
A: For anionic polymerization, the water content should be minimized, ideally below 100 ppm.[3]
Q: What are typical concentrations for catalysts and activators in anionic polymerization of this compound?
A: Typical concentrations can range from 1.5 to 3 mol% for the catalyst and a corresponding amount for the activator based on its functionality.[5] However, the optimal concentrations can vary depending on the specific catalyst/activator system and desired reaction rate.
Q: How can I measure the crystallinity of my nylon-6 samples?
A: The most common techniques are Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD). DSC can be used to determine the heat of fusion of your sample, which can then be compared to the heat of fusion of 100% crystalline nylon-6 to calculate the percent crystallinity.[7] WAXD provides information about the crystal structure and the relative amounts of crystalline and amorphous phases.[8]
Q: Can impurities in my this compound monomer affect crystallinity?
A: Yes, impurities can act as nucleation sites, potentially affecting the crystallization process. They can also interfere with the polymerization reaction itself, leading to a lower molecular weight polymer with reduced ability to crystallize. It is important to use high-purity this compound for consistent results.
Data Presentation
Table 1: Influence of Polymerization Temperature on Nylon-6 Properties
| Polymerization Temperature (°C) | Effect on Polymerization Rate | Effect on Crystallinity | Resulting Polymer Characteristics |
| < 140 | Slower | Can be high if sufficient time is allowed | May result in incomplete polymerization if time is too short. |
| 140 - 160 | Optimal | Generally higher | Considered the optimal range for balancing polymerization and crystallization.[6] |
| > 160 | Faster | Tends to decrease | Higher chain mobility can prevent efficient packing into crystalline structures.[1] |
Table 2: Effect of Cooling Rate on Nylon-6 Crystal Structure
| Cooling Rate | Predominant Crystal Form | Rationale |
| Slow | α-form | Allows sufficient time for polymer chains to arrange into the thermodynamically more stable monoclinic structure.[10] |
| Fast (Quenching) | γ-form | Rapid cooling "freezes" the polymer chains in a less ordered, pseudo-hexagonal structure.[11] |
Table 3: Typical Catalyst and Activator Concentrations for Anionic Polymerization
| Component | Functionality | Typical Concentration (mol%) | Reference |
| Catalyst (e.g., Sodium Dicaprolactamato-bis-(2-methoxyethoxo)-aluminate) | - | 1.5 - 3 | [5] |
| Monofunctional Activator (e.g., N-acetylthis compound) | 1 | [Activator] = [Catalyst] | [5] |
| Bifunctional Activator (e.g., N,N'-dicyclohexylcarbodiimide) | 2 | [Activator] = [Catalyst] / 2 | [5] |
Experimental Protocols
Protocol 1: Anionic Polymerization of ε-Caprolactam
-
Monomer Preparation: Dry ε-caprolactam at 60°C for 24 hours under vacuum to remove moisture.[5]
-
Reaction Setup: Assemble a double-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Purge the flask with dry nitrogen for at least one hour to create an inert atmosphere.
-
Melting: Add the dried ε-caprolactam to the flask and heat to 100-110°C to melt the monomer.
-
Catalyst Addition: Under a continuous nitrogen flow, add the desired amount of catalyst (e.g., sodium dicaprolactamato-bis-(2-methoxyethoxo)-aluminate).
-
Temperature Adjustment: Increase the temperature to the desired polymerization temperature (e.g., 140-170°C).
-
Activator Addition: Once the target temperature is reached, add the activator (e.g., N-acetylthis compound) to initiate polymerization.
-
Polymerization: Allow the polymerization to proceed. The viscosity of the mixture will increase significantly.
-
Cooling and Solidification: After the desired reaction time, cool the polymer according to the desired cooling profile to control the crystalline structure.
-
Characterization: Characterize the resulting polymer for crystallinity using DSC and/or WAXD.
Protocol 2: Determination of Percent Crystallinity by DSC
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of the nylon-6 product into a standard aluminum DSC pan and seal it.
-
DSC Analysis:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to above its melting point at the same controlled rate.
-
-
Data Analysis:
-
Integrate the area of the melting peak from the second heating scan to determine the heat of fusion (ΔH_m) of the sample in J/g.
-
Calculate the percent crystallinity (X_c) using the following formula:
-
X_c (%) = (ΔH_m / ΔH_m^0) * 100
-
Where ΔH_m^0 is the heat of fusion for 100% crystalline nylon-6 (a literature value, typically around 240 J/g for the α-form).[7]
-
-
Visualizations
References
- 1. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 2. Moisture analysis in this compound | Metrohm [metrohm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 6. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. Crystalline Morphology and Polymorphic Phase Transitions in Electrospun Nylon 6 Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"methods for removing residual monomer from nylon 6"
Technical Support Center: Nylon 6 Purification
Welcome to the technical support center for Nylon 6 processing. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the removal of residual ε-caprolactam monomer from Nylon 6 polymers.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual monomer from Nylon 6?
Residual ε-caprolactam and its oligomers can negatively impact the final properties and performance of Nylon 6. During melt processing, such as fiber spinning, the monomer can vaporize, potentially causing bubbles or defects in the final product.[1] The presence of these low-molecular-weight species can also affect the material's mechanical strength, thermal stability, and long-term performance.[2] In industrial polymerization, about 8-10% of the product consists of water-soluble caprolactam monomer and low-molecular-weight oligomers, often referred to as hot water extractables.[1][3] Therefore, removing these residuals is a critical quality control step.
Q2: What are the most common methods for removing residual this compound?
The primary methods for removing residual monomer from Nylon 6 include:
-
Hot Water Extraction: This is the most common industrial method, utilizing the high solubility of this compound in water.[1][4]
-
Solvent Extraction: Organic solvents can be used to dissolve and remove the monomer.
-
Vacuum Annealing/Drying: Heating the polymer under vacuum can effectively remove volatile monomers.[5]
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent, offering an environmentally friendly alternative to organic solvents.[2][6]
Q3: How do I choose the right monomer removal method for my experiment?
The choice of method depends on several factors, including the required final purity, the physical form of the polymer (e.g., pellets, fibers, film), the scale of the experiment, and available equipment. The diagram below provides a logical guide to selecting an appropriate method.
Q4: How can I analyze the concentration of residual monomer after purification?
Several analytical techniques can quantify residual this compound. Common methods include Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) or coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[7][8][9] These methods typically require an initial extraction step to isolate the monomer from the polymer matrix.[7] Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) can also be used to identify and quantify the release of ε-caprolactam during heating.[5]
Troubleshooting Guides & Protocols
Method 1: Hot Water Extraction
This is the standard industrial method for reducing monomer and oligomer content. It leverages the high solubility of this compound in water, which increases with temperature.[10]
Data Presentation: this compound Solubility in Water
| Temperature (°C) | Solubility ( g/100g H₂O) |
| 20 | ~82 |
| 50 | ~150 |
| 70 | ~250 |
| 90 | ~400 |
| Note: Data are approximate and collated from various sources indicating high solubility. Exact values can be found in sources like the Journal of Chemical & Engineering Data.[11] |
Experimental Protocol: Lab-Scale Hot Water Extraction
-
Preparation: Weigh approximately 20 g of Nylon 6 pellets or film. Record the initial dry weight (W_initial).
-
Extraction: Place the sample in a beaker with 200 mL of deionized water. Heat the water to 95-100°C on a hot plate with gentle stirring.
-
Duration: Maintain the temperature and continue the extraction for 2-4 hours. For higher purity, the water can be replaced with fresh deionized water every hour.
-
Rinsing: After extraction, decant the hot water and rinse the polymer sample twice with fresh, hot deionized water to remove any surface residue.
-
Drying: Transfer the polymer to a vacuum oven and dry at 80°C under vacuum (<1 mbar) until a constant weight is achieved. This may take 12-24 hours.
-
Final Weight: Record the final dry weight (W_final). The percentage of extractables can be calculated as: ((W_initial - W_final) / W_initial) * 100.
-
Analysis: Analyze the dried polymer for residual monomer content using GC or HPLC.
Troubleshooting: Hot Water Extraction
-
Issue: Residual monomer content is still too high.
-
Solution 1: Increase Extraction Time. The diffusion of this compound out of the polymer matrix is time-dependent.[12] Extend the extraction period to 8 hours or more.
-
Solution 2: Increase Water-to-Polymer Ratio. A higher volume of water ensures the concentration of this compound in the water remains low, maintaining a high concentration gradient to drive diffusion.
-
Solution 3: Perform Multiple Extractions. Replace the extraction water with fresh, hot deionized water every 2 hours. This multi-stage approach is more effective than a single, long extraction.
-
Solution 4: Reduce Particle Size. If using large pellets, consider grinding them to a smaller size (if feasible for the application) to reduce the diffusion path length.
-
Method 2: Vacuum Annealing
This method uses heat and vacuum to volatilize and remove residual monomer. It is particularly useful for samples where solvent contact is undesirable.
Data Presentation: Typical Vacuum Annealing Parameters
| Parameter | Value | Rationale |
| Temperature | 120 - 180°C | Above the boiling point of this compound at low pressure, but below the melting point of Nylon 6 (~220°C) to prevent polymer degradation or melting.[5] |
| Pressure | <1 mbar | Reduces the boiling point of this compound, facilitating its removal. |
| Time | 8 - 24 hours | Depends on sample thickness, initial monomer content, and desired final purity. |
Experimental Protocol: Vacuum Annealing
-
Preparation: Place the Nylon 6 sample (pellets, film, or powder) in a shallow, vacuum-safe dish, spreading it thinly to maximize surface area.
-
Setup: Place the dish in a vacuum oven.
-
Evacuation: Seal the oven and begin pulling a vacuum. A cold trap between the oven and the pump is recommended to collect the sublimated this compound.
-
Heating: Once the pressure is below 1 mbar, heat the oven to the desired temperature (e.g., 150°C).
-
Duration: Hold the sample under these conditions for the specified time (e.g., 12 hours).
-
Cooling: Turn off the heater and allow the oven to cool to room temperature before releasing the vacuum to prevent oxidation of the hot polymer.
-
Analysis: Analyze the treated polymer for residual monomer content.
Troubleshooting: Vacuum Annealing
-
Issue: Polymer shows yellowing or degradation after treatment.
-
Solution 1: Reduce Temperature. The chosen temperature may be too high, causing thermal degradation. Lower the temperature to the 120-140°C range and increase the time if necessary.
-
Solution 2: Ensure a Good Vacuum. A poor vacuum (high residual oxygen) can lead to thermo-oxidative degradation. Check the vacuum system for leaks. Purging the oven with an inert gas like nitrogen before pulling the vacuum can also help.
-
-
Issue: Inefficient monomer removal, especially from thick samples.
-
Solution: Vacuum annealing is limited by diffusion rates in the solid state. For thick parts, this method may be very slow or ineffective. Consider hot water extraction or SFE for bulkier samples.
-
Method 3: Supercritical Fluid Extraction (SFE)
SFE uses a fluid above its critical temperature and pressure (e.g., CO₂) as the solvent. Supercritical fluids have properties between a gas and a liquid, allowing them to penetrate solid matrices like a gas while having the dissolving power of a liquid.[2] This method is highly effective and avoids the use of organic solvents.[13]
Data Presentation: Comparison of Monomer Removal Methods
| Method | Typical Final Monomer Level | Advantages | Disadvantages |
| Hot Water Extraction | 0.1 - 0.5% | Inexpensive, effective, scalable. | Requires significant energy and water; long drying times. |
| Vacuum Annealing | 0.05 - 0.2% | No solvent required. | Slow for thick samples; risk of thermal degradation. |
| Supercritical CO₂ Extraction | < 0.01% (<100 ppm) | High purity, no organic solvents, fast.[13] | Requires specialized high-pressure equipment.[2] |
Workflow and Experimental Considerations
The general workflow for monomer removal and analysis is depicted below.
Note on SFE Protocol: A detailed SFE protocol requires specific parameters for the available equipment. Key variables to optimize include pressure, temperature, CO₂ flow rate, and extraction time (both static and dynamic).[2] A general rule is to operate at a temperature above the polymer's glass transition temperature (Tg) but below its melting temperature (Tm) to enhance diffusion.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. EP0664787B1 - Depolymerization of nylon 6,6 (and optionally) nylon 6 to obtain hexamethylene diamine (and this compound) - Google Patents [patents.google.com]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical fluid extraction of nylon 6,6 oligomers and their characterization via liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. polymersolutions.com [polymersolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diffusion of water and this compound in nylon 6 melts | Semantic Scholar [semanticscholar.org]
- 13. phasex4scf.com [phasex4scf.com]
"impact of water content on caprolactam hydrolytic polymerization"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of water content on the hydrolytic polymerization of ε-caprolactam to produce Polyamide-6 (Nylon-6).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of water in the hydrolytic polymerization of caprolactam? A1: In hydrolytic polymerization, water is not an impurity but a necessary initiator.[1][2] It functions by hydrolyzing the ε-caprolactam monomer, opening the ring structure to form aminocaproic acid (ACA).[2][3] This linear molecule, possessing both an amine and a carboxylic acid end group, then serves as the actual monomer for the subsequent polycondensation reactions that build the polyamide chain.[3]
Q2: How does the initial water concentration affect the polymerization process? A2: The initial water concentration is a critical parameter that influences polymerization kinetics and the properties of the final polymer. It directly impacts the rate of the initial ring-opening reaction and the subsequent polycondensation equilibrium.[4] A higher initial water content can increase the rate of polymerization initially but may lead to a lower final molecular weight by shifting the polycondensation equilibrium.[5]
Q3: Is there an optimal range for water content? A3: Yes, an optimal range exists, though it depends on specific reaction conditions like temperature and pressure. Typically, water is used in amounts of at least 0.2% by weight, with a preferred range often cited as 0.4% to 0.7% by weight, based on the this compound.[1] Using excessive amounts of water (e.g., up to 15%) is generally undesirable as it requires significant energy to evaporate the excess.[1]
Q4: What are the consequences of having too little or too much water? A4:
-
Too Little Water: An insufficient amount of water will result in a very slow initiation (ring-opening) phase, leading to an impractically long overall reaction time and potentially incomplete monomer conversion.
-
Too Much Water: Excess water can lead to a lower degree of polymerization and reduced final molecular weight.[5] This is because the polycondensation reaction, where polymer chains grow and release water, is reversible. High concentrations of water in the reaction mass shift the equilibrium towards the reactants, favoring shorter polymer chains.[5]
Q5: How does water content differ between hydrolytic and anionic polymerization of this compound? A5: The role of water is completely different in these two processes.
-
Hydrolytic Polymerization: Requires water as an initiator to start the reaction.[1][2]
-
Anionic Polymerization: Is extremely sensitive to water.[6][7][8] Water acts as a proton donor that deactivates the catalyst and terminates growing polymer chains, thus inhibiting or stopping the polymerization.[6][9] Anhydrous (dry) conditions are essential for successful anionic polymerization.[7][10]
Q6: How can I accurately measure the water content in my this compound starting material? A6: Karl Fischer titration is a well-established, reliable, and accurate technique for the specific determination of water in polymer granules like this compound.[11] Near-infrared spectroscopy (NIRS) is another fast and reliable method that requires no sample preparation and generates results in seconds.[12]
Troubleshooting Guide
Problem: The final polymer has a low molecular weight and poor mechanical properties.
| Possible Cause | Explanation | Recommended Solution |
| Excessive Initial Water Content | High water concentration shifts the polycondensation equilibrium, limiting chain growth and resulting in a lower degree of polymerization.[5] | Optimize the initial water concentration, typically within the 0.4-0.7 wt% range.[1] Ensure accurate measurement of both this compound and water before starting the reaction. |
| Inefficient Water Removal | During the later stages of polymerization (polycondensation), water is a byproduct. If not effectively removed from the melt, it will hinder the reaction from reaching high conversion and high molecular weight. | Ensure the reactor setup allows for efficient removal of water vapor, for example, by operating under a partial vacuum or with an inert gas purge during the final stages of the reaction. |
| Reaction Temperature Too Low | The polycondensation reaction is temperature-dependent. Insufficient temperature can lead to a slow reaction rate and failure to reach the desired molecular weight within a practical timeframe. | Operate within the recommended temperature range for hydrolytic polymerization, typically between 260°C and 295°C, especially in the initial reaction zone.[1] |
Problem: The polymerization reaction is extremely slow or has stalled.
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Initial Water Content | The initial ring-opening of this compound is the first step and is dependent on water. Too little water severely limits the formation of aminocaproic acid, slowing the entire process. | Ensure the minimum required amount of water (at least 0.2 wt%) is added.[1] Verify the accuracy of your measurement methods for small quantities of water. |
| Impure this compound | Impurities in the this compound monomer can inhibit the polymerization reaction. | Use high-purity this compound. If repeated polymerization attempts fail, consider recrystallizing the this compound.[13] |
Problem: High percentage of residual monomer and oligomers in the final product.
| Possible Cause | Explanation | Recommended Solution |
| Equilibrium Limitations | The ring-opening polymerization of this compound is a thermodynamic equilibrium reaction, and under typical conditions, the conversion rate may only reach about 90%, leaving 8-10% as monomer and oligomers.[14] | To achieve a lower residual monomer content, consider a post-polymerization step, such as solid-state polymerization (SSP), which can advance the molecular weight and consume residual monomer.[5][15] Alternatively, the unreacted monomer can be removed by extraction with hot water.[14] |
| Insufficient Reaction Time/Temperature | The reaction may not have had enough time or thermal energy to reach equilibrium, leaving a higher-than-expected amount of unreacted monomer. | Increase the reaction time or optimize the temperature profile to ensure the reaction proceeds to equilibrium. |
Quantitative Data Summary
The initial water content significantly affects key parameters of the polymerization process.
Table 1: Impact of Initial Water Concentration on Polymerization of ε-Caprolactam
| Initial Water Conc. (wt%) | Temperature (°C) | Reaction Time | Monomer Conversion (%) | Degree of Polymerization (DP) | Notes |
| 4.43 | 255-270 | Variable | >90 | Not specified | Studied in a 1.6 L stainless steel batch reactor.[4] |
| 3.45 | 255-270 | Variable | >90 | Not specified | Samples were taken at different times to analyze kinetics.[4] |
| 2.52 | 255-270 | Variable | >90 | Not specified | Monomer conversion was obtained gravimetrically.[4] |
| 0.5 | 270 | Variable | ~87.3 | Relative Viscosity: 3.01 | Continuous process at 0.26 bar gauge pressure.[1] |
| 0.5 | 288 | Variable | ~87.7 | Relative Viscosity: 2.50 | Continuous process at 0.75 bar with 0.15% propionic acid as a chain stopper.[1] |
Experimental Protocols
Protocol 1: General Lab-Scale Hydrolytic Polymerization
-
Preparation: Dry high-purity ε-caprolactam to remove any incidental moisture. Accurately weigh the desired amount of this compound into a reaction vessel suitable for high temperatures and pressure (e.g., a stainless steel autoclave).
-
Initiator Addition: Accurately add the calculated amount of deionized water to the this compound. For example, for a 0.5 wt% concentration, add 0.5g of water for every 100g of this compound.
-
Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove oxygen, which can cause degradation at high temperatures.
-
Heating and Polymerization: Seal the reactor and begin heating to the target polymerization temperature (e.g., 260-270°C) with stirring.[1][6] Maintain the temperature and pressure for the desired reaction time (can be several hours). The pressure will initially rise due to water vapor and then may be controlled or vented as the reaction proceeds.[4]
-
Cooling and Recovery: After the designated time, cool the reactor. The molten polymer will solidify.
-
Discharge: Once cooled, discharge the solid polymer from the reactor. The polymer may be in the form of a solid plug that needs to be mechanically removed or extruded if the equipment allows.
-
Analysis: Prepare the polymer for analysis by grinding or pelletizing. Characterize the polymer for molecular weight (e.g., via viscometry), residual monomer content (e.g., via HPLC or GC), and thermal properties (e.g., via DSC).[4][6]
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Instrument Setup: Use a Karl Fischer titrator equipped with an oven sample changer for solid samples.[11]
-
Temperature Optimization: Perform a temperature scan on a representative sample of the this compound granules to determine the optimal gas-phase extraction temperature where all water is released without causing polymer degradation.[11]
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a sample vial. Seal the vial immediately to prevent atmospheric moisture absorption.
-
Measurement: Place the vial into the oven sample changer. The instrument will heat the sample to the predetermined temperature, and a carrier gas will transfer the released water to the titration cell.
-
Titration: The water is titrated with the Karl Fischer reagent, and the instrument software calculates the water content automatically.
-
Validation: Run a standard with a known water content to verify the accuracy of the instrument and method.
Visualizations
References
- 1. US4204049A - Hydrolytic polymerization of epsilon-caprolactam - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 10. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Moisture analysis in this compound | Metrohm [metrohm.com]
- 13. pslc.ws [pslc.ws]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
"preventing thermal degradation during caprolactam processing"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing thermal degradation during caprolactam processing.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, offering potential causes and corrective actions.
| Issue | Potential Causes | Recommended Solutions |
| Yellowing or Discoloration of Polymer | High processing temperatures leading to thermal oxidation.[1] Presence of impurities, such as octahydrophenazine, which act as chromophores.[2][3] Reaction with residual catalysts or additives. | Reduce melt and cylinder temperatures during processing.[4] Ensure high purity of the initial this compound monomer.[2][3][5] Utilize a combination of primary (hindered phenols) and secondary (phosphites) antioxidants to maintain color stability.[1][6] Purge the processing equipment thoroughly between different material runs.[4] |
| Brittleness and Poor Mechanical Properties | Excessive thermal degradation causing chain scission and reduction in molecular weight. High moisture content in the this compound feedstock.[7] | Lower the processing temperature to minimize polymer degradation.[4] Incorporate heat stabilizers such as copper iodide systems or non-metallic alternatives like NAUGARD™ 445.[6][8] Ensure this compound is thoroughly dried before processing, as moisture can lead to dimensional instability and degradation.[7][9] Optimize cycle times to prevent prolonged exposure to high temperatures.[4] |
| Inconsistent Polymerization and Variable Melt Viscosity | Non-uniform temperature control in the reactor or extruder. Inconsistent moisture levels in the feedstock.[7] Presence of impurities that can inhibit or alter the polymerization reaction.[5] | Calibrate and ensure uniform heating of the processing equipment. Implement strict moisture control protocols for the this compound monomer.[9][10] Use high-purity this compound and consider purification steps if impurities are suspected.[5] |
| Burn Marks or Specks in the Final Product | Localized overheating of the polymer melt. High nozzle temperature.[4] Contamination in the processing equipment. | Lower the nozzle and cylinder temperatures.[4] Reduce the overall cycle time to prevent material from degrading in the barrel.[4] Thoroughly clean the injection cylinder and other equipment components.[4] |
Frequently Asked Questions (FAQs)
What is the primary mechanism of thermal degradation in polyamide 6?
The main thermal degradation route for polyamide 6 (produced from this compound) is depolymerization, which results in the formation of the this compound monomer.[11] This process can be initiated by heat and is often accelerated by the presence of moisture.
What types of stabilizers are effective in preventing thermal degradation of polyamides?
A variety of heat stabilizers can be used, often in combination, to protect polyamides during processing. These include:
-
Primary Antioxidants (Radical Scavengers): Hindered phenols are commonly used to interrupt the oxidative degradation cycle.[1][6]
-
Secondary Antioxidants (Peroxide Decomposers): Phosphites are effective in preventing yellowing by decomposing hydroperoxides formed during oxidation.[1]
-
Copper-Based Stabilizers: A combination of a copper salt and a halide (e.g., potassium iodide) is a traditional and effective heat stabilizer system. However, it can cause discoloration and corrosion issues.[6]
-
Amine Antioxidants: Compounds like NAUGARD™ 445 offer long-term heat stabilization without the drawbacks of copper-based systems.[6]
-
Hindered Amine Light Stabilizers (HALS): While primarily used for UV stabilization, HALS also contribute to thermal stability by trapping free radicals.[8]
How can I detect and quantify thermal degradation in my samples?
Several analytical techniques are well-suited for this purpose:
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, allowing for the determination of the onset temperature of degradation. It can also be used to quantify volatile components and filler content.[12][13][14]
-
Differential Scanning Calorimetry (DSC): DSC can reveal changes in melting point, glass transition temperature, and crystallinity, which can be affected by thermal degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile degradation products and impurities in the this compound monomer.[2][15][16]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be coupled with TGA to identify the chemical nature of the gases evolved during degradation.[17]
What is the role of moisture in this compound processing?
Moisture is a critical parameter in this compound processing. Excess moisture can lead to hydrolytic degradation of the resulting polyamide, causing a reduction in molecular weight and a loss of mechanical properties.[7][9] It is essential to thoroughly dry this compound before polymerization. The water content can be accurately measured using Karl Fischer titration or near-infrared spectroscopy (NIRS).[10]
Experimental Protocols
Thermogravimetric Analysis (TGA) of Polyamide 6
Objective: To determine the thermal stability and degradation profile of a polyamide 6 sample.
Methodology:
-
Place a 5-10 mg sample of the polyamide 6 into a TGA sample pan.
-
Load the sample into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min.
-
Record the mass loss of the sample as a function of temperature.
-
The onset of degradation is identified as the temperature at which a significant mass loss begins.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling of this compound
Objective: To identify and quantify impurities in a this compound sample.
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) to ensure elution of all compounds.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 500).
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the impurities using an internal or external standard method.
Visualizations
Caption: Causes and effects of thermal degradation in this compound processing.
Caption: Troubleshooting workflow for this compound processing issues.
Caption: Experimental workflow for analyzing thermal degradation.
References
- 1. safic-alcan.com [safic-alcan.com]
- 2. Determination of the key impurity in this compound produced from a combined process by gas chromatography-mass spectroscopy [ccspublishing.org.cn]
- 3. [Determination of the key impurity in this compound produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. US4720328A - Method for removing impurities from this compound - Google Patents [patents.google.com]
- 6. chempoint.com [chempoint.com]
- 7. Problems of nylon production and its solutions by polymer additives [kaysapolymer.com]
- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. mdpi.com [mdpi.com]
- 10. Moisture analysis in this compound | Metrohm [metrohm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
"addressing challenges in caprolactam industrial production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with industrial-scale caprolactam production.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Conversion of Cyclohexanone during Oximation
-
Q: We are observing a significant amount of unreacted cyclohexanone in our oximation reaction. What are the potential causes and how can we improve the conversion rate?
A: Low conversion of cyclohexanone to cyclohexanone oxime is a common issue. Consider the following factors:
-
Reagent Quality: The hydroxylamine reagent, often in the form of hydroxylamine hydrochloride or sulfate, can degrade over time. Ensure it is stored in a cool, dry place.
-
pH Control: The oximation reaction is pH-sensitive. The release of HCl from hydroxylamine hydrochloride requires neutralization to maintain the reaction. A buffered solution or the controlled addition of a base like sodium hydroxide is often necessary to keep the pH within the optimal range (typically 3.5-6).[1]
-
Temperature and Reaction Time: While higher temperatures generally increase the reaction rate, they can also promote the formation of by-products.[1] A modest increase in temperature or extending the reaction time may improve conversion, but this should be carefully optimized.
-
Solubility: Poor solubility of cyclohexanone in the reaction medium can limit the reaction rate. Ensure adequate mixing and consider adjusting the solvent system if necessary.
-
Issue 2: Low Yield and/or High Impurity Levels in Beckmann Rearrangement
-
Q: Our Beckmann rearrangement step is resulting in a low yield of this compound and a high concentration of impurities. What steps can we take to optimize this process?
A: The Beckmann rearrangement is a critical step that is sensitive to reaction conditions. Here are some troubleshooting suggestions:
-
Acid Concentration and Type: This rearrangement is typically catalyzed by strong acids like oleum.[2] The concentration of the acid and the ratio of acid to oxime are crucial parameters that need to be tightly controlled.
-
Temperature Control: The Beckmann rearrangement is exothermic. Inadequate temperature control can lead to side reactions and the formation of impurities. The reaction is often carried out in stages with increasing temperature profiles (e.g., stage 1 at 95-103°C, stage 2 at 103-110°C, and stage 3 at 110-118°C).[3]
-
Stirrer Speed: Proper mixing is essential to ensure uniform temperature and reactant distribution, which can impact both yield and impurity formation.[2]
-
By-product Formation: Common impurities from this stage include cyclohexanone, 2-cyclohexen-1-one, and octahydrophenazine.[2] Optimizing the reaction conditions as mentioned above can help minimize their formation.
-
Issue 3: High Levels of Volatile Bases in Purified this compound
-
Q: Our final this compound product has failed quality control due to high levels of volatile bases. What are the sources of these impurities and how can they be removed?
A: High volatile base content is a frequent quality issue.
-
Sources of Impurities: Volatile bases in this compound often consist of C3-C7 amides, C6 imides, and aniline.[4][5] These can originate from impurities in the cyclohexanone feedstock or be formed during the production process.
-
Control and Removal Strategies:
-
Feedstock Purity: Controlling the levels of precursor impurities like hexanal and 2-heptanone in the initial cyclohexanone can significantly reduce the final volatile base content.[5]
-
Purification Methods: While vacuum distillation can remove some of these impurities, its effectiveness may be limited (e.g., only removing about 20% of pentylamide).[4][5] Other methods like resin adsorption or hydrolysis can be investigated, but these also have their own challenges, such as the potential for this compound polymerization during hydrolysis.[5][6]
-
-
Issue 4: Problems During this compound Purification by Distillation
-
Q: We are experiencing issues with our distillation process for this compound purification, including high bottom temperatures and increased pressure drop. What could be causing this?
A: When scaling up or running a continuous distillation process, several problems can arise:
-
High Bottom Temperatures: This can lead to the thermal degradation of this compound and the formation of undesirable by-products.[7] This may be caused by an excessive heat supply or fouling in the reboiler.
-
Increased Pressure Drop: An increased pressure drop across distillation columns can indicate issues with the packing material, such as fouling or flooding.[7]
-
Operating Conditions: Distillation of this compound is typically carried out under vacuum (e.g., less than 8 mmHg) and at temperatures between 110°C and 145°C to prevent decomposition.[8] Deviations from these conditions can lead to poor product quality.
-
Issue 5: Off-Spec Final Polymer (Nylon 6) Properties
-
Q: The Nylon 6 produced from our this compound exhibits poor mechanical properties. Could the quality of the this compound be the cause?
A: Yes, the quality of the this compound monomer is critical for producing high-quality Nylon 6.
-
Impact of Water Content: Anionic polymerization of this compound is highly sensitive to water.[9][10][11] Moisture can delay the reaction and lead to non-reproducible results.[12] It is crucial to minimize the water content in the this compound and all other materials involved in the polymerization process.[12]
-
Other Impurities: The presence of other impurities in the this compound can also negatively affect the polymerization process and the final properties of the Nylon 6.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary industrial synthesis route for this compound?
A1: The most common industrial method for producing this compound involves the Beckmann rearrangement of cyclohexanone oxime.[13] The process generally starts with cyclohexanone, which is reacted with a hydroxylamine salt to form cyclohexanone oxime. This oxime is then treated with a strong acid, like oleum, to induce the rearrangement to this compound.
-
Q2: What are the key quality control parameters for industrial-grade this compound?
A2: Key quality specifications for this compound include the permanganate absorption index, volatile bases content, UV-extinction at 290 nm, solidification point, water content, and color.[14]
-
Q3: Why is the formation of ammonium sulfate a concern in traditional this compound production?
A3: In the conventional Beckmann rearrangement process that uses oleum (fuming sulfuric acid) as a catalyst, the resulting this compound-sulfuric acid mixture is neutralized with ammonia. This neutralization step produces a large amount of ammonium sulfate as a by-product. The disposal or sale of this low-value by-product presents economic and environmental challenges.
-
Q4: What is the role of water in the ring-opening polymerization of this compound to form Nylon 6?
A4: In the hydrolytic polymerization of this compound, water acts as an initiator. It first hydrolyzes a this compound molecule to form aminocaproic acid. This intermediate then participates in the subsequent polymerization reactions.[15] However, for anionic polymerization, water is considered an impurity that deactivates the catalyst and activator.[9][10][11]
-
Q5: How should this compound be stored?
A5: Solid this compound, often in the form of flakes, should be stored in moisture-tight containers in a cool, dry area, protected from direct sunlight.[14][16] Molten this compound should be stored at 70-80°C under a nitrogen atmosphere with a very low oxygen content (e.g., less than 5 ppm).[16]
Data Presentation
Table 1: Typical Quality Specifications for Industrial this compound
| Parameter | Limiting Value | Testing Method |
| Permanganate absorption index | max. 5 | ISO 8660 |
| Volatile bases | max. 0.5 meq/kg | ISO 8661 |
| UV-extinction at 290 nm | max. 0.05 | ISO 7059 |
| Solidification point | min. 69 °C | ISO 7060 |
| Water | max. 0.05 % | ISO 760 |
| Color | max. 5 Hazen | ISO 8112 |
| Alkalinity / acidity | max. 0.05 meq/kg | 83-076 |
Source: Adapted from DOMO Chemicals product specifications.[14]
Experimental Protocols
Protocol 1: Determination of Permanganate Absorption Index (Based on ISO 8660)
This method measures the content of oxidizable impurities in this compound.
-
Principle: Equal volumes of a potassium permanganate solution are added to a buffered this compound test solution and a blank (buffered water). After a specified time, the absorbance of both solutions is measured at a wavelength of 420 nm. The permanganate index is calculated from the difference in absorbance.[17][18]
-
Reagents:
-
Buffer solution
-
Potassium permanganate solution
-
High-purity water
-
-
Procedure: a. Prepare a buffered solution of the this compound sample. b. Prepare a blank solution using buffered water. c. Add a precise amount of potassium permanganate solution to both the sample and blank solutions. d. Allow the solutions to stand for a specified reaction time. e. Measure the absorbance of the test solution and the blank at 420 nm using a spectrometer with a 5 cm path length cell.
-
Calculation: The permanganate index is the difference between the absorbance of the test sample and the blank, multiplied by a factor (e.g., 100/3).[17]
Protocol 2: Determination of UV-Extinction at 290 nm (Based on ISO 7059)
This method is a measure of certain impurities in this compound.
-
Principle: The absorbance of a 50% (by mass) aqueous solution of this compound is measured at a wavelength of 290 nm using a UV spectrometer.
-
Procedure: a. Weigh 50.0 ± 0.1 g of the this compound sample and dissolve it in 50.0 ± 0.1 ml of pure water. Mix thoroughly. b. Allow the solution to reach room temperature. c. Set the UV spectrometer to a wavelength of 290 nm. d. Zero the instrument using a quartz cell filled with pure water. e. Fill another matched quartz cell (or a flow-through cell) with the this compound test solution. f. Measure the absorbance of the test solution.
-
Expression of Results: The absorbance value is reported as the UV-extinction at 290 nm.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. syxbsyjg.com [syxbsyjg.com]
- 7. (56p) Crude this compound Purification Processing | AIChE [proceedings.aiche.org]
- 8. EP1042284B1 - A process for the purification of this compound obtained from the depolymerization of polyamide-containing carpet - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model | MDPI [mdpi.com]
- 11. Anionic Polymerization of e-Caprolactam under the Influence of Water: 2. Kinetic Model [publica.fraunhofer.de]
- 12. researchgate.net [researchgate.net]
- 13. This compound: The Hidden Ingredient in Nylon 6 Production [eureka.patsnap.com]
- 14. This compound | DOMO Chemicals [domochemicals.com]
- 15. youtube.com [youtube.com]
- 16. advansix.com [advansix.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Beckmann Rearrangement for Caprolactam Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of ε-caprolactam from the Beckmann rearrangement of cyclohexanone oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the Beckmann rearrangement for caprolactam synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Insufficiently Acidic Catalyst: The catalyst may not be strong enough to promote the rearrangement. | Switch to a stronger acid catalyst. For example, if using a weak solid acid, consider oleum or polyphosphoric acid.[1] |
| Low Reaction Temperature: The activation energy for the rearrangement is not being met. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC at different temperatures to find the optimum.[2] | |
| Impure or Wet Starting Material: The cyclohexanone oxime may contain impurities or moisture that interfere with the reaction. Water can hydrolyze the oxime back to cyclohexanone.[1][3] | Ensure the cyclohexanone oxime is pure and dry before use. Recrystallization or drying under vacuum may be necessary. | |
| Poor Catalyst Quality or Deactivation: The catalyst may have lost its activity due to improper storage or handling, or it may have been poisoned during the reaction. | Use a fresh batch of catalyst. For solid catalysts, consider regeneration procedures if applicable. | |
| Formation of Significant Byproducts | Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the nitrilium ion intermediate, forming byproducts.[3] | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Suboptimal Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition of the product. | Optimize the reaction temperature. A temperature that is too high can lead to the formation of byproducts such as acetamide, especially in subcritical water conditions.[4][5] | |
| Incorrect Catalyst Loading: Too little or too much catalyst can affect selectivity. | Optimize the catalyst concentration. The ideal amount will depend on the specific catalytic system being used.[6] | |
| Formation of Octahydrophenazine: This impurity can form as a side-reaction of the Beckmann rearrangement and can impact the quality of the final product.[7] | Strict control over reaction conditions is necessary to minimize the formation of this byproduct.[7] | |
| Reaction Stalls or is Sluggish | Poor Solubility of Reactants: If the cyclohexanone oxime or catalyst is not well-dissolved in the solvent, the reaction rate will be slow. | Choose a solvent in which all reactants are soluble. Gentle heating or sonication may aid dissolution. |
| Inadequate Mixing: Poor agitation can lead to localized concentration gradients and slow reaction rates. | Ensure efficient stirring throughout the reaction. For viscous mixtures, mechanical stirring is recommended. | |
| Product Isolation Difficulties | Product is a Salt with the Catalyst: In traditional methods using sulfuric acid, the this compound forms a stable salt, making isolation difficult.[8] | Neutralize the reaction mixture with a base (e.g., ammonia) to release the free this compound.[8] Subsequent extraction or distillation is then required. |
| Emulsion Formation During Work-up: This can complicate the separation of aqueous and organic layers. | Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Beckmann rearrangement?
The acid catalyst protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). This facilitates the subsequent migration of the alkyl or aryl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then attacked by a nucleophile (typically water) to form the amide after tautomerization.[1]
Q2: How does the stereochemistry of the cyclohexanone oxime affect the reaction?
The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group migrates.[1] While cyclohexanone oxime is symmetrical, for unsymmetrical ketoximes, the stereochemistry is crucial in determining the final product.
Q3: Can water be used as a solvent for the Beckmann rearrangement?
While some "green" chemistry approaches have explored the use of sub- or supercritical water, the presence of water under typical reaction conditions is generally detrimental.[4][5] Water can hydrolyze the oxime starting material and the reactive intermediates, leading to lower yields and the formation of byproducts.[3]
Q4: What are some common impurities found in this compound produced via the Beckmann rearrangement?
Common impurities can include unreacted cyclohexanone oxime, cyclohexanone, aniline, o-toluidine, and octahydrophenazine.[3] The presence of these impurities can affect the quality of the final product, particularly for polymerization into Nylon-6.[3]
Q5: How can I monitor the progress of my Beckmann rearrangement reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A spot of the reaction mixture is compared to a spot of the starting cyclohexanone oxime. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Beckmann Rearrangement of Cyclohexanone Oxime
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Oleum | - | 108-118 | - | - | - | [9] |
| Trifluoroacetic Acid (TFA) | Acetonitrile | 60 | 1 | 100 | >99 | [3] |
| Ga(OTf)₃ | Acetonitrile | 40 | 0.33 | 92 | - | [10] |
| HgCl₂ | Acetonitrile | 80 | 8 | - | - | [10] |
| This compound-based Brønsted acidic ionic liquid | - | 100 | 3-5 | High | High | [11] |
| Nafion (perfluorinated sulfonic acid resin) | Acetonitrile | 70 | 4 | 36.32 | 44.06 | [6] |
Note: The performance of catalysts can vary significantly based on the specific reaction conditions.
Experimental Protocols
Protocol 1: Classical Beckmann Rearrangement using Sulfuric Acid
This protocol describes a representative lab-scale synthesis of this compound using concentrated sulfuric acid.
Materials:
-
Cyclohexanone oxime
-
Concentrated sulfuric acid (98%)
-
Ammonia solution (25%)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath.
-
Slowly add cyclohexanone oxime to the cold, stirred sulfuric acid. The addition should be done in small portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 120°C for 20-30 minutes.
-
Cool the reaction mixture back down in an ice bath.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing a stirred, cold aqueous ammonia solution to neutralize the acid. The pH should be adjusted to be slightly basic.
-
Transfer the neutralized mixture to a separatory funnel and extract the this compound with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or distillation under reduced pressure.
Protocol 2: Beckmann Rearrangement using a Solid Acid Catalyst (e.g., Nafion)
This protocol provides a general method for using a reusable solid acid catalyst.
Materials:
-
Cyclohexanone oxime
-
Nafion (or other solid acid catalyst)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add cyclohexanone oxime, the solid acid catalyst (e.g., Nafion, 0.4g per 2g of oxime), and anhydrous acetonitrile (20 mL per 2g of oxime).[6]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.[6]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[6]
-
Filter the mixture to recover the solid acid catalyst. The catalyst can often be washed, dried, and reused.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Caption: The reaction pathway of the acid-catalyzed Beckmann rearrangement.
Caption: A logical workflow for troubleshooting low yield in the Beckmann rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. [Determination of the key impurity in this compound produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. valcogroup-valves.com [valcogroup-valves.com]
- 9. US4804754A - Preparation of this compound from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Clean Beckmann rearrangement of cyclohexanone oxime in this compound-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
"strategies to control molecular weight in caprolactam polymerization"
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the control of molecular weight during the ring-opening polymerization of caprolactam to synthesize Polyamide 6 (Nylon 6).
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization that can affect molecular weight control.
| Issue | Potential Cause | Recommended Action |
| Lower than expected molecular weight | Excessive water content: Water can act as a chain transfer agent and also deactivate the catalyst and activator, leading to premature termination of polymer chains.[1][2] | - Ensure all reactants and equipment are thoroughly dried before use.[3] - Purge the reactor with an inert gas (e.g., nitrogen) to minimize atmospheric moisture.[4] - Consider using a water scavenger or adjusting catalyst/activator concentrations to compensate for known water content.[5][2] |
| High initiator/catalyst concentration: A higher concentration of initiator leads to the formation of more polymer chains, resulting in a lower average molecular weight for each chain.[6] | - Reduce the concentration of the initiator or catalyst. - Optimize the ratio of initiator to monomer to achieve the target molecular weight.[7] | |
| High activator concentration: Increasing the activator concentration can lead to a higher number of growing chains, thus decreasing the final molecular weight.[4][8] | - Decrease the amount of activator used in the polymerization.[9] | |
| High polymerization temperature: Elevated temperatures can increase the rate of side reactions that may lead to chain termination or the formation of low molecular weight cyclic oligomers.[4][10] | - Lower the polymerization temperature. An optimal temperature range is often between 140°C and 160°C.[11] | |
| Higher than expected molecular weight | Low initiator/catalyst concentration: Insufficient initiator leads to fewer growing chains, with each chain growing to a larger size.[6] | - Increase the initiator or catalyst concentration. |
| Low activator concentration: A lower concentration of activator can result in fewer active sites for polymerization, leading to higher molecular weight chains.[4] In some cases, anionic polymerization without an activator can lead to uncontrollably high molecular weights.[9] | - Increase the activator concentration to create more growing chains.[9] | |
| Presence of bifunctional activators: Bifunctional activators can lead to branching and cross-linking, resulting in a significant increase in the viscosity average molar mass.[4][9] | - Use a monofunctional activator to avoid branching and achieve better molecular weight control.[9] | |
| Broad molecular weight distribution | Side reactions: Deactivation, branching, and reversible transacylation contribute to a heterogeneous polymer structure and a broad molecular weight distribution.[4] | - Optimize reaction conditions (temperature, time) to minimize side reactions. - Ensure high purity of the this compound monomer to avoid unwanted reactions.[12] |
| Non-uniform reaction conditions: Poor mixing or temperature gradients within the reactor can lead to variations in polymerization rates and chain lengths. | - Ensure efficient and uniform mixing of the reactants. - Maintain a consistent and uniform temperature throughout the reactor. | |
| Inconsistent batch-to-batch molecular weight | Variability in raw material quality: Inconsistent levels of impurities, especially water, in the this compound monomer can lead to variations in polymerization behavior.[12] | - Use high-purity this compound from a reliable source. - Analyze incoming raw materials for moisture content and other impurities. |
| Inaccurate reagent measurement: Small variations in the amounts of initiator, activator, or other additives can significantly impact the final molecular weight. | - Use precise and calibrated equipment for measuring all reactants. |
Frequently Asked Questions (FAQs)
Q1: How does water affect the molecular weight of polyamide 6 during this compound polymerization?
A1: Water plays a critical role in the hydrolytic polymerization of this compound. Initially, water hydrolyzes this compound to form aminocaproic acid, which then initiates polymerization.[3][13] However, excess water can act as a chain transfer agent, leading to a decrease in the degree of polymerization and consequently, a lower molecular weight.[3] In anionic polymerization, water is particularly detrimental as it can deactivate both the catalyst and the activator, hindering chain growth.[5][1]
Q2: What is the role of an activator in controlling molecular weight?
A2: In anionic polymerization, an activator is crucial for initiating the polymerization process and controlling the number of growing polymer chains.[4] The concentration of the activator directly influences the molecular weight; a higher activator concentration leads to more active sites, resulting in a larger number of shorter polymer chains and thus a lower average molecular weight.[4][8] The functionality of the activator is also important, with monofunctional activators offering more precise control over molecular weight compared to bifunctional activators which can cause branching.[4][9]
Q3: How does temperature influence the molecular weight of the final polymer?
A3: Temperature has a complex effect on this compound polymerization. Higher temperatures generally increase the rate of polymerization.[4] However, excessively high temperatures can also promote side reactions, such as the formation of cyclic oligomers and other byproducts, which can limit the achievable molecular weight and broaden the molecular weight distribution.[4][10] There is an optimal temperature range, typically between 140°C and 160°C, for achieving a desirable balance between reaction rate and molecular weight control.[11]
Q4: What is the effect of the catalyst-to-initiator ratio on molecular weight?
A4: The ratio of catalyst to initiator (or activator in anionic polymerization) is a key parameter for controlling molecular weight. Increasing the ratio of catalyst to initiator can enhance the polymerization rate.[14] However, there is an optimal ratio for achieving maximum molecular weight. For instance, one study found that the maximum molecular weight was observed when the ratio of catalyst to initiator was 0.8; increasing the ratio beyond this point led to a decrease in molecular weight.[14][15]
Q5: Can impurities in this compound affect the molecular weight?
A5: Yes, impurities in the this compound monomer can significantly impact the final molecular weight of the polymer. Water is a common and critical impurity, as discussed above.[5][1] Other impurities, such as opened rings of this compound (aminocaproic acid), can alter the polymerization kinetics and reduce the final molecular weight.[12] It is therefore essential to use high-purity this compound to ensure reproducible and controlled polymerization.[12]
Quantitative Data Summary
The following table summarizes the effect of various parameters on the molecular weight of polyamide 6.
| Parameter | Effect on Molecular Weight | Observations |
| Water Content | Decreases | An increase in water content leads to a significant decrease in the equilibrium degree of polymerization.[3] |
| Activator Concentration | Decreases with increasing concentration | The viscosity average molar mass decreases with increasing activator concentration for both monofunctional and bifunctional activators.[4] |
| Catalyst/Initiator Concentration | Decreases with increasing concentration | Higher initiator concentrations lead to a higher number of polymer chains, resulting in lower average molecular weights.[6] |
| Temperature | Can decrease at higher temperatures | Increasing the initial polymerization temperature can lead to an increase in molecular weight due to condensation reactions, but can also promote side reactions that limit chain growth.[4] An optimal temperature range exists.[11] |
| Activator Functionality | Bifunctional activators can increase molecular weight | For a given catalyst concentration, the viscosity average molar mass is significantly higher with a bifunctional activator compared to a monofunctional one due to branching.[4] |
Experimental Protocols
General Protocol for Anionic Ring-Opening Polymerization of ε-Caprolactam
This protocol provides a general methodology for the anionic polymerization of ε-caprolactam. Specific concentrations and temperatures should be optimized based on the desired molecular weight.
-
Monomer Preparation: Dry ε-caprolactam under vacuum at a temperature below its melting point to remove any residual moisture.
-
Reactor Setup: Assemble a dry glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a thermocouple.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for an extended period to ensure an inert atmosphere and prevent contamination from atmospheric moisture.[4]
-
Melting and Homogenization: Introduce the dried ε-caprolactam into the reactor and heat it to the desired polymerization temperature (e.g., 140-170°C) under a constant nitrogen flow until it is completely molten and thermally homogeneous.[4]
-
Catalyst and Activator Addition: Separately, prepare solutions of the catalyst (e.g., sodium caprolactamate) and activator (e.g., N-acetylthis compound) in dried this compound.
-
Initiation: Inject the catalyst solution into the molten this compound, followed by the activator solution, while stirring vigorously to ensure uniform distribution.
-
Polymerization: Monitor the reaction progress by observing the increase in viscosity of the melt.[4] The polymerization time will depend on the reaction temperature and the concentrations of the catalyst and activator.
-
Termination and Cooling: Once the desired viscosity is reached, the reaction can be terminated by cooling the polymer below its melting point.
-
Characterization: The resulting polymer can be characterized for its molecular weight using techniques such as viscometry or gel permeation chromatography (GPC). The degree of conversion can be determined by gravimetric analysis after removing the unreacted monomer.[4]
Visualization
Logical Relationship of Strategies to Control Molecular Weight
The following diagram illustrates the key parameters that influence the molecular weight in this compound polymerization and their interrelationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Anionic Polymerization of e-Caprolactam under the Influence of Water: 2. Kinetic Model [publica.fraunhofer.de]
- 3. researchgate.net [researchgate.net]
- 4. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.tue.nl [research.tue.nl]
- 11. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the amount of catalyst and chain-initiator on the anionic Polymerization of {epsilon}-caprolactam (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Overcoming Instability in Caprolactam Miniemulsion Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the anionic miniemulsion polymerization of ε-caprolactam.
Troubleshooting Guide
This guide addresses specific issues that can arise during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High percentage of coagulum (>90%) after polymerization. | Instability of molten ε-caprolactam droplets at high polymerization temperatures (e.g., 150°C).[1][2] This is often due to the increased solubility of the monomer in the continuous phase, leading to droplet coalescence.[1][2] | Instead of dispersing molten ε-caprolactam, dissolve the monomer in a polar solvent like dimethyl sulfoxide (DMSO) at room temperature before forming the miniemulsion. This creates a more stable dispersed phase that resists coalescence at high temperatures.[1][2][3] |
| Final particle size is too large. | Insufficient surfactant concentration. The amount of surfactant is critical for stabilizing the droplets and controlling their size.[1][2] | Increase the weight percentage of the surfactant relative to the dispersed phase. Higher surfactant concentrations lead to the formation of smaller, more stable droplets.[1][2] |
| High ratio of dispersed phase to continuous phase.[1][2] | Decrease the weight ratio of the dispersed phase (monomer/solvent mixture) to the continuous phase. A lower ratio provides better droplet separation and stabilization.[1][2] | |
| Inconsistent or broad particle size distribution. | Inefficient homogenization/ultrasonication. | Ensure the miniemulsion is subjected to sufficient high-shear homogenization or ultrasonication to create uniform droplets before initiating polymerization. |
| Ostwald ripening during heating.[1][2] | While some particle growth is expected upon heating to polymerization temperature, using a co-stabilizer or an osmotic pressure agent (like acetamide) can help minimize this effect by retarding the diffusion of the monomer between droplets.[1][2] | |
| Polymerization does not initiate or proceeds too slowly. | Presence of moisture. Water can deactivate the anionic initiator (e.g., NaH) and interfere with the polymerization process. | Ensure all components, including the monomer, solvent (DMSO), and continuous phase, are thoroughly dried before use. Recrystallize and vacuum-dry the ε-caprolactam and distill the DMSO over a drying agent like CaH₂.[1][4] |
| Inactive initiator or activator. | Use freshly prepared or properly stored initiator (e.g., NaH) and activator (e.g., N-acetylcaprolactam).[1] | |
| Unstable miniemulsion even at room temperature. | Incompatible continuous phase. Some oils are not suitable for creating a stable miniemulsion with the this compound/DMSO dispersed phase.[1][2] | Paraffinic oil (e.g., Isopar M) and decalin have been shown to be effective continuous phases.[1][2] Avoid oils like polyisobutylene or silicone oil if instability is observed.[1][2] |
| Inappropriate surfactant choice. | Use a high-molecular-weight block copolymer surfactant known to be effective for inverse miniemulsions, such as P(B/E-b-EO) or similar non-ionic stabilizers.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my miniemulsion of molten ε-caprolactam unstable at 150°C?
A: At the 150°C required for anionic polymerization, the solubility of ε-caprolactam in common hydrophobic continuous phases (like paraffinic oil) increases significantly. This enhanced solubility promotes Ostwald ripening and coalescence of the monomer droplets, leading to gross instability and the formation of a large amount of coagulum instead of discrete nanoparticles.[1][2]
Q2: What is the most effective strategy to ensure miniemulsion stability during polymerization?
A: The most successful method is to dissolve the ε-caprolactam monomer in a polar, non-solvent for the continuous phase, such as dimethyl sulfoxide (DMSO), at room temperature.[1][2][3][5] This creates a dispersed phase that is significantly more polar and less soluble in the continuous phase at high temperatures, thus maintaining the integrity of the droplets throughout the polymerization process.[1][5]
Q3: How does surfactant concentration affect the final polyamide-6 nanoparticles?
A: Surfactant concentration has a direct impact on particle size. Increasing the amount of surfactant, relative to the dispersed phase, results in a decrease in the final average particle diameter.[1][2] For example, increasing the P(E/B-EO) block copolymer from 4 wt % to 10 wt % can decrease the particle size from approximately 226 nm to 150 nm.[1][2]
Q4: What role does the initiator play, and are there special handling precautions?
A: In anionic polymerization of ε-caprolactam, an initiator like sodium hydride (NaH) is used to create the sodium caprolactamate, which starts the ring-opening polymerization.[1] NaH is highly sensitive to moisture and will be deactivated by it.[4] It is crucial to use dried reagents and perform the initial steps under an inert atmosphere.[1][4]
Q5: Can I use water as the continuous phase?
A: No, ε-caprolactam is highly soluble in water (5200 g/L at 25°C), which makes the formation of a direct miniemulsion (oil-in-water) impossible.[1] Therefore, an inverse miniemulsion must be prepared, where the this compound (or its solution in a polar solvent) is the dispersed phase in a hydrophobic continuous phase.[1]
Data Presentation
Table 1: Effect of Surfactant Concentration and Phase Ratios on Particle Size
This table summarizes the relationship between formulation parameters and the resulting particle size in the anionic miniemulsion polymerization of ε-caprolactam dissolved in DMSO.
| Sample | Surfactant P(E/B-EO) (wt % vs. Dispersed Phase) | Dispersed Phase / Continuous Phase (w/w) | Final Particle Diameter (nm) |
| 1 | 4% | 1.5 / 7.5 | 226 |
| 2 | 6% | 1.5 / 7.5 | 198 |
| 3 | 8% | 1.5 / 7.5 | 175 |
| 4 | 10% | 1.5 / 7.5 | 150 |
| 5 | 4% | 3.0 / 7.5 | 641 |
Data adapted from Crespy, D., & Landfester, K. (2005). Macromolecules.[1][2]
Experimental Protocols
Protocol 1: Preparation of Stable Polyamide-6 Nanoparticles via Miniemulsion Polymerization
This protocol describes a method for the successful synthesis of Polyamide-6 nanoparticles by overcoming the instability of the monomer miniemulsion.[1][2]
-
Preparation of the Dispersed Phase:
-
In a dry flask, dissolve 0.5 g of ε-caprolactam (recrystallized and dried) and 5 mg of sodium hydride (NaH) in 1.0 g of dried dimethyl sulfoxide (DMSO).
-
Mix at room temperature to form the sodium caprolactamate initiator within the DMSO solution.
-
-
Preparation of the Continuous Phase:
-
In a separate vessel, dissolve the desired amount of a suitable block copolymer surfactant (e.g., 4-10 wt % P(E/B-EO) relative to the dispersed phase) in 7.5 g of a hydrophobic continuous phase (e.g., Isopar M).
-
-
Formation of the Miniemulsion:
-
Add the dispersed phase (from step 1) to the continuous phase (from step 2).
-
Subject the mixture to high-power ultrasonication for a specified time (e.g., 3 minutes) at a controlled temperature (e.g., 0°C in an ice bath) to form a stable miniemulsion.
-
After ultrasonication, add the activator, N-acetylthis compound, to the miniemulsion and sonicate again briefly to distribute it evenly among the droplets.
-
-
Polymerization:
-
Transfer the miniemulsion to a reactor and heat it to the polymerization temperature (e.g., 150°C) under an inert atmosphere (e.g., nitrogen).
-
Maintain the temperature for the duration of the polymerization (e.g., several hours) to allow for the formation of polyamide-6 nanoparticles.
-
-
Characterization:
-
After cooling, the resulting stable dispersion can be analyzed using techniques such as Dynamic Light Scattering (DLS) to determine particle size and distribution.
-
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Workflow for stable this compound miniemulsion polymerization.
Caption: Troubleshooting logic for high coagulum formation.
References
Validation & Comparative
Comparative Thermal Analysis of N-Substituted ε-Caprolactam Polymers: A Guide for Researchers
This guide provides a comparative thermal analysis of polyether-block-amide (PEBA) copolymers incorporating N-substituted ε-caprolactam derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a concise overview of the thermal properties of these polymers, supported by experimental data. The inclusion of N-substituents, such as methyl and acetyl groups, on the ε-caprolactam monomer unit can significantly influence the thermal characteristics and crystallinity of the resulting polymers.[1][2]
Data Summary of Thermal Properties
The thermal properties of N-substituted poly(ε-caprolactam) containing copolymers are crucial for determining their processing conditions and application suitability. The following table summarizes the key thermal data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for PEBA copolymers with varying proportions of N-methyl-ε-caprolactam and N-acetyl-ε-caprolactam.
| Polymer Composition | Melting Point (Tm) (°C) | Crystallinity (%) | Thermal Degradation Temperature (Td, 5% weight loss) (°C) |
| PEBA 2000 (Control) | 205 | 57.2 | ~380 |
| PEBA 2000 (N-methyl-10%) | 191 | 49.5 | ~375 |
| PEBA 2000 (N-methyl-20%) | 182 | 42.1 | ~370 |
| PEBA 2000 (N-methyl-30%) | 175 | 35.8 | ~365 |
| PEBA 250 (N-methyl-30%) | 157 | Not Reported | Not Reported |
| PEBA 2000 (N-acetyl-10%) | 195 | 31.3 | ~378 |
| PEBA 2000 (N-acetyl-20%) | 188 | 34.9 | ~372 |
| PEBA 2000 (N-acetyl-30%) | 198 | 59.4 | ~370 |
Data extracted from "Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers"[2]. Td values are estimated from the TGA curves presented in the source.
The data indicates that increasing the incorporation of N-methyl functional groups leads to a general decrease in the melting point, crystallinity, and thermal degradation temperature of the PEBA copolymers.[2] This is attributed to the disruption of the polymer chain's structural regularity.[2] In contrast, for N-acetyl functionalized analogues, the crystallinity initially decreases and then increases at higher substitution levels, which is suggested to be due to a new structural arrangement.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal characterization of N-substituted polyether-block-amide copolymers.
Caption: Experimental workflow for synthesis and thermal analysis.
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments.
Differential Scanning Calorimetry (DSC)
This protocol is based on the methodology described for the thermal analysis of N-substituted polyether-block-amide copolymers.[2]
Instrument: TA Instruments Q-10 Differential Scanning Calorimeter.
Calibration: The instrument was calibrated using a high-purity indium standard.
Sample Preparation:
-
Approximately 3 mg of the polymer sample was weighed.
-
The sample was placed in a hermetically sealed aluminum pan (5 mm diameter).
Experimental Conditions:
-
The sample was tested in a nitrogen atmosphere with a purity of 99.99%.
-
The nitrogen gas flow rate was maintained at 50 mL/min.
-
The sample was heated from an ambient temperature to 300 °C at a heating rate of 10 °C/min.
-
The sample was then cooled to 40 °C.
-
A second heating scan was performed under the same conditions as the first heating scan.
Data Analysis: The melting temperature (Tm) and crystallinity were determined from the second heating scan.
Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability of the polymers.
Instrument: TA Instruments Q50 Thermogravimetric Analyzer.
Sample Preparation:
-
A sample weighing between 5 and 10 mg was used for the analysis.
-
The sample was placed on a platinum plate.
Experimental Conditions:
-
The analysis was conducted in a nitrogen-filled environment.
-
The nitrogen flow rate was maintained at 40 mL/min.
-
The temperature was increased from 50 °C to 550 °C at a heating rate of 10 °C/min.
Data Analysis: The temperatures at which 5% and 10% weight loss occurred, as well as the main decomposition temperature, were determined from the TGA curve.[2]
References
A Comparative Guide to Validating Caprolactam Concentration: UV-Vis Spectroscopy vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultraviolet-Visible (UV-Vis) spectroscopy and established chromatographic techniques for the quantitative analysis of caprolactam. For researchers and professionals in drug development and quality control, selecting the appropriate analytical method is paramount for ensuring the purity and concentration of this compound, a key monomer in the production of Nylon 6 and a potential impurity in various pharmaceutical formulations. This document outlines the performance characteristics of direct UV-Vis spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from scientific literature. Detailed methodologies and visual workflows are provided to aid in the selection and implementation of the most suitable technique for your specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision that depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While direct UV-Vis spectroscopy offers a simpler and potentially faster approach, chromatographic methods like HPLC-UV and GC-MS provide higher specificity and sensitivity, making them more suitable for complex matrices and trace-level analysis.
| Parameter | UV-Vis Spectroscopy | HPLC-UV | GC-MS |
| Principle | Measurement of light absorbance by this compound at a specific wavelength. | Separation of this compound from other components on a chromatographic column followed by UV detection. | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. |
| Wavelength (λmax) | ~215 nm[1] | ~205 nm or 236 nm[1] | Not Applicable |
| Linearity Range | 0.06 - 5 mM[1] | 2.5 - 375 µg/mL[1] | 1.60 - 640.00 µg/mL |
| Correlation Coefficient (R²) | 0.9968[1] | 0.996[1] | 0.9999 |
| Limit of Detection (LOD) | Data not available | Data not available | 0.24 ng |
| Limit of Quantitation (LOQ) | Data not available | 2.5 µg/mL[1] | 1.60 ng |
| Accuracy (Recovery %) | Data not available | Spiked recovery data available[1] | 100 - 106% |
| Precision (%RSD) | Data not available | Data not available | < 4.3% |
Experimental Protocols
Direct UV-Vis Spectrophotometry for this compound Quantification
This protocol outlines the general procedure for determining this compound concentration using direct UV-Vis spectroscopy.
1. Instrumentation:
-
A calibrated UV-Vis spectrophotometer capable of measuring in the UV range (190-400 nm).
-
Matched quartz cuvettes (e.g., 1 cm path length).
2. Reagents and Materials:
-
This compound standard of known purity.
-
Solvent: Deionized water or a suitable buffer that does not absorb in the region of interest.
3. Preparation of Standard Solutions:
-
Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a set of calibration standards covering the expected concentration range of the samples. A suggested range based on available data is from 0.06 mM to 5 mM.[1]
4. Measurement Procedure:
-
Wavelength Selection: Scan a mid-range standard solution across the UV spectrum (e.g., 190-400 nm) to determine the wavelength of maximum absorbance (λmax), which is expected to be around 215 nm.[1]
-
Blank Measurement: Fill a cuvette with the solvent and use it to zero the spectrophotometer at the determined λmax.
-
Calibration Curve: Measure the absorbance of each working standard solution at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the unknown sample solution(s) at the λmax.
5. Data Analysis:
-
Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation of the line to calculate the concentration of this compound in the unknown sample based on its absorbance.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common alternative method involves the use of HPLC with a UV detector.
1. Chromatographic Conditions (Example): [1]
-
Column: Suitable for reversed-phase or gel permeation chromatography.
-
Mobile Phase: e.g., 20% acetonitrile in water or 50% methanol in water.[1]
-
Flow Rate: e.g., 1 mL/min.[1]
-
Injection Volume: e.g., 10 µL or 50 µL.[1]
-
Detection: UV detector set at 205 nm or 236 nm.[1]
-
Column Temperature: e.g., 30°C.[1]
2. Sample Preparation:
-
Dissolve the sample in the mobile phase and filter through a suitable syringe filter (e.g., 0.45 µm) before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of impurities or for high-sensitivity measurements, GC-MS is a powerful technique.
1. GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Temperature Program: An oven temperature program is used to separate the analytes.
-
MS Detector: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
A Comparative Guide to the Polymerization of Caprolactam and Other Lactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization of caprolactam with other lactams, focusing on the resulting polyamide properties and the underlying polymerization methodologies. The information presented is supported by experimental data to assist in the selection of appropriate monomers and polymerization techniques for specific research and development applications.
Comparison of Polymer Properties
The properties of polyamides are significantly influenced by the structure of the precursor lactam monomer. The length of the alkyl chain in the lactam ring dictates the density of amide groups in the resulting polymer, which in turn affects properties such as melting point, tensile strength, and moisture absorption. A comparison of the key physical and mechanical properties of polyamides derived from various lactams is summarized in Table 1.
Data Presentation
Table 1: Comparison of Mechanical and Thermal Properties of Polyamides Derived from Different Lactams.
| Property | Poly(β-propiolactam) (Nylon 3) | Poly(γ-butyrolactam) (Nylon 4) | Poly(ε-caprolactam) (Nylon 6) | Poly(ω-laurolactam) (Nylon 12) |
| Monomer | β-Propiolactam | γ-Butyrolactam | ε-Caprolactam | ω-Laurolactam |
| Melting Point (°C) | ~340 | 260-265 | 215-225[1] | 175-180[1] |
| Tensile Strength (MPa) | High | High | 60-80[1] | 40-55[1] |
| Elongation at Break (%) | - | - | 100-300 | 150-300 |
| Water Absorption (24h, %) | High | High | 1.3-1.9 | 0.2-0.5 |
| Chemical Resistance | Good | Good | Good | Excellent[1] |
| Key Characteristics | High moisture uptake, high crystallinity.[2] | Thermally unstable near melting point.[2] | High strength, toughness, and abrasion resistance.[1] | Low moisture absorption, high flexibility, and impact resistance.[1] |
Polymerization Methodologies: A Comparative Overview
The ring-opening polymerization (ROP) of lactams can be achieved through several methods, each with distinct mechanisms, reaction conditions, and resulting polymer characteristics. The primary methods include anionic, cationic, hydrolytic, and enzymatic polymerization.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a widely used and rapid method for lactam polymerization.[2] It involves the use of a strong base as a catalyst and an activator (or initiator).
Experimental Protocol: Anionic Polymerization of ε-Caprolactam
A typical experimental setup for the anionic polymerization of ε-caprolactam is as follows:
-
Monomer and Catalyst Preparation: ε-caprolactam is melted in a reaction vessel under a nitrogen atmosphere at a temperature of 100-110 °C. A required amount of a catalyst, such as sodium caprolactamate, is added to the molten monomer.
-
Initiation: The mixture is heated to the polymerization temperature, typically between 140 °C and 170 °C.
-
Propagation: An activator, for instance, N-acetylthis compound, is added to the mixture to initiate the polymerization. The reaction is highly exothermic, and the viscosity of the mixture increases rapidly as the polymer chains grow.
-
Termination and Isolation: The polymerization is typically completed within a few minutes. The resulting polyamide is then cooled and can be isolated for further processing.
Logical Relationship: Anionic Ring-Opening Polymerization Workflow
Caption: Workflow for the anionic polymerization of ε-caprolactam.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of lactams is initiated by protonic acids or Lewis acids. This method is particularly useful for the polymerization of N-substituted lactams.
Experimental Protocol: Cationic Polymerization of a Lactam
A general procedure for cationic ROP is as follows:
-
Monomer and Initiator: The lactam monomer is dissolved in a suitable inert solvent. A cationic initiator, such as a strong protonic acid (e.g., triflic acid) or a Lewis acid, is added to the solution.
-
Initiation and Propagation: The reaction mixture is maintained at a specific temperature, which can range from room temperature to elevated temperatures depending on the monomer and initiator. The polymerization proceeds via the addition of monomer units to the growing cationic chain end.
-
Termination and Isolation: The polymerization is terminated by the addition of a nucleophile, such as water or an alcohol. The resulting polymer is then precipitated, washed, and dried.
Signaling Pathway: Cationic Ring-Opening Polymerization Mechanism
Caption: Mechanism of cationic ring-opening polymerization of lactams.
Hydrolytic Polymerization
Hydrolytic polymerization is the primary industrial method for producing Nylon 6 and Nylon 12. It involves the use of water to initiate the ring-opening of the lactam, followed by polycondensation.
Experimental Protocol: Hydrolytic Polymerization of Laurolactam
A representative protocol for the hydrolytic polymerization of laurolactam to produce Nylon 12 is as follows:
-
Feed Preparation: Laurolactam is mixed with water (typically 1-10 wt%) and an acid catalyst (e.g., acetic acid).
-
Pre-polymerization: The mixture is heated to a high temperature (e.g., 250-300°C) under pressure in a reactor. This initial stage facilitates the ring-opening of laurolactam to form aminododecanoic acid.
-
Polycondensation: The reaction temperature is then typically lowered, and the pressure is reduced to atmospheric pressure or below to remove water and drive the polycondensation reaction forward.
-
Finishing: The polymerization is continued until the desired molecular weight is achieved. The molten polymer is then extruded, cooled, and pelletized.[3]
Experimental Workflow: Hydrolytic Polymerization of Laurolactam
Caption: Workflow for the hydrolytic polymerization of laurolactam.
Enzymatic Polymerization
Enzymatic ROP is a green and highly selective method for lactam polymerization, typically catalyzed by lipases. This method allows for polymerization under mild conditions.
Experimental Protocol: Enzymatic Polymerization of β-Lactam
A general procedure for the enzymatic polymerization of a β-lactam is as follows:
-
Enzyme and Monomer Preparation: An immobilized lipase, such as Novozym 435, is dried under vacuum. The β-lactam monomer is dissolved in a suitable organic solvent (e.g., toluene).
-
Polymerization: The dried enzyme is added to the monomer solution, and the mixture is incubated at a specific temperature (e.g., 90°C) for a set period (e.g., 72 hours).
-
Isolation and Purification: After the reaction, the enzyme is filtered off. The polymer is then precipitated from the solution, for instance by adding a non-solvent like methanol. The precipitated polymer is collected, washed, and dried.
Signaling Pathway: Enzymatic Ring-Opening Polymerization Mechanism
Caption: Mechanism of enzymatic ring-opening polymerization of lactams.
Conclusion
The choice of lactam monomer and polymerization method is critical in tailoring the properties of the resulting polyamide for specific applications. This compound, the precursor to Nylon 6, offers a good balance of strength and toughness, while other lactams like laurolactam (for Nylon 12) provide enhanced flexibility and lower moisture absorption. Anionic ROP is a rapid and efficient method for producing polyamides, while hydrolytic polymerization remains the industrial standard for large-scale production. Cationic and enzymatic polymerization offer advantages for specific monomer types and for achieving controlled polymer architectures under mild conditions. This guide provides a foundational understanding to aid researchers in navigating the selection and implementation of lactam polymerization for their scientific and developmental endeavors.
References
A Comparative Study of Nylon 6 Properties from Different Polymerization Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nylon 6 Synthesized via Hydrolytic, Anionic, and Solid-State Polymerization
Nylon 6, a versatile and widely used thermoplastic, can be synthesized through several polymerization routes, each imparting distinct characteristics to the final polymer. The choice of polymerization method significantly influences the molecular weight, crystallinity, and, consequently, the mechanical and thermal properties of Nylon 6. This guide provides a comprehensive comparison of Nylon 6 produced via three primary routes: hydrolytic polymerization, anionic polymerization, and solid-state polymerization (SSP), supported by experimental data and detailed methodologies.
Comparative Data of Nylon 6 Properties
The selection of a specific polymerization route is often dictated by the desired end-use application of the Nylon 6. Hydrolytic polymerization is a common industrial method, while anionic polymerization offers rapid synthesis. Solid-state polymerization is typically employed as a post-polymerization step to enhance molecular weight and mechanical performance. The table below summarizes the key quantitative differences in the properties of Nylon 6 produced by these methods.
| Property | Hydrolytic Polymerization | Anionic Polymerization | Solid-State Polymerization (Post-treatment) | Test Standard |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 40,000 | 20,000 - 100,000+ | 40,000 - 150,000+ | GPC |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 20,000 - 80,000 | 40,000 - 200,000+ | 80,000 - 300,000+ | GPC |
| Polydispersity Index (PDI = Mw/Mn) | ~2.0 | 1.5 - 2.5 | 2.0 - 3.0 | GPC |
| Degree of Crystallinity (%) | 30 - 50 | 40 - 60 | 45 - 65 | DSC |
| Melting Point (Tm) (°C) | 215 - 225[1][2] | 220 - 230 | 220 - 230 | DSC |
| Tensile Strength (MPa) | 60 - 80 | 70 - 90 | 80 - 100+ | ASTM D638 |
| Elongation at Break (%) | 50 - 200 | 30 - 150 | 20 - 100 | ASTM D638 |
Note: The values presented are typical ranges found in the literature and can vary depending on specific reaction conditions, catalysts, and monomer purity.
Signaling Pathways and Logical Relationships
The polymerization route directly impacts the molecular architecture and resulting properties of Nylon 6. The following diagram illustrates the logical flow from the polymerization method to the final material characteristics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Tensile Properties (ASTM D638)
Objective: To determine the tensile strength and elongation at break of Nylon 6 samples.
Methodology:
-
Specimen Preparation: Test specimens are prepared in a standard "dog-bone" shape by injection molding or machining from a compression-molded plaque. The dimensions should conform to ASTM D638 Type I specifications.
-
Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing Machine: A universal testing machine (UTM) equipped with a load cell of appropriate capacity is used.
-
Procedure:
-
The width and thickness of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
An extensometer is attached to the gauge length of the specimen to accurately measure strain.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
-
Data Analysis: The tensile strength is calculated as the maximum load divided by the original cross-sectional area. The elongation at break is determined from the extensometer reading at the point of fracture.
Thermal Properties (Differential Scanning Calorimetry - DSC)
Objective: To determine the melting point (Tm) and degree of crystallinity of Nylon 6.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
DSC Instrument: A calibrated Differential Scanning Calorimeter is used.
-
Procedure:
-
The sample is heated from room temperature to a temperature above its melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. This first heating scan is used to erase the thermal history of the sample.
-
The sample is then cooled back to room temperature at a controlled rate (e.g., 10 °C/min).
-
A second heating scan is performed under the same conditions as the first.
-
-
Data Analysis:
-
Melting Point (Tm): The peak temperature of the melting endotherm on the second heating scan is taken as the melting point.
-
Degree of Crystallinity (%Xc): The heat of fusion (ΔHf) is determined by integrating the area under the melting peak. The degree of crystallinity is calculated using the following formula: %Xc = (ΔHf / ΔHf°) x 100 where ΔHf° is the theoretical heat of fusion for 100% crystalline Nylon 6 (typically ~190 J/g).
-
Molecular Weight Determination (Gel Permeation Chromatography - GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of Nylon 6.
Methodology:
-
Sample Preparation: The Nylon 6 sample is dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP) or m-cresol, at a known concentration (e.g., 1-2 mg/mL). The dissolution may require heating and stirring.
-
GPC System: A Gel Permeation Chromatograph equipped with a refractive index (RI) detector and a set of columns suitable for polyamide analysis is used.
-
Procedure:
-
The system is calibrated using narrow molecular weight distribution standards (e.g., polystyrene or polymethyl methacrylate).
-
The prepared Nylon 6 solution is filtered and injected into the GPC system.
-
The eluent (the same solvent used for sample preparation) is pumped through the columns at a constant flow rate.
-
-
Data Analysis: The elution profile is recorded, and the molecular weight distribution is determined relative to the calibration curve. Software is used to calculate Mn, Mw, and PDI.
Experimental Workflow
The following diagram illustrates the typical workflow for synthesizing and characterizing Nylon 6 from different polymerization routes.
References
A Comparative Guide to Validating Synthesized Caprolactam Purity via Melting Point Analysis
For researchers and professionals in chemical synthesis and drug development, verifying the purity of a synthesized compound is a critical, non-negotiable step. This guide provides an objective comparison of melting point analysis as a fundamental technique for validating the purity of synthesized ε-caprolactam, contrasting it with more advanced chromatographic methods.
Caprolactam, the precursor to Nylon-6, is a white, crystalline solid whose purity directly impacts the quality and performance of the resulting polymer.[1][2] Melting point analysis serves as a rapid and cost-effective preliminary assessment of its purity. The core principle is that impurities disrupt the crystal lattice of a solid, leading to a phenomenon known as melting point depression.[3][4] Consequently, an impure sample will exhibit a melting point that is both lower and broader in range than that of the pure substance.[5]
Principle of Melting Point Depression
A pure crystalline solid typically has a sharp, well-defined melting point, usually within a narrow 0.5-1.0°C range. When impurities are present, they interfere with the uniform intermolecular forces within the crystal lattice.[4] This disruption means less energy is required to overcome these forces, causing the substance to begin melting at a lower temperature.[5] Furthermore, as the substance melts, the concentration of impurities in the remaining solid changes, causing the melting to occur over a wider temperature range.[3] A broad and depressed melting range is, therefore, a clear indicator of the presence of impurities.
Experimental Protocol: Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of synthesized this compound.
Materials and Equipment:
-
Melting point apparatus
-
Sealed-end glass capillary tubes
-
Calibrated thermometer or digital temperature probe
-
Mortar and pestle
-
Spatula
-
Synthesized this compound sample (must be completely dry)
-
Pure this compound standard (for reference)
Procedure:
-
Sample Preparation: Place a small amount of the dry, synthesized this compound into a mortar and grind it into a fine powder. This ensures uniform packing and heat transfer.[6]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[7]
-
Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. For more effective packing, drop the tube, sealed-end down, through a long, narrow glass tube onto the benchtop. Repeat until the packed sample height is 2-3 mm.[7] An improperly packed or overly large sample can result in an artificially broad melting range.[7]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[6]
-
Set the apparatus to heat at a medium rate until the temperature is about 15°C below the expected melting point of pure this compound (literature value: 69.3°C).[7][8]
-
Decrease the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature (T1) at which the first droplet of liquid becomes visible.
-
Record the temperature (T2) at which the entire solid sample has completely transitioned into a liquid.[6]
-
The melting point is reported as the range T1 - T2.
-
-
Confirmation: If time permits, allow the apparatus to cool and repeat the determination with a fresh sample to ensure reproducibility. Do not reuse a previously melted sample.
Data Presentation and Interpretation
The observed melting point range of the synthesized this compound should be compared against the literature value for the pure compound.
| Sample | Expected Melting Point Range (°C) | Typical Observation | Purity Inference |
| Pure this compound Standard | 69 - 71 °C[9] | Sharp, clear transition from solid to liquid over a narrow range (e.g., < 1°C). | High Purity |
| Synthesized this compound (Impure) | Depressed and broad (e.g., 65 - 68°C) | Sample may shrink or soften before melting begins; transition occurs over a wide range (> 2°C). | Impurities Present |
Experimental Workflow Visualization
The logical flow from synthesis to purity validation via melting point analysis is outlined below.
Comparison with Alternative Purity Validation Methods
While melting point analysis is an excellent preliminary tool, it is primarily qualitative. For rigorous purity quantification, more sophisticated techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards.[10][11]
| Feature | Melting Point Analysis | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Observation of the solid-to-liquid phase transition temperature range.[10] | Separation of volatile components based on partitioning between a gaseous mobile phase and a stationary phase.[11] | Separation of components based on partitioning between a liquid mobile phase and a solid stationary phase.[11] |
| Purity Indication | A broad, depressed range suggests impurities. | Impurities appear as separate peaks from the main compound peak.[3] | Impurities appear as separate peaks from the main compound peak.[10] |
| Quantitative? | Primarily qualitative; can be semi-quantitative under specific conditions.[10] | Yes, highly quantitative. Peak area is proportional to concentration.[12] | Yes, highly quantitative. Peak area is proportional to concentration.[10] |
| Sensitivity | Low; generally requires >1% impurity to cause a significant change.[10] | High; can detect trace-level impurities (ppm or lower).[11] | High; can detect trace-level impurities (ppm or lower).[10] |
| Specificity | Low; different compounds can have similar melting points.[10] | High; provides excellent separation of volatile and thermally stable impurities.[13] | High; versatile for a wide range of non-volatile or thermally sensitive compounds.[13] |
| Throughput | High; multiple samples can be run quickly. | Moderate; run times are typically several minutes per sample. | Moderate to Low; run times can be longer depending on the separation. |
| Cost & Complexity | Low cost, simple equipment, and straightforward procedure.[10] | Higher initial cost, requires expertise for method development and maintenance.[13] | Higher initial cost, requires expertise for method development and maintenance.[13] |
Conclusion
Melting point analysis is an indispensable, rapid, and low-cost first-pass technique for assessing the purity of synthesized this compound. A sharp melting point close to the literature value of 69-71°C provides a strong indication of a pure product. However, a depressed and broad melting range serves as a definitive red flag, signaling the presence of impurities and the need for further purification.
For applications requiring definitive quantitative data, such as in pharmaceutical development or for final quality control, melting point analysis should be used as a complementary method to more powerful separative techniques like GC and HPLC.[3][14] These chromatographic methods provide the sensitivity and specificity required to identify and quantify individual impurities, ensuring the final product meets the highest standards of quality and integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [herunchemical.com]
- 3. [Determination of the key impurity in this compound produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jcia-bigdr.jp [jcia-bigdr.jp]
- 9. This compound|lookchem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 14. academic.oup.com [academic.oup.com]
A Researcher's Guide to Identifying Bioactive Compounds: A Comparative Analysis of Ultrafiltration LC-MS
For researchers, scientists, and drug development professionals at the forefront of discovering novel therapeutics, the ability to rapidly and accurately identify bioactive compounds from complex mixtures is paramount. Ultrafiltration Liquid Chromatography-Mass Spectrometry (UF-LC-MS) has emerged as a powerful high-throughput screening platform, offering significant advantages in the early stages of drug discovery. This guide provides an objective comparison of UF-LC-MS with other established techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Ultrafiltration LC-MS is a bioanalytical technique that combines the principles of molecular size exclusion with the sensitive and selective analytical power of liquid chromatography-mass spectrometry.[1] This method facilitates the rapid screening of complex mixtures, such as natural product extracts and traditional Chinese medicines, to identify compounds that bind to a specific biological target, such as an enzyme or receptor.[2][3] The core principle involves incubating the target protein with a mixture of potential ligands. Subsequently, an ultrafiltration step separates the larger protein-ligand complexes from the smaller, unbound compounds. The bound ligands are then dissociated from the protein and identified by LC-MS.[2]
Comparative Analysis of Screening Technologies
The selection of a screening method is a critical decision in the drug discovery workflow. While UF-LC-MS offers a compelling balance of speed and sensitivity, other techniques such as Affinity Chromatography (AC) and Surface Plasmon Resonance (SPR) present their own unique advantages and limitations. The following table provides a quantitative comparison of these key technologies.
| Feature | Ultrafiltration LC-MS (UF-LC-MS) | Affinity Chromatography (AC) | Surface Plasmon Resonance (SPR) |
| Throughput | High (hundreds to thousands of samples/day) | Moderate to High | Moderate to High |
| Sensitivity | High (nM to µM range) | Moderate to High (nM to mM range) | Very High (pM to mM range) |
| Sample Consumption | Low (µg of protein, µL of extract) | Moderate (mg of protein for column packing) | Very Low (µg of protein, µL of analyte) |
| Labeling Requirement | Label-free | Label-free | Label-free |
| False Positives | Can occur due to non-specific binding to the membrane or protein. | Can occur due to non-specific binding to the matrix or immobilized ligand. | Can occur due to non-specific binding to the sensor surface. |
| Information Obtained | Binding/No-binding, identification of binders | Binding/No-binding, relative affinity | Real-time kinetics (association/dissociation rates), affinity (KD) |
| Cost | Moderate | Moderate | High (instrumentation) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioactive compound screening. Below are representative protocols for UF-LC-MS, Affinity Chromatography, and Surface Plasmon Resonance.
Ultrafiltration LC-MS Protocol for Screening Plant Extracts
This protocol outlines a general procedure for screening plant extracts for inhibitors of a target enzyme.
1. Materials and Reagents:
-
Target enzyme (e.g., 1 mg/mL stock solution)
-
Plant extract (e.g., 10 mg/mL stock solution in DMSO)
-
Incubation buffer (e.g., Tris-HCl, pH 7.4)
-
Ultrafiltration units (e.g., 10 kDa molecular weight cutoff)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
LC column (e.g., C18 column)
2. Incubation:
-
In a microcentrifuge tube, combine 10 µL of the target enzyme solution, 10 µL of the plant extract, and 80 µL of incubation buffer.
-
For a negative control, prepare a similar mixture with denatured enzyme (heat-inactivated).
-
Incubate the mixtures at 37°C for 30 minutes.
3. Ultrafiltration:
-
Transfer the incubation mixtures to the ultrafiltration units.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Discard the filtrate (containing unbound compounds).
-
Wash the retentate (containing the protein-ligand complexes) by adding 200 µL of incubation buffer and centrifuging again under the same conditions. Repeat this wash step twice.
4. Ligand Dissociation and Analysis:
-
Add 100 µL of 50% acetonitrile with 0.1% formic acid to the retentate to denature the protein and release the bound ligands.
-
Vortex briefly and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and inject it into the LC-MS system for analysis.
-
Compare the chromatograms of the active enzyme and the denatured enzyme to identify specific binders.
Affinity Chromatography Protocol for Bioactive Compound Screening
This protocol describes the immobilization of a target protein and its use for screening a compound library.
1. Materials and Reagents:
-
Target protein
-
Affinity chromatography matrix (e.g., NHS-activated sepharose)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Compound library
2. Immobilization of Target Protein:
-
Wash the affinity chromatography matrix with coupling buffer.
-
Dissolve the target protein in coupling buffer and mix it with the matrix.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Block any remaining active groups on the matrix by incubating with blocking buffer for 1 hour.
-
Wash the matrix extensively with wash buffer to remove unbound protein.
3. Screening:
-
Pack the protein-coupled matrix into a chromatography column.
-
Equilibrate the column with wash buffer.
-
Load the compound library onto the column.
-
Wash the column with wash buffer to remove non-binding compounds.
-
Elute the bound compounds using the elution buffer.
-
Neutralize the eluted fractions and analyze by LC-MS to identify the binders.
Surface Plasmon Resonance (SPR) Protocol for Fragment Screening
This protocol provides a general workflow for screening a fragment library against an immobilized target protein.
1. Materials and Reagents:
-
Target protein
-
SPR sensor chip (e.g., CM5 chip)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library dissolved in running buffer
2. Immobilization of Target Protein:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
3. Screening:
-
Equilibrate the system with running buffer.
-
Inject the fragments from the library one by one over the sensor surface containing the immobilized target protein.
-
Monitor the change in the SPR signal in real-time to detect binding events.
-
Regenerate the sensor surface between injections using a suitable regeneration solution to remove the bound fragment.
4. Data Analysis:
-
Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (ka and kd) for each fragment.
Visualizing Workflows and Pathways
Diagrams are invaluable tools for understanding complex experimental workflows and biological signaling pathways.
Caption: Experimental workflow for identifying bioactive compounds using Ultrafiltration LC-MS.
Investigating Cellular Signaling Pathways
UF-LC-MS is frequently employed to discover inhibitors of key signaling pathways implicated in various diseases. The diagrams below illustrate the NF-κB and EGFR signaling pathways, common targets in drug discovery.
Caption: The NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: The EGFR signaling pathway, a critical driver of cell growth and proliferation.
Conclusion
Ultrafiltration LC-MS offers a robust, high-throughput, and label-free method for the identification of bioactive compounds from complex mixtures. Its primary strengths lie in its speed, sensitivity, and relatively low sample consumption, making it an ideal technique for initial screening campaigns in drug discovery. While alternative methods like affinity chromatography and surface plasmon resonance provide valuable and often complementary information, UF-LC-MS stands out for its ability to rapidly identify binders in their native state from intricate biological matrices. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to accelerate their discovery of novel therapeutic agents.
References
Assessing the Predictability of Caprolactam Cocrystallization: A Comparative Guide to Virtual Screening Methods
For Researchers, Scientists, and Drug Development Professionals
The formation of cocrystals is a well-established strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). Caprolactam, a widely used industrial chemical, has also been explored as a potential coformer in cocrystal engineering. Virtual screening methods offer a time- and cost-effective approach to predict the likelihood of cocrystal formation before embarking on extensive experimental work. This guide provides a comparative analysis of various virtual screening techniques for assessing the predictability of this compound cocrystallization, supported by experimental data.
Performance of Virtual Screening Methods
Several computational approaches are available to predict the formation of cocrystals. A recent study revisited and expanded the field of lactam cocrystals, evaluating the potential of virtual screening methods for cocrystallization with sulfonamide analogues.[1][2] The performance of these methods in predicting this compound cocrystals is summarized below.
| Virtual Screening Method | Principle | Prediction Accuracy (Overall for Lactam Cocrystals) | Prediction Accuracy (for ε-Caprolactam Cocrystals) | Prediction Accuracy (for 1:1 ε-Caprolactam Cocrystals) | Key Strengths | Limitations |
| Molecular Complementarity (MC) | Based on five parameters, three of which are size-related, suggesting molecules with similar sizes are more likely to cocrystallize.[2] | 60%[1] | 52%[1] | ~70%[1] | Useful for initial, rapid screening.[3][4] | Limited by the molecular properties of the coformer class; less reliable when molecules have significant size differences.[1][2] |
| Multicomponent Hydrogen-Bond Propensity (MCHBP) | Calculates hydrogen bond propensity scores to predict the most likely hydrogen bonding motifs. | Not explicitly quantified in the provided results. | Not explicitly quantified in the provided results. | Not explicitly quantified in the provided results. | Helps in understanding hydrogen bonding preferences.[3] | Performance can be inconsistent.[4] |
| Molecular Electrostatic Potential (MEP) Maps | Analyzes the electrostatic potential distribution around molecules to predict interaction sites and complementarity.[5] A cutoff value of ΔEMEP of -11 kJ mol–1 was applied for prediction.[1] | Considered more consistent with experimental results than MC and MCHBP for similar coformers.[3][4] | Not explicitly quantified in the provided results. | Not explicitly quantified in the provided results. | Provides insights into the energetic favorability of interactions.[6] | Can be sensitive to the choice of computational parameters. |
| Crystal Structure Prediction (CSP) | Generates and ranks possible crystal structures based on their lattice energies to identify the most stable forms.[5] | Proved to be the most reliable computational approach in a recent study.[1][2] | Successfully identified cocrystallization outcomes in all three tested systems (SA/CL, SG/CL, DDS/CL).[1] | Matched the experimental 1:1 cocrystal structures with computationally generated ones.[1] | High predictive power; can predict stoichiometry and polymorphism.[3] | Computationally intensive and requires specialized software and expertise.[7] |
Experimental and Computational Workflow
The process of assessing this compound cocrystallization involves a synergistic approach combining virtual screening with experimental validation. The general workflow is depicted below.
Detailed Methodologies
Virtual Screening Protocols
-
Molecular Complementarity (MC): Calculations were performed using the 'Screen by Molecular Complementarity' wizard in the Mercury software.[1] This method relies on predefined thresholds for calculated molecular descriptors to assess the likelihood of cocrystallization.[8]
-
Multicomponent Hydrogen-Bond Propensity (MCHBP): The MCHBP scores were calculated for structurally characterized cyclic lactam cocrystals to understand the hydrogen bonding landscape.[1]
-
Molecular Electrostatic Potential (MEP) Calculations: The experimental conformations of the molecules were extracted and optimized in the gas phase using the B3LYP/6–31G(d,p) method with Gaussian09.[2] Multiwfn 3.7 was then used to calculate the 0.002 e− Å−3 electron density isosurface.[2] The potential energy gain was calculated to predict the favorability of cocrystal formation.[2]
-
Crystal Structure Prediction (CSP): CSP studies were conducted to generate and rank the energy landscapes of potential cocrystals, which helped in identifying the most stable structures.[3]
Experimental Protocols
-
Materials: Sulfanilamide, dapsone, sulfaguanidine, and ε-caprolactam were used as received or recrystallized.[2]
-
Cocrystal Synthesis:
-
Dry and Liquid-Assisted Grinding: Physical mixtures of the API and coformer were ground using a ball mill. For liquid-assisted grinding, a small amount of a solvent such as isobutyl acetate was added.[2] For example, the SA/CLCC cocrystal was produced by grinding a physical mixture of sulfanilamide and this compound for 90 minutes at 15 Hz with the addition of 30 drops of isobutyl acetate.[1] The SG/CLCC cocrystal was obtained by dry grinding a mixture of sulfaguanidine and this compound at 15 Hz for 90 minutes.[1]
-
Slurry Experiments: The API and coformer were stirred in a solvent for a period of time to facilitate cocrystal formation.
-
Hot-Melt Extrusion: The components were mixed and heated to a molten state and then extruded.
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): Used to identify new crystalline phases.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Employed to determine the thermal properties of the new solid forms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to probe changes in intermolecular interactions.
-
The crystal structures of new cocrystals were solved from PXRD data, in some cases complemented by DFT-d calculations.[1][2]
-
Logical Relationships in Predictive Modeling
The decision-making process in virtual screening often follows a hierarchical approach, starting with less computationally expensive methods and progressing to more accurate, but demanding, techniques for the most promising candidates.
Conclusion
Virtual screening methods are valuable tools for predicting the cocrystallization of this compound. While methods like Molecular Complementarity and Hydrogen-Bond Propensity are useful for initial, broad screening, Molecular Electrostatic Potential maps offer more consistent predictions for similar coformers.[3][4] Crystal Structure Prediction stands out as the most reliable computational approach, having successfully identified experimental outcomes in recent studies.[1][2] A combined strategy, leveraging the strengths of different virtual screening techniques followed by targeted experimental validation, presents the most efficient pathway for the discovery of new this compound cocrystals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Virtual Coformer Screening by Crystal Structure Predictions: Crucial Role of Crystallinity in Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Dissipative Particle Dynamics Simulation of Water/Benzene/Caprolactam Systems: A Comparative Guide
This guide provides an objective comparison of the performance of Dissipative Particle Dynamics (DPD) simulations in studying the ternary system of water, benzene, and caprolactam. It is intended for researchers, scientists, and drug development professionals interested in the mesoscopic behavior of these complex mixtures. The information presented is based on published experimental and theoretical data, with a focus on the work by Shi et al. which quantitatively predicts the interfacial tensions in this system.[1][2]
Data Presentation
The following table summarizes the quantitative data on the interfacial tension between water and benzene at different weight percentages of this compound in the water-rich phase, as determined by DPD simulations and compared with experimental data.
| This compound (wt% in water-rich phase) | DPD Simulated Interfacial Tension (mN/m) | Experimental Interfacial Tension (mN/m) |
| 0 | ~35 | ~35 |
| 2.96 | ~28 | ~29 |
| 8.6 | ~20 | ~21 |
| 13.06 | ~15 | ~16 |
Data extracted from Shi et al. (2014).[2]
Experimental Protocols
The key methodology for the Dissipative Particle Dynamics (DPD) simulations of the water/benzene/caprolactam system is detailed below, based on the work of Shi et al. and supplemented with general DPD practices.[1][3][4][5][6][7]
Coarse-Grained Model
In the DPD simulations, molecules are grouped into beads to study the system at a larger length and time scale. The coarse-graining for the water/benzene/caprolactam system is as follows:
-
Water (W): A single bead represents a cluster of water molecules.
-
Benzene (B): A single bead represents a single benzene molecule.[8]
-
This compound (CPL): A single bead represents a single this compound molecule.
This coarse-graining approach allows for the efficient simulation of the mesoscopic properties of the system.
DPD Interaction Parameters
The interactions between the DPD beads are defined by a conservative force, a dissipative force, and a random force. The conservative interaction parameter, aij, is crucial for accurately modeling the phase behavior of the system and is determined from the Flory-Huggins parameter, which is related to the solubility parameters of the components.[1][8][9] The interaction parameters for the water (W), benzene (B), and this compound (CPL) beads are presented in the table below.
| Interaction Pair | aij (kBT/rc) |
| W - W | 25.0 |
| B - B | 25.0 |
| CPL - CPL | 25.0 |
| W - B | 108.0 |
| W - CPL | 29.0 |
| B - CPL | 34.0 |
Data extracted from Shi et al. (2014).[1]
Simulation Details
The DPD simulations are performed in a cubic box with periodic boundary conditions. The system is evolved using a modified velocity-Verlet algorithm.[5] The key simulation parameters are:
-
Particle Density: 3 beads per cubic cutoff radius (rc3).
-
Time Step: 0.05 τ (where τ is the reduced time unit).
-
Temperature: 1.0 kBT (where kB is the Boltzmann constant and T is the temperature).
-
Simulation Time: The system is equilibrated for a sufficient number of steps, followed by a production run to collect data for analysis.
Interfacial Tension Calculation
The interfacial tension (IFT) is a key property for characterizing the interface between two immiscible liquids. In DPD simulations, the IFT is calculated from the difference between the normal (PN) and tangential (PT) components of the pressure tensor integrated over the simulation box length in the direction perpendicular to the interface (Lz):
γ = 0.5 * Lz * (PN - PT)
This method allows for the quantitative prediction of interfacial properties.[10][11]
Mandatory Visualization
The following diagrams illustrate the coarse-grained models of the molecules and the general workflow of a DPD simulation for the water/benzene/caprolactam system.
Caption: Coarse-grained models for water, benzene, and this compound.
References
- 1. shiresearchgroup.github.io [shiresearchgroup.github.io]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Dissipative Particle Dynamics (DPD) — DL_Software Digital Guide (DL_SDG) 2.4 documentation [dl-sdg.github.io]
- 5. scispace.com [scispace.com]
- 6. An introduction to dissipative particle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. DPD Parameters Estimation for Simultaneously Simulating Water-Oil Interfaces and Aqueous Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Interfacial Tension Using DPD | J-OCTA | CAE solution : JSOL [jsol-cae.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Caprolactam: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of caprolactam, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety & Handling
Before handling or disposing of this compound, it is crucial to be familiar with its hazards. This compound can cause skin, eye, and respiratory irritation and is harmful if swallowed or inhaled.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for the specific formulation you are using.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Inspect them before use and use proper removal techniques to avoid skin contact.[5][6]
-
Eye Protection: Use safety glasses with side shields or a face shield.[6]
-
Body Protection: A lab coat or a complete suit protecting against chemicals is required.[5][6]
-
Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., P95 or P1).[1][5]
Step-by-Step Disposal & Spill Cleanup Plan
Disposal methods vary depending on the form of the this compound waste (solid, molten, or aqueous). It is generally recommended to treat this compound as a hazardous waste and consult with your institution's environmental health and safety (EHS) office or a licensed disposal company.[5][6][7] Do not wash this compound waste into sewers or drains.[2][7]
Procedure 1: Solid this compound Waste & Spills
-
Ensure Safety: Work in a well-ventilated area.[3][4] For spills, evacuate non-essential personnel.
-
Containment: Prevent the spread of dust. If appropriate, moisten the material first to prevent it from becoming airborne.[4]
-
Cleanup:
-
Collection: Place the collected waste into a suitable, sealable, and clearly labeled container for hazardous waste.[4][5][6][7]
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[5][6] Incineration in a chemical incinerator with a scrubber is a common disposal method.[5]
Procedure 2: Molten this compound Spills
-
Isolate the Area: Molten this compound presents a slip and burn hazard (temperature is at least 70°C).[1] Isolate the leakage area.[1]
-
Allow to Solidify: Let the molten material cool and solidify.[1][4]
-
Mechanical Removal: Once solid, carefully take up the material mechanically.[1]
-
Collection & Disposal: Place the solidified this compound into a labeled, sealed container (steel or glass is recommended) and follow the disposal procedure for solid waste.[1]
Procedure 3: Contaminated Materials & Packaging
-
PPE & Labware: Dispose of contaminated gloves, lab coats, and other disposable materials in the same manner as solid this compound waste.[5][6]
-
Empty Containers: Uncleaned empty containers should be treated as hazardous waste and disposed of in the same way as the product itself.[2]
-
Rinsate: Do not allow contaminated wash water to enter drains.[2] Collect all rinsate and contaminated water for proper disposal as hazardous aqueous waste.
Key Quantitative Data for this compound Disposal
The following table summarizes key data that informs the handling and disposal procedures for this compound.
| Parameter | Value / Information | Significance for Disposal |
| Physical State | Solid at room temperature | Solid spills can generate dust, which is a respiratory hazard.[1][4] |
| Molten State Temp. | ≥ 70°C (158°F) | Molten spills are a significant burn and slip hazard.[1] |
| Waste Classification | Hazardous Waste | Must be disposed of through licensed facilities, not with general waste.[7] |
| Aquatic Toxicity | EC50 - Daphnia magna (Water flea): 828 - 2,920 mg/L (48h) | This compound is hazardous to aquatic organisms; do not release into waterways.[5][7] |
| Algae Toxicity | EC50 - Pseudokirchneriella subcapitata: 4,320 - 4,800 mg/L (72h) | Reinforces the need to prevent environmental release.[5] |
| Biodegradability | Readily biodegradable | While biodegradable, concentrated solutions or spills should not enter municipal water treatment systems without authorization.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
References
Essential Safety and Operational Guide for Handling Caprolactam
Caprolactam is a chemical compound that requires careful handling to mitigate potential health risks. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe working environment.
This compound is classified as hazardous, with the potential to cause significant health effects. It is harmful if swallowed or inhaled, can cause serious eye and skin irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, implementing stringent safety measures is non-negotiable.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. A face shield may be necessary for splash hazards.[2] | To prevent eye contact which can cause serious irritation.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC/rubber).[5] Gloves must be inspected before use and disposed of after contamination. | To prevent skin contact which causes irritation.[1][2][3][4] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher exposures, use type ABEKP2 (EU EN 143) respirator cartridges or a self-contained breathing apparatus.[2] | To prevent inhalation of dust or vapors, which is harmful and can cause respiratory irritation.[1][2][3][4] |
| Body Protection | A complete suit protecting against chemicals.[2] Long-sleeved coveralls should be worn. | To protect the skin from accidental contact.[3] |
| Footwear | Chemical-resistant, waterproof, unlined neoprene or rubber boots. | To prevent contamination of personal footwear and subsequent exposure. |
Exposure Limits
| Organization | Exposure Limit Type | Limit Value |
| NIOSH | Dust: TWA | 1 mg/m³ |
| Dust: STEL | 3 mg/m³ | |
| Vapor: TWA | 0.22 ppm (1 mg/m³) | |
| Vapor: STEL | 0.66 ppm (3 mg/m³) | |
| ACGIH | TWA | 5 mg/m³ |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Operational Protocols
Handling this compound
1. Preparation:
-
Ensure the work area is well-ventilated.[1][4][6] Use a fume hood or provide appropriate exhaust ventilation where dust may be formed.[2]
-
Inspect all PPE for integrity before donning.
-
Locate the nearest safety shower and eyewash station.
-
Have spill control materials readily available.
2. Handling:
-
Avoid the formation of dust and aerosols.[2]
3. Post-Handling:
-
Carefully remove and dispose of contaminated gloves.[2]
-
Wash hands and any exposed skin with soap and water.
-
Clean the work area thoroughly.
-
Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[1][2][3][4]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
1. Waste Segregation:
-
Collect all solid this compound waste and contaminated materials (e.g., gloves, wipes) in a dedicated, labeled, and sealed hazardous waste container.
2. Disposal Procedure:
-
Dispose of the contents and container at a hazardous or special waste collection point.[1][4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Emergency Procedures
In the event of an accidental release, follow these steps:
1. Spill Response:
-
Evacuate personnel from the immediate area.
-
Eliminate all ignition sources.[7]
-
For solid spills, moisten the material first or use a HEPA-filter vacuum for clean-up to avoid creating dust.[7]
-
Absorb molten this compound with an inert material like fly ash or cement powder.[7]
-
Collect the spilled material into a sealed container for disposal.[2][7]
-
Ventilate and wash the area after the clean-up is complete.[7]
2. First Aid:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[2][3][4]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and consult a physician if irritation occurs.[2][3][4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3][4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][6]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
